Product packaging for 9-Pohsa(Cat. No.:CAS No. 1481636-43-4)

9-Pohsa

货号: B593271
CAS 编号: 1481636-43-4
分子量: 536.9 g/mol
InChI 键: VCXRHEIVUHPWLL-SEYXRHQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

9-POHSA (Palmitoleic acid ester of 9-hydroxy stearic acid) is a branched fatty acid ester of hydroxy fatty acids (FAHFA) with promising anti-inflammatory properties, particularly in models of liver disease. Research indicates that this compound has significant potential to attenuate inflammation-related indexes induced by lipopolysaccharides (LPS) in hepatocytes, which are critical cells in the progression of liver inflammation . Studies show that pre-treatment with this compound can attenuate the LPS-induced upregulation of key pro-inflammatory markers, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and connective tissue growth factor (CTGF) . The compound also prevents associated increases in hepatocyte cell migration, a process linked to fibrosis . The mechanism of action for this compound is likely associated with its inhibition of the activation of the NF-kB signaling pathway, a master regulator of inflammation . Furthermore, its effects on CTGF appear to be mediated through the reduction of intracellular reactive oxygen species (ROS) . These results suggest that this compound has potential as a candidate for investigating therapeutic strategies for liver inflammation and fibrosis . This compound is a member of the FAHFA family of lipids, which are endogenously produced in mammals and have been shown to possess diverse bioactivities, including the enhancement of insulin secretion and anti-inflammatory effects . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64O4 B593271 9-Pohsa CAS No. 1481636-43-4

属性

IUPAC Name

9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXRHEIVUHPWLL-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214233
Record name 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:1(9Z)/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1481636-43-4
Record name 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:1(9Z)/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Endogenous Lipid 9-POHSA: A Comprehensive Technical Overview of its Anti-Diabetic and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 9-POHSA (9-palmitoleoyl-hydroxystearic acid), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant therapeutic potential. We delve into its chemical identity, its well-documented anti-diabetic and anti-inflammatory effects, and the underlying molecular mechanisms. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes its primary signaling pathway.

Chemical Identity

The full chemical name for this compound is 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid .[1][2][3] It is a member of the FAHFA class of lipids, which are increasingly recognized for their roles in metabolic regulation.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
CAS Number 1481636-43-4
Molecular Formula C₃₄H₆₄O₄
Formula Weight 536.9 g/mol
Structure Palmitoleic acid esterified to the 9-position of hydroxystearic acid

Core Biological Activities: Anti-Diabetic and Anti-Inflammatory Effects

This compound has emerged as a potent bioactive lipid with significant beneficial effects on glucose homeostasis and inflammation. Its levels are correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.

Anti-Diabetic Properties

Administration of this compound in animal models has been shown to improve glucose metabolism through multiple mechanisms:

  • Improved Glucose Tolerance: Acute and chronic administration of this compound lowers blood glucose and improves the ability to clear a glucose load.

  • Stimulation of Insulin Secretion: this compound directly enhances glucose-stimulated insulin secretion (GSIS) from pancreatic islets.

  • Stimulation of GLP-1 Secretion: It promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release.

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory activity, particularly in the context of metabolic inflammation:

  • Reduced Adipose Tissue Inflammation: Chronic treatment with this compound reduces inflammation in the adipose tissue of diet-induced obese mice.

  • Suppression of Pro-inflammatory Cytokines: this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 induced by lipopolysaccharide (LPS). This effect is mediated, at least in part, by inhibiting the nuclear translocation of the NF-κB p65 subunit.

Table 2: Summary of Quantitative Effects of this compound in Preclinical Models

ParameterModelTreatment DetailsKey FindingReference
Glucose Tolerance High-Fat Diet (HFD)-fed miceChronic subcutaneous infusion (12 mg/kg/day)Improved glucose tolerance compared to vehicle-treated HFD mice.
Insulin Sensitivity High-Fat Diet (HFD)-fed miceChronic subcutaneous infusion (12 mg/kg/day)Improved insulin sensitivity compared to vehicle-treated HFD mice.
IL-1β Gene Expression RAW 264.7 macrophages2 µM and 10 µM this compound + 100 ng/mL LPS for 24hSignificant suppression of LPS-stimulated IL-1β gene expression.
IL-6 Gene Expression RAW 264.7 macrophages2 µM and 10 µM this compound + 100 ng/mL LPS for 24hSignificant suppression of LPS-stimulated IL-6 gene expression.
TNF-α Expression Clone9 rat hepatocytesPretreatment with this compound for 1h before LPS stimulationInhibited LPS-induced TNF-α expression.

Signaling Pathway

The biological effects of this compound are primarily mediated through its interaction with the G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4).

  • GPR120 Activation: this compound acts as a ligand for GPR120.

  • Downstream Effects: Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake. In macrophages, GPR120 activation by this compound leads to the inhibition of the pro-inflammatory NF-κB signaling pathway. This dual action on metabolic and inflammatory pathways makes GPR120 a key target in the therapeutic potential of this compound.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 (FFAR4) This compound->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates Glucose_uptake Enhanced Insulin- stimulated Glucose Uptake GPR120->Glucose_uptake PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC NFkB_inhibition Inhibition of NF-κB Pathway PKC->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Improved_glucose Improved Glucose Homeostasis Glucose_uptake->Improved_glucose

Caption: this compound signaling through the GPR120 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vivo effects of this compound.

Preparation and Administration of this compound for In Vivo Studies

Objective: To prepare a stable formulation of this compound for administration to mice.

Materials:

  • This compound powder

  • Vehicle solution: 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath

Procedure:

  • Prepare the vehicle solution by mixing the components in the specified ratios.

  • Weigh the required amount of this compound powder based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group.

  • Dissolve the this compound powder directly into the prepared vehicle.

  • Slightly warm the vehicle and vortex thoroughly to aid in complete dissolution.

  • Administer the solution to mice via oral gavage or subcutaneous injection, depending on the experimental design.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose clearance.

Procedure:

  • Fast mice overnight for 12-16 hours, with free access to water.

  • Administer this compound or vehicle control at the desired dose and route.

  • After a specified time post-treatment (e.g., 4 hours), obtain a baseline blood glucose reading (Time 0) from the tail vein using a glucometer.

  • Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Intraperitoneal Insulin Tolerance Test (IPITT)

Objective: To measure whole-body insulin sensitivity.

Procedure:

  • Fast mice for 5-6 hours. A shorter fasting period is crucial to avoid hypoglycemia.

  • Obtain a baseline blood glucose reading (Time 0) from the tail vein.

  • Administer human insulin (typically 0.75 U/kg body weight for chow-fed mice or 1 U/kg for HFD-fed mice) via intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot blood glucose levels over time. The rate of glucose disappearance is an indicator of insulin sensitivity.

Conclusion

This compound is a promising endogenous lipid with robust anti-diabetic and anti-inflammatory properties. Its mechanism of action through the GPR120 receptor provides a clear target for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound and related FAHFAs in the treatment of metabolic diseases such as type 2 diabetes and metabolic syndrome. Further research is warranted to translate these preclinical findings into clinical applications.

References

9-Pohsa: A Deep Dive into its Mechanism of Action in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9-Palmitoleoyl-hydroxystearic acid (9-Pohsa) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in metabolic diseases. While research specifically on this compound is emerging, this document synthesizes the available data and extrapolates from the well-studied actions of closely related FAHFAs, particularly 9-palmitoyl-hydroxystearic acid (9-PAHSA), to present a cohesive model of its biological functions. This guide delves into its interaction with key cellular receptors, its impact on critical signaling pathways, and its potential as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Introduction to this compound and the FAHFA Family

FAHFAs are a novel class of lipids first identified in the adipose tissue of mice with enhanced insulin sensitivity.[1] These molecules are esters formed from a fatty acid and a hydroxy fatty acid. This compound is specifically comprised of palmitoleic acid esterified to the 9th carbon of a hydroxystearic acid.[1][2][3] Levels of various FAHFAs, including POHSAs, are found to be altered in states of insulin resistance and are associated with improved glucose tolerance, making them a significant area of interest for metabolic disease research.[1]

Core Mechanism of Action: Receptor Activation and Signaling

The biological effects of this compound and other FAHFAs are primarily mediated through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4) and GPR40 (FFAR1). These receptors are key sensors of fatty acids and play crucial roles in metabolism and inflammation.

GPR120 Activation and Anti-Inflammatory Effects

GPR120 is highly expressed in adipose tissue and macrophages. The activation of GPR120 by FAHFAs like 9-PAHSA has been shown to initiate a potent anti-inflammatory cascade. This is particularly relevant in the context of metabolic diseases, which are often characterized by chronic low-grade inflammation.

The primary anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Upon activation by a ligand such as this compound, GPR120 can sequester β-arrestin 2, which then interacts with and inhibits TAK1, a key upstream kinase in the NF-κB pathway. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

A study on Clone9 rat hepatocytes demonstrated that pretreatment with this compound inhibited the LPS-stimulated nuclear translocation of the p65 subunit of NF-κB and subsequent TNF-α expression.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound GPR120 GPR120

GPR40 Activation and Metabolic Regulation

GPR40 is another important fatty acid receptor, particularly known for its role in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR40 by FAHFAs like 9-PAHSA has been shown to potentiate glucose-stimulated insulin secretion (GSIS) and stimulate the release of glucagon-like peptide-1 (GLP-1).

However, a study investigating various FAHFA isomers found that while 9-PAHSA potentiated GSIS in MIN6 cells and human islets, this compound did not show this effect under the tested conditions. This suggests a degree of specificity among FAHFA isomers in their interaction with GPR40 and their subsequent effects on insulin secretion. It is possible that this compound may have a lower affinity for GPR40 or activate different downstream signaling pathways compared to 9-PAHSA.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane FAHFAs FAHFAs (e.g., 9-PAHSA) GPR40 GPR40

Quantitative Data on this compound and Related FAHFAs

Direct quantitative data for this compound is limited. The following tables summarize available data for this compound and the more extensively studied 9-PAHSA to provide context for its potential potency and efficacy.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineStimulantThis compound ConcentrationEffectReference
Clone9 rat hepatocytesLPSNot specified (pretreatment)Inhibition of p65 nuclear translocation and TNF-α expression

Table 2: In Vitro Metabolic Effects of this compound and 9-PAHSA

AssayCell LineCompoundConcentrationEffectReference
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 cells, Human isletsThis compoundNot specifiedNo potentiation of GSIS
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 cells, Human islets9-PAHSANot specifiedPotentiation of GSIS
Insulin-Stimulated Glucose Transport3T3-L1 adipocytesThis compoundNot specifiedNo potentiation
Insulin-Stimulated Glucose Transport3T3-L1 adipocytes9-PAHSANot specified20-60% potentiation

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's mechanism of action, based on standard methodologies used for other fatty acids and FAHFAs.

In Vitro Anti-Inflammatory Assay in Hepatocytes

Experimental_Workflow_Anti_Inflammatory cluster_analysis Analysis Start Start: Culture Clone9 Hepatocytes Pretreat Pretreat with this compound (or vehicle) for 1h Start->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) for 24h Pretreat->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest Western_Blot Western Blot for p-p65, p65, IκBα Harvest->Western_Blot qPCR RT-qPCR for TNF-α, IL-6 mRNA Harvest->qPCR ELISA ELISA for secreted TNF-α, IL-6 Harvest->ELISA

Methodology:

  • Cell Culture: Clone9 rat hepatocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Fatty Acid Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO or ethanol. This stock is then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free media to create the final working concentrations.

  • Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays). Once confluent, the cells are serum-starved for 12-24 hours. Following starvation, cells are pre-treated with this compound-BSA complex or a vehicle control (BSA in media) for 1 hour.

  • Inflammatory Challenge: After pre-treatment, lipopolysaccharide (LPS) is added to the media at a final concentration of 100 ng/mL to induce an inflammatory response. Cells are incubated for a further 24 hours.

  • Analysis:

    • Western Blot: Cell lysates are collected for Western blot analysis to determine the levels of total and phosphorylated p65, and IκBα to assess NF-κB pathway activation.

    • RT-qPCR: RNA is extracted and reverse transcribed to cDNA. Quantitative PCR is performed to measure the gene expression of pro-inflammatory cytokines such as Tnf-α and Il-6.

    • ELISA: The cell culture supernatant is collected to quantify the secretion of TNF-α and IL-6 proteins using enzyme-linked immunosorbent assay (ELISA) kits.

GPR120 Receptor Activation Assay

Methodology:

  • Cell Line: A stable cell line expressing GPR120, such as HEK293 or CHO cells, is used. These cells are often co-transfected with a reporter construct, such as a serum response element (SRE) or cyclic AMP response element (CRE) driving the expression of luciferase or a secreted alkaline phosphatase (SEAP).

  • Assay Principle: Upon binding of an agonist like this compound to GPR120, a G-protein signaling cascade is initiated (typically Gαq), leading to an increase in intracellular calcium and activation of downstream pathways that drive the expression of the reporter gene.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • Cells are treated with varying concentrations of this compound. A known GPR120 agonist is used as a positive control.

    • After an incubation period (typically 16-24 hours), the activity of the reporter (e.g., luciferase) is measured using a luminometer.

    • The data is plotted as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound for GPR120 activation.

Conclusion and Future Directions

This compound is a promising bioactive lipid with therapeutic potential for metabolic diseases, primarily through its anti-inflammatory effects. The core mechanism of action appears to be the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. However, its effects on insulin secretion via GPR40 may differ from other FAHFAs, highlighting the need for isomer-specific research.

Future research should focus on:

  • Quantitative Characterization: Determining the binding affinity and EC₅₀/IC₅₀ values of this compound for GPR120 and GPR40.

  • In Vivo Studies: Conducting comprehensive animal studies to evaluate the efficacy of this compound in models of obesity, type 2 diabetes, and NAFLD.

  • Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis and degradation of this compound to understand its endogenous regulation.

A deeper understanding of this compound's specific biological activities will be crucial for its potential development as a novel therapeutic for metabolic disorders.

References

The Anti-Inflammatory Properties of 9-POHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoleoyl-hydroxy stearic acid (9-POHSA) is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted the significant therapeutic potential of FAHFAs, with this compound demonstrating notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Core Anti-Inflammatory Mechanism

The primary anti-inflammatory mechanism of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory cytokines. Evidence suggests that this action is mediated, at least in part, through the activation of the G protein-coupled receptor 120 (GPR120).

Upon activation by ligands such as this compound, GPR120 is thought to initiate a signaling cascade that interferes with the canonical NF-κB pathway induced by inflammatory stimuli like lipopolysaccharide (LPS). This interference prevents the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of pro-inflammatory gene transcription.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on the suppression of major pro-inflammatory cytokines.

Table 1: Effect of this compound on LPS-Induced Cytokine Gene Expression in RAW 264.7 Macrophages

Concentration of this compoundTarget CytokineMethod of AnalysisResultsReference
2 µMIL-1βRT-qPCRStatistically significant suppression of gene expression.[1][1]
10 µMIL-1βRT-qPCRStatistically significant suppression of gene expression.[1][1]
2 µMIL-6RT-qPCRStatistically significant suppression of gene expression.[1]
10 µMIL-6RT-qPCRStatistically significant suppression of gene expression.

Table 2: Effect of this compound Pre-treatment on LPS-Induced Inflammatory Markers in Rat Hepatocytes

TreatmentTarget MarkerMethod of AnalysisResultsReference
This compound pre-treatmentTNF-αWestern BlotAttenuated upregulation.
This compound pre-treatmentIL-6Not SpecifiedAttenuated upregulation.
This compound pre-treatmentp65 nuclear translocationImmunofluorescenceInhibited translocation.
This compound pre-treatmentphospho-p65 expressionWestern BlotInhibited expression.

Signaling Pathways

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

GPR120_NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lps LPS Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds & Activates beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 Recruits complex GPR120/β-Arrestin-2 Complex TAB1 TAB1 complex->TAB1 Binds & Sequesters p_IKK p-IKK TAK1 TAK1 TAB1->TAK1 Inhibits Activation of IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB p_IKK->IkB Phosphorylates p_IkB p-IκB (Ubiquitinated & Degraded) IkB->p_IkB NFkB_IkB NF-κB/IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA (κB site) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Induces Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->TAK1 Activates Experimental_Workflow A 1. Cell Seeding Seed RAW 264.7 cells in 96-well plates and incubate overnight. B 2. Pre-treatment with this compound Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour. A->B C 3. LPS Stimulation Stimulate cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours). B->C D 4. Cell Lysis & RNA Extraction Lyse cells and extract total RNA. C->D E 5. cDNA Synthesis Reverse transcribe RNA to cDNA. D->E F 6. Real-Time Quantitative PCR (RT-qPCR) Amplify cDNA with primers for target and housekeeping genes. E->F G 7. Data Analysis Calculate relative gene expression levels (e.g., using the 2^-ΔΔCt method). F->G

References

The Emerging Role of 9-PAHSA in Insulin Signaling and Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-palmitic acid, 9-hydroxy stearic acid (9-PAHSA) is an endogenous lipid molecule that has garnered significant attention for its potential therapeutic effects in metabolic diseases. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 9-PAHSA has been shown to play a crucial role in modulating insulin signaling and glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of 9-PAHSA's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic regulation and explore novel therapeutic avenues for type 2 diabetes and related disorders.

Introduction

The prevalence of insulin resistance and type 2 diabetes is a growing global health concern, necessitating the discovery of novel therapeutic agents. Endogenous lipids have emerged as key regulators of metabolic processes. Among these, the FAHFA family, and specifically 9-PAHSA, has shown promising anti-diabetic and anti-inflammatory properties.[1] Levels of PAHSAs are found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[1][2] Administration of 9-PAHSA in animal models has been demonstrated to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in adipose tissue.[1] This guide delves into the molecular mechanisms underpinning these beneficial effects, focusing on its interaction with key cellular signaling pathways.

Quantitative Data on the Effects of 9-PAHSA

The following tables summarize the key quantitative findings from various studies investigating the effects of 9-PAHSA on metabolic parameters.

Table 1: In Vivo Effects of Chronic 9-PAHSA Treatment in Mice

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Serum 9-PAHSA Levels Chow-fed mice2 months treatment~2-fold increase compared to vehicle[2]
HFD-fed mice4.5 months treatment (12mg/kg)~2-fold increase in serum and liver
Insulin Secretion Chow-fed miceChronic treatment40% enhancement in glucose-stimulated insulin secretion
GLP-1 Secretion Chow-fed miceChronic treatment225% enhancement in glucose-stimulated GLP-1 secretion
Endogenous Glucose Production (EGP) Chow-fed miceAcute 9-PAHSA infusion48% reduction in CREB phosphorylation in the liver
Chow-fed miceAcute 9-PAHSA infusion66% decrease in G6pc1 mRNA expression
Chow-fed miceAcute 9-PAHSA infusion32% decrease in Pck1 mRNA expression
HFD-fed miceAcute 9-PAHSA infusion76% decrease in G6pc1 mRNA levels
Fasting Blood Glucose HFD-fed DACI mice4 weeks of S9P supplementationSignificant improvement in fasting glucose values
Glucose Tolerance HFD-fed DACI miceS9P interventionSignificant improvement in glucose tolerance
Insulin Sensitivity HFD-fed DACI miceS9P interventionSignificant improvement in insulin sensitivity

Table 2: In Vitro Effects of 9-PAHSA

ParameterCell Line/TissueTreatment DetailsKey FindingsReference
GLP-1 Secretion STC-1 cells5- and 9-PAHSA treatment1.5 to 2-fold augmentation
Cytokine Expression RAW 264.7 macrophages2 and 10 µM 9-POHSA and 9-OAHSASuppression of LPS-stimulated IL-1β and IL-6 gene expression
PI3K/Akt Pathway SH-SY5Y cells in diabetic environmentS-9-PAHSA treatmentSlight restoration of PI3K and Akt phosphorylation

Core Signaling Pathways of 9-PAHSA

9-PAHSA exerts its effects through a multi-pronged mechanism involving the activation of G-protein coupled receptors, modulation of incretin hormone secretion, and direct effects on insulin signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

9-PAHSA has been identified as a ligand for G-protein coupled receptor 120 (GPR120) and GPR40.

  • GPR120: Activation of GPR120 by 9-PAHSA in adipocytes enhances insulin-stimulated glucose uptake. This signaling pathway is also linked to the anti-inflammatory effects of 9-PAHSA, where it inhibits the LPS/NF-κB pathway.

  • GPR40: PAHSAs are selective agonists for GPR40, leading to an increase in Ca2+ flux. The beneficial effects of PAHSAs on glucose tolerance and insulin sensitivity are reversed by blocking GPR40.

GPR_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 GPR40 GPR40 9-PAHSA->GPR40 Anti-inflammatory effects Anti-inflammatory effects GPR120->Anti-inflammatory effects Enhanced Glucose Uptake Enhanced Glucose Uptake GPR120->Enhanced Glucose Uptake Ca2+ flux Ca2+ flux GPR40->Ca2+ flux Inhibition of LPS/NF-kB Inhibition of LPS/NF-kB Anti-inflammatory effects->Inhibition of LPS/NF-kB

Caption: 9-PAHSA activates GPR120 and GPR40 to initiate downstream signaling.
Stimulation of GLP-1 and Insulin Secretion

A key mechanism by which 9-PAHSA improves glucose homeostasis is through the potentiation of glucagon-like peptide-1 (GLP-1) and insulin secretion. In vivo studies have shown that chronic administration of 9-PAHSA significantly enhances glucose-stimulated insulin and GLP-1 secretion. While the augmentation of GLP-1 secretion appears to be independent of GPR40, the enhanced insulin secretion is mediated, at least in part, by GPR40 activation on pancreatic β-cells.

Secretion_Pathway 9-PAHSA 9-PAHSA Enteroendocrine L-cells Enteroendocrine L-cells 9-PAHSA->Enteroendocrine L-cells Pancreatic β-cells Pancreatic β-cells 9-PAHSA->Pancreatic β-cells via GPR40 GLP-1 Secretion GLP-1 Secretion Enteroendocrine L-cells->GLP-1 Secretion Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Improved Glucose Homeostasis Improved Glucose Homeostasis GLP-1 Secretion->Improved Glucose Homeostasis Insulin Secretion->Improved Glucose Homeostasis

Caption: 9-PAHSA stimulates GLP-1 and insulin secretion.
Enhancement of Insulin Signaling and GLUT4 Translocation

9-PAHSA has been shown to potentiate insulin-stimulated glucose uptake in adipocytes. This is achieved through the enhancement of the canonical insulin signaling pathway, leading to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. The S-enantiomer of 9-PAHSA (S-9-PAHSA) appears to be more potent in this regard. Studies suggest that S-9-PAHSA can restore the phosphorylation of key signaling molecules like PI3K and Akt in a diabetic environment.

Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt GLUT4 Vesicles GLUT4 Vesicles Akt->GLUT4 Vesicles promotes GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicles->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake S-9-PAHSA S-9-PAHSA S-9-PAHSA->PI3K restores phosphorylation S-9-PAHSA->Akt restores phosphorylation

Caption: 9-PAHSA enhances the PI3K/Akt pathway for GLUT4 translocation.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vivo Animal Studies
  • Animal Models: Male C57BL/6 mice are commonly used. High-fat diet (HFD)-induced obesity and insulin resistance are established by feeding mice a diet with 45% or 60% of calories from fat for a specified period (e.g., 15-18 weeks). For diabetic models, a combination of HFD and a low dose of streptozotocin (STZ) can be used.

  • 9-PAHSA Administration:

    • Chronic Delivery: Subcutaneous osmotic minipumps are used for continuous delivery of 9-PAHSA over several weeks or months. A typical vehicle for this is a solution of 50% PEG-400, 0.5% Tween-80, and 49.5% distilled water. Dosages can range from 2mg/kg for chow-fed mice to 12mg/kg for HFD-fed mice.

    • Acute Delivery: For acute studies, 9-PAHSA can be administered via oral gavage.

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): After a fasting period (e.g., 5 hours), mice are given an oral gavage of glucose (1 g/kg). Blood glucose levels are measured at baseline (0 min) and at various time points post-gavage (e.g., 15, 30, 60, 90, 120 min).

    • Insulin Tolerance Test (ITT): Following a similar fasting period, mice are injected intraperitoneally with insulin (e.g., 0.5–0.7 IU/kg). Blood glucose is monitored over a 2-hour period.

    • Glucose-Stimulated Insulin and GLP-1 Secretion: Blood samples are collected at baseline and 5 minutes after a glucose gavage to measure insulin and GLP-1 levels using ELISA.

  • Antagonist Studies: To investigate receptor involvement, antagonists such as the GPR40 antagonist DC260126 (5mg/kg, i.p.) or the GLP-1R antagonist Exendin(9-39) (5μ g/mouse , i.p.) can be administered prior to OGTT or ITT.

Experimental_Workflow_InVivo Animal Model Selection (e.g., C57BL/6 mice) Animal Model Selection (e.g., C57BL/6 mice) Induction of Metabolic Phenotype (e.g., HFD) Induction of Metabolic Phenotype (e.g., HFD) Animal Model Selection (e.g., C57BL/6 mice)->Induction of Metabolic Phenotype (e.g., HFD) 9-PAHSA Administration (Chronic or Acute) 9-PAHSA Administration (Chronic or Acute) Induction of Metabolic Phenotype (e.g., HFD)->9-PAHSA Administration (Chronic or Acute) Metabolic Testing Metabolic Testing 9-PAHSA Administration (Chronic or Acute)->Metabolic Testing OGTT OGTT Metabolic Testing->OGTT ITT ITT Metabolic Testing->ITT GSIS/GLP-1 Measurement GSIS/GLP-1 Measurement Metabolic Testing->GSIS/GLP-1 Measurement Tissue and Blood Collection Tissue and Blood Collection Metabolic Testing->Tissue and Blood Collection Molecular Analysis (e.g., Western Blot, qPCR) Molecular Analysis (e.g., Western Blot, qPCR) Tissue and Blood Collection->Molecular Analysis (e.g., Western Blot, qPCR)

Caption: A typical workflow for in vivo studies of 9-PAHSA.
In Vitro Cell-Based Assays

  • Cell Lines:

    • Enteroendocrine Cells: STC-1 cells are a common model for studying GLP-1 secretion.

    • Adipocytes: 3T3-L1 adipocytes are used for investigating insulin-stimulated glucose uptake and GLUT4 translocation.

    • Macrophages: RAW 264.7 cells are employed to assess anti-inflammatory effects.

    • Pancreatic β-cells: MIN6 cells and primary human islets are used for insulin secretion assays.

    • Neuronal Cells: SH-SY5Y cells can be used to study the effects on PI3K/Akt signaling in a diabetic environment.

  • GLP-1 Secretion Assay: STC-1 cells are cultured and then stimulated with 9-PAHSA. The supernatant is collected, and GLP-1 levels are quantified using an ELISA kit.

  • Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes are treated with 9-PAHSA, followed by insulin stimulation. The uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) is then measured.

  • Western Blotting: To analyze protein expression and phosphorylation, cells are lysed, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect proteins of interest, such as phosphorylated Akt (p-Akt), total Akt, PI3K, and GLUT4.

  • Gene Expression Analysis: RNA is extracted from cells or tissues, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of target genes (e.g., IL-1β, IL-6, G6pc1, Pck1).

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with significant potential for the treatment of metabolic disorders. Its multifaceted mechanism of action, involving the activation of GPCRs, enhancement of incretin and insulin secretion, and potentiation of insulin signaling, makes it an attractive therapeutic candidate. The data presented in this guide highlight the consistent and robust effects of 9-PAHSA in improving glucose metabolism and reducing inflammation.

Future research should focus on several key areas:

  • Human Studies: While animal studies are promising, clinical trials in humans are necessary to validate the efficacy and safety of 9-PAHSA.

  • Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 9-PAHSA is crucial for optimizing its therapeutic delivery.

  • Structure-Activity Relationship: Further investigation into the structure-activity relationships of different FAHFA isomers could lead to the development of more potent and selective analogs.

  • Long-term Effects: The long-term consequences of chronic 9-PAHSA administration on various tissues and organs need to be elucidated.

References

The Cellular Landscape of 9-POHSA: A Technical Guide to its Targets and Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 29, 2025 – As research into the therapeutic potential of fatty acid esters of hydroxy fatty acids (FAHFAs) intensifies, a comprehensive understanding of their cellular mechanisms is paramount. This technical guide delves into the known cellular targets and receptors of 9-palmitoleoyl-oxy-hydroxy-stearic acid (9-POHSA), a significant member of the FAHFA family. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the current state of knowledge, including quantitative data, detailed experimental protocols, and visualized signaling pathways.

Core Cellular Targets and Receptor Interactions

While extensive research has been conducted on the broader FAHFA class, particularly on the closely related 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), direct quantitative data on this compound's receptor affinity and potency remains an area of active investigation. However, based on the activities of structurally similar FAHFAs and emerging studies on this compound itself, the primary cellular targets are believed to be G-protein coupled receptors (GPCRs) and potentially nuclear receptors.

G-Protein Coupled Receptors (GPCRs): GPR120 and GPR40

The FAHFA family, including 9-PAHSA, has been shown to exert anti-diabetic and anti-inflammatory effects through the activation of GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and GPR40 (FFAR1).[1] These receptors are key sensors of long-chain fatty acids and play crucial roles in metabolism and inflammation.[2] It is strongly suggested that this compound also signals through these receptors. Activation of GPR120 by other FAHFAs has been shown to stimulate insulin-sensitizing and potent anti-inflammatory effects.[2] Similarly, GPR40 activation by PAHSAs has been demonstrated to augment glucose-stimulated insulin secretion.[3]

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

While direct binding of this compound to PPARs has not been definitively established, other oxidized fatty acids have been identified as potent agonists of PPARγ.[4] Given the structural similarities and the established role of PPARs in regulating lipid metabolism and inflammation, they remain a potential, albeit less characterized, target for this compound.

Quantitative Data on Receptor Activation

Direct quantitative data such as EC50 and Ki values for this compound are not yet widely published. The following table summarizes available data for the closely related 9-PAHSA and other relevant ligands to provide a comparative context for researchers.

Compound/LigandReceptorAssay TypeParameterValueReference
9-PAHSA GPR40Calcium Flux-Increased Ca2+ flux
9-PAHSA GPR120Glucose Uptake-Enhanced insulin-stimulated glucose uptake
GW9508 (Agonist)GPR40Calcium MobilizationEC5019 ± 0.37 nM
GW9508 (Agonist)GPR120TGFα-sheddingIC5041.7 µM
α-Linolenic acidGPR120TGFα-sheddingIC5031.0 µM
This compound GPR120Not ReportedEC50/KiNot Reported-
This compound GPR40Not ReportedEC50/KiNot Reported-
This compound PPARsNot ReportedEC50/KiNot Reported-

Signaling Pathways of this compound

Anti-Inflammatory Signaling via NF-κB Inhibition

A key established mechanism of this compound is its anti-inflammatory action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB. This, in turn, attenuates the expression of pro-inflammatory cytokines like TNF-α and IL-6.

GPR120_NFkB_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 IKK IKK Complex GPR120->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_IkB NF-κB-IκB Complex NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation NFkB_p65_IkB->NFkB_p65 Release DNA DNA (Promoter Region) NFkB_p65_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits LPS-induced inflammation via the NF-κB pathway.

Experimental Protocols

1. Calcium Mobilization Assay for GPR120/GPR40 Activation

This protocol is designed to measure the activation of Gq-coupled receptors like GPR120 and GPR40 by detecting changes in intracellular calcium levels.

a. Cell Culture and Plating:

  • Culture HEK293T cells transiently co-transfected with the receptor of interest (e.g., human GPR120) and a promiscuous Gα16 subunit.

  • Seed the transfected cells in 96-well black-walled, clear-bottom plates coated with fibronectin and allow them to adhere overnight.

b. Dye Loading:

  • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with HEPES and probenecid).

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

c. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Utilize an automated liquid handling system (e.g., FlexStation) to add the compounds to the cell plate while simultaneously initiating fluorescence measurements.

d. Data Acquisition and Analysis:

  • Measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.

  • Record data every second for approximately 100-120 seconds.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Plot the maximum fluorescence signal against the compound concentration to generate dose-response curves and calculate EC50 values.

Calcium_Mobilization_Workflow A 1. Cell Culture HEK293T cells co-transfected with GPR120/GPR40 and Gα16 B 2. Cell Plating Seed in 96-well black-walled, clear-bottom plates A->B C 3. Dye Loading Incubate with Fluo-4 AM B->C D 4. Compound Addition Add this compound and controls C->D E 5. Fluorescence Measurement Ex/Em = 490/525 nm D->E F 6. Data Analysis Generate dose-response curves and calculate EC50 E->F

Caption: Workflow for a fluorescence-based calcium mobilization assay.

2. Reporter Gene Assay for PPARα Activation

This assay measures the ability of a compound to activate PPARα, leading to the expression of a reporter gene (e.g., luciferase).

a. Cell Culture and Transfection:

  • Use a suitable cell line, such as HepG2, that is engineered to express human PPARα.

  • Co-transfect the cells with a PPARα expression vector, an RXRα expression vector (as PPARs form heterodimers with RXR), a PPRE (Peroxisome Proliferator Response Element)-driven firefly luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

b. Compound Treatment:

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound or a known PPARα agonist (e.g., GW7647) for 24-48 hours.

c. Luciferase Assay:

  • After the incubation period, lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine the dose-dependent activation of PPARα and calculate EC50 values.

PPAR_Reporter_Assay_Workflow A 1. Cell Transfection HepG2 cells with PPARα, RXRα, and PPRE-luciferase constructs B 2. Compound Treatment Incubate with this compound for 24-48 hours A->B C 3. Cell Lysis Release cellular contents B->C D 4. Luciferase Activity Measurement Quantify light emission using a luminometer C->D E 5. Data Normalization & Analysis Normalize to control (Renilla) and calculate EC50 D->E

Caption: Workflow for a PPARα reporter gene assay.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. While its anti-inflammatory mechanism involving the inhibition of the NF-κB pathway is becoming clearer, further research is required to definitively identify and quantify its interactions with specific cellular receptors such as GPR120, GPR40, and PPARs. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the cellular and molecular mechanisms of this compound and other FAHFAs, ultimately paving the way for the development of novel therapeutics.

References

9-POHSA: A Potential Biomarker for Metabolic Syndrome - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging research has identified a class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), as key regulators of metabolic homeostasis and inflammation. Within this class, 9-palmitoleoyl-oxy-10-hydroxy-stearic acid (9-POHSA) has garnered significant attention for its potential as a biomarker and therapeutic agent in the context of metabolic syndrome. This technical guide provides an in-depth overview of the core science surrounding this compound, including its biological functions, underlying signaling pathways, and the methodologies for its study.

This compound and its Link to Metabolic Syndrome

This compound is an endogenous lipid consisting of palmitoleic acid esterified to the 9th position of hydroxy stearic acid.[1][2] Studies have demonstrated that FAHFAs, including this compound, possess potent anti-diabetic and anti-inflammatory properties.[2] While direct quantitative data on this compound levels in a formally defined metabolic syndrome cohort is limited, compelling evidence from studies on related conditions like obesity, insulin resistance, and inflammation suggests a protective role for this lipid.

Key observations linking this compound to metabolic health include:

  • Improved Glucose Homeostasis: FAHFAs have been shown to improve glucose tolerance and stimulate insulin secretion.[2] Levels of POHSA are notably elevated in the serum of glucose-tolerant mice that overexpress the GLUT4 glucose transporter in adipose tissue, suggesting a role in enhanced insulin sensitivity.[2]

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. This is primarily achieved through the inhibition of the NF-κB signaling pathway.

  • GPR120 Activation: this compound and other FAHFAs are endogenous ligands for the G-protein coupled receptor 120 (GPR120). GPR120 is highly expressed in adipose tissue and macrophages and plays a critical role in regulating glucose metabolism and inflammation.

Quantitative Data Summary

While direct comparisons of this compound levels in human metabolic syndrome patients versus healthy controls are not yet widely available in the literature, data from related studies on FAHFAs and obesity provide valuable insights.

Cohort/ModelAnalyte(s)Key FindingsReference
Severely obese patients vs. non-obese controlsTotal FAHFAs (including PAHSAs, 9-OAHSA)Obese patients had significantly lower total FAHFA levels compared to non-obese controls.
Obese patients with and without type 2 diabetesVarious FAHFAsNo significant difference in FAHFA levels was detected between obese individuals with and without type 2 diabetes.
Healthy human subjectsThis compound, 9-OAHSAThis compound and 9-OAHSA were identified as two of the major endogenous FAHFAs in healthy human circulation.
Glucose-tolerant AG4OX mice (overexpress GLUT4 in adipose tissue)POHSAPOHSA levels were significantly elevated in the serum of these insulin-sensitive mice.

Signaling Pathways of this compound

The biological effects of this compound are primarily mediated through the activation of GPR120 and the subsequent modulation of downstream signaling cascades.

GPR120-Mediated Anti-inflammatory Signaling

GPR120_Anti_Inflammatory_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates β-Arrestin-2 β-Arrestin-2 GPR120->β-Arrestin-2 Recruits TAK1 TAK1 β-Arrestin-2->TAK1 Inhibits IKK IKK TAK1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits (when bound) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates to nucleus and activates transcription

GPR120-mediated anti-inflammatory signaling cascade initiated by this compound.
This compound and Insulin Signaling

POHSA_Insulin_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Activates Gq_11 Gq_11 GPR120->Gq_11 Activates Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates GLUT4 GLUT4 PLC PLC Gq_11->PLC Activates IP3_DAG IP3/DAG PLC->IP3_DAG Generates Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC Activate GLUT4 Vesicle GLUT4 Vesicle Ca2_PKC->GLUT4 Vesicle Potentiates Translocation AKT AKT PI3K->AKT Activates AKT->GLUT4 Vesicle Promotes Translocation GLUT4 Vesicle->GLUT4 Inserts into membrane

Proposed mechanism for this compound's role in enhancing insulin-stimulated glucose uptake.

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol is adapted from established methods for FAHFA analysis.

1. Sample Preparation and Lipid Extraction:

  • To 200 µL of serum or plasma, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or a related FAHFA).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/PBS.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Reconstitute the dried lipid extract in a non-polar solvent (e.g., hexane).

  • Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.

  • Wash the cartridge with a low-polarity solvent mixture (e.g., hexane:ethyl acetate) to elute neutral lipids.

  • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • Dry the FAHFA fraction under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the purified FAHFA fraction in an appropriate solvent for reverse-phase chromatography (e.g., methanol).

  • Inject the sample onto a C18 column.

  • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium acetate to improve ionization.

  • Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard for quantification.

LCMS_Workflow Start Serum/Plasma Sample InternalStandard Add Internal Standard Start->InternalStandard LLE Liquid-Liquid Extraction (Chloroform/Methanol) InternalStandard->LLE Dry1 Dry Extract LLE->Dry1 SPE Solid-Phase Extraction (Silica Cartridge) Dry1->SPE Dry2 Dry FAHFA Fraction SPE->Dry2 Reconstitute Reconstitute in Methanol Dry2->Reconstitute LCMS LC-MS/MS Analysis (C18, Negative ESI, MRM) Reconstitute->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

General experimental workflow for the quantification of this compound.
In Vitro Anti-inflammatory Assay

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on macrophages.

1. Cell Culture and Seeding:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Include a control group with no LPS stimulation.

3. Incubation:

  • Incubate the cells for a period sufficient to allow for cytokine production or gene expression changes (e.g., 6-24 hours).

4. Endpoint Analysis:

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes.

  • NF-κB Activation: Analyze the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.

Conclusion and Future Directions

This compound is a promising lipid mediator with demonstrated anti-inflammatory and insulin-sensitizing properties, positioning it as a strong candidate for a biomarker and therapeutic target in metabolic syndrome. Its mechanism of action, primarily through the GPR120 receptor, provides a clear rationale for its beneficial metabolic effects.

However, a critical gap in the current research is the lack of large-scale clinical studies that specifically quantify this compound levels in well-defined metabolic syndrome cohorts compared to healthy controls. Future research should focus on:

  • Clinical Validation: Conducting robust clinical studies to establish the correlation between circulating this compound levels and the diagnostic criteria of metabolic syndrome.

  • Mechanistic Elucidation: Further dissecting the downstream signaling pathways of this compound in various metabolically active tissues, such as adipose tissue, liver, and skeletal muscle.

  • Therapeutic Development: Exploring the therapeutic potential of this compound and its stable analogs for the treatment and prevention of metabolic syndrome and its associated complications.

The continued investigation of this compound holds significant promise for advancing our understanding and management of metabolic syndrome.

References

understanding the anti-diabetic effects of 9-Pohsa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-Diabetic Effects of 9-Hydroxy Fatty Acid Esters (9-OH-FAEs)

This guide provides a comprehensive overview of the anti-diabetic properties of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), with a specific focus on 9-hydroxylated species such as 9-PAHSA (palmitic acid-9-hydroxy-stearic acid) and 9-POHSA (palmitoleic acid-9-hydroxy-stearic acid). These lipids have emerged as promising therapeutic candidates for type 2 diabetes due to their beneficial effects on glucose homeostasis and inflammation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Introduction to 9-Hydroxy Fatty Acid Esters

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids discovered to have significant anti-diabetic and anti-inflammatory effects.[1] Within this class, isomers are distinguished by the position of the ester bond on the hydroxy fatty acid backbone. Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is one of the most abundant and well-studied of these isomers. Levels of PAHSAs have been found to be reduced in the adipose tissue and serum of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity. Another related compound, this compound, which consists of palmitoleic acid esterified to the 9-position of hydroxy stearic acid, has also been identified and is found at elevated levels in the serum of glucose-tolerant mice.

Quantitative Data on Anti-Diabetic Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the anti-diabetic effects of 9-PAHSA.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Mice
ParameterMouse ModelTreatment DetailsKey FindingsReference
Glucose Tolerance High-Fat Diet (HFD)-fedAcute oral gavage of 9-PAHSAImproved glucose tolerance and reduced area under the glucose excursion curve.
Basal Glycemia High-Fat Diet (HFD)-fedAcute oral gavage of 9-PAHSALowered basal glycemia 30 minutes after administration.
Insulin Sensitivity High-Fat Diet (HFD)-fedChronic 9-PAHSA treatment (15-18 weeks) via subcutaneous minipumpsImproved insulin sensitivity. Lowered glycemia at 5 minutes post-glucose with similar insulin levels, suggesting enhanced insulin sensitivity.
Serum 9-PAHSA Levels High-Fat Diet (HFD)-fedChronic 9-PAHSA treatment~2-fold increase in serum and liver.
Islet Mass High-Fat Diet (HFD)-fedChronic 9-PAHSA treatmentPrevented the increase in islet mass seen in vehicle-treated HFD mice.
Cognitive Dysfunction Diabetic MiceAdministration of 9-PAHSAImproved diabetes-related cognitive impairment.
Table 2: In Vitro and Mechanistic Data for PAHSAs
AssaySystemTreatmentOutcomeReference
Insulin Secretion Human islets9-PAHSAAugments glucose-stimulated insulin secretion (GSIS).
GLP-1 Secretion Enteroendocrine cellsPAHSAsDirectly enhance GLP-1 secretion.
Glucose Uptake 3T3-L1 adipocytesPAHSAsPotentiate insulin-stimulated glucose uptake and GLUT4 translocation.
Receptor Activation GPR120PAHSAsSignal through GPR120 to enhance insulin-stimulated glucose uptake in adipocytes.
Receptor Activation GPR405- and 9-PAHSAActivate GPR40, which is involved in their beneficial effects on glucose homeostasis. Inhibition of GPR40 reverses these benefits.
Anti-inflammatory Effects RAW 264.7 macrophagesThis compound and 9-OAHSA (2 and 10 µM)Suppressed LPS-stimulated IL-1β and IL-6 gene expression.

Note: Some studies have reported conflicting results, with one study finding that acute and repeated treatment with 5-PAHSA or 9-PAHSA did not significantly improve the metabolic status in diet-induced obese mice. Methodological differences may account for these discrepancies.

Signaling Pathways

The anti-diabetic effects of 9-PAHSA and related lipids are mediated through specific signaling pathways, primarily involving G protein-coupled receptors.

GPR120 Signaling in Adipocytes

In adipocytes, PAHSAs have been shown to signal through GPR120 to enhance insulin-stimulated glucose uptake.

GPR120_Signaling 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 PI3K/Akt Pathway PI3K/Akt Pathway GPR120->PI3K/Akt Pathway Potentiates Insulin Receptor Insulin Receptor Insulin Receptor->PI3K/Akt Pathway Insulin Insulin Insulin->Insulin Receptor GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: GPR120-mediated potentiation of insulin signaling by 9-PAHSA in adipocytes.

GPR40 Signaling and Incretin Effect

PAHSAs, including 9-PAHSA, activate GPR40, which contributes to their beneficial effects on glucose tolerance and insulin sensitivity. This pathway is also linked to the stimulation of GLP-1 and insulin secretion.

GPR40_Signaling cluster_enteroendocrine Enteroendocrine Cell cluster_beta_cell Pancreatic β-cell 9-PAHSA_EEC 9-PAHSA GPR40_EEC GPR40 9-PAHSA_EEC->GPR40_EEC GLP-1 Secretion GLP-1 Secretion GPR40_EEC->GLP-1 Secretion GSIS Augmented GSIS GLP-1 Secretion->GSIS Stimulates 9-PAHSA_Beta 9-PAHSA GPR40_Beta GPR40 9-PAHSA_Beta->GPR40_Beta GPR40_Beta->GSIS

Caption: 9-PAHSA stimulates GLP-1 and insulin secretion via GPR40 activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Model: High-fat diet (HFD)-fed mice (e.g., on HFD for 42-52 weeks).

  • Acclimation and Fasting: Mice are fasted for 4.5 hours prior to the experiment.

  • Compound Administration: Mice are administered 9-PAHSA or vehicle control via oral gavage.

  • Glucose Challenge: 30 minutes after gavage, an oral glucose load is administered.

  • Blood Sampling: Blood glucose levels are measured at baseline (prior to gavage), at 0 minutes (prior to glucose load), and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose excursion is calculated to assess glucose tolerance.

OGTT_Workflow Start HFD_Mice HFD-fed Mice Start->HFD_Mice Fasting 4.5h Fasting HFD_Mice->Fasting Gavage Oral Gavage (9-PAHSA or Vehicle) Fasting->Gavage Wait 30 min Wait Gavage->Wait Glucose_Load Oral Glucose Challenge Wait->Glucose_Load Blood_Sampling Serial Blood Sampling Glucose_Load->Blood_Sampling Analysis AUC Calculation Blood_Sampling->Analysis End Analysis->End

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • System: Isolated human or mouse pancreatic islets.

  • Islet Culture: Islets are cultured in appropriate media.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer.

  • Stimulation: Islets are then incubated in either low or high glucose buffer, with or without the addition of 9-PAHSA.

  • Supernatant Collection: After the stimulation period, the supernatant is collected to measure secreted insulin.

  • Insulin Measurement: Insulin concentration is determined using methods such as ELISA.

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets.

Conclusion

The available evidence strongly suggests that 9-hydroxy fatty acid esters, particularly 9-PAHSA, have significant anti-diabetic properties. These lipids improve glucose tolerance, enhance insulin sensitivity, and stimulate the secretion of key metabolic hormones like insulin and GLP-1. The mechanisms of action involve the activation of G protein-coupled receptors GPR120 and GPR40. While further research is needed to fully elucidate their therapeutic potential and address inconsistencies in the literature, 9-PAHSA and related molecules represent a promising new class of endogenous lipids for the development of novel treatments for type 2 diabetes and other metabolic disorders.

References

Preliminary In Vitro Studies on 9-POHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-palmitoleoyl-hydroxy-stearic acid (9-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. Emerging research has highlighted the therapeutic potential of FAHFAs, particularly their anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its anti-inflammatory effects, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research in this promising area. While this guide centers on this compound, data from its closely related and more extensively studied analog, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), is also included to provide a more comprehensive understanding.

Data Presentation: Quantitative Effects of this compound and 9-PAHSA on Inflammatory Responses

The anti-inflammatory activity of this compound and its analog 9-PAHSA has been quantified in various in vitro models. The following tables summarize the key quantitative findings from these studies.

| Table 1: Effect of this compound on LPS-Induced Gene Expression in RAW 264.7 Macrophages | | :--- | :--- | :--- | | Concentration of this compound | Target Gene | Observed Effect | | 2 µM | IL-1β | Significant suppression of LPS-stimulated gene expression. | | 10 µM | IL-1β | Significant suppression of LPS-stimulated gene expression. | | 2 µM | IL-6 | Significant suppression of LPS-stimulated gene expression. | | 10 µM | IL-6 | Significant suppression of LPS-stimulated gene expression. |

| Table 2: Quantitative Anti-Inflammatory Effects of 9-PAHSA in In Vitro Models | | :--- | :--- | :--- | :--- | | Compound | Assay | Concentration | Effect | | 9-PAHSA | LPS-induced CXCL10 secretion | 10 µM | 2-fold reduction[1] | | | | 100 µM | 3.7-fold reduction[1] | | 9-PAHSA | CCL19-induced CD4+ T-cell migration | 10 µM | 27% decrease in migration[1] | | 9-PAHSA | GPR120 Agonism | IC50 = 19 µM | Agonist activity observed. |

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120) and the subsequent inhibition of the canonical pro-inflammatory NF-κB signaling pathway.

GPR120-Mediated Inhibition of NF-κB Signaling

Upon binding of this compound, GPR120 undergoes a conformational change, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then serves as a scaffold to sequester TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing its interaction with TAK1 (TGF-β-activated kinase 1). This disruption of the TAK1/TAB1 complex inhibits the downstream phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-1β, and IL-6.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lps This compound This compound GPR120 GPR120 This compound->GPR120 Binds to b_arrestin2 β-arrestin-2 GPR120->b_arrestin2 Recruits GPR120_complex GPR120 / β-arrestin-2 Complex GPR120->GPR120_complex b_arrestin2->GPR120_complex TAK1_TAB1 TAK1 / TAB1 Complex GPR120_complex->TAK1_TAB1 Inhibits (Sequesters TAB1) IKK IKK TAK1_TAB1->IKK Phosphorylates IkBa_p65 IκBα / p65 IKK->IkBa_p65 Phosphorylates IκBα p65_active p65 (Active) IkBa_p65->p65_active Releases IkBa_p p-IκBα (Degraded) IkBa_p65->IkBa_p DNA DNA p65_active->DNA Translocates to Nucleus and Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Promotes Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1_TAB1 Activates

GPR120-mediated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following are representative protocols for key in vitro experiments.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.

experimental_workflow start Start: Culture RAW 264.7 cells seed Seed cells into 24-well plates (~2.5 x 10^5 cells/well) start->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound (e.g., 2, 10 µM) or vehicle for 1-2 hours adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) (Include no-LPS control) pretreat->stimulate incubate_gene Incubate for 4-6 hours (for gene expression) stimulate->incubate_gene incubate_protein Incubate for 18-24 hours (for protein secretion) stimulate->incubate_protein quantify_gene Quantify gene expression (RT-qPCR for IL-1β, IL-6, TNF-α) incubate_gene->quantify_gene quantify_protein Quantify protein secretion (ELISA for IL-1β, IL-6, TNF-α) incubate_protein->quantify_protein end End: Analyze Data quantify_gene->end quantify_protein->end

Workflow for in vitro testing of this compound's anti-inflammatory effect.

a. Cell Culture:

  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged when they reach 80-90% confluency.

b. Treatment and Stimulation:

  • Seed RAW 264.7 cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treat the cells for 1-2 hours with varying concentrations of this compound (e.g., 2 µM and 10 µM) or a vehicle control (such as DMSO or ethanol).

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group that is not treated with LPS.

c. Quantification of Inflammatory Markers:

  • Gene Expression (RT-qPCR): After a 4-6 hour incubation with LPS, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using primers specific for IL-1β, IL-6, and TNF-α. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Protein Secretion (ELISA): After an 18-24 hour incubation with LPS, collect the cell culture supernatants. Quantify the concentration of secreted IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is designed to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

a. Sample Preparation:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.

  • Determine the protein concentration of each fraction using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein from the cytoplasmic and nuclear extracts onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analyze the band intensities to determine the relative amounts of p65 in the cytoplasmic and nuclear fractions. Use loading controls such as GAPDH for the cytoplasmic fraction and Lamin B1 for the nuclear fraction to ensure equal protein loading.

Immunofluorescence for TNF-α Expression in Hepatocytes

This protocol allows for the visualization of TNF-α protein expression within cells.

a. Cell Preparation:

  • Culture Clone9 rat hepatocytes on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

b. Fixation and Permeabilization:

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

c. Staining:

  • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against TNF-α overnight at 4°C.

  • Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • (Optional) Counterstain the nuclei with DAPI.

d. Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a bioactive lipid with potent anti-inflammatory properties. Its mechanism of action appears to be mediated, at least in part, through the activation of GPR120 and subsequent inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other FAHFAs in inflammatory diseases. Future studies should focus on comprehensive dose-response analyses, elucidation of the complete signaling network, and validation of these in vitro findings in in vivo models of inflammation.

References

The Therapeutic Potential of 9-POHSA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Exploratory Whitepaper for Researchers and Drug Development Professionals

Abstract

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Among these, 9-palmitoleic acid-hydroxy stearic acid (9-POHSA) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic promise, with a focus on its anti-inflammatory and anti-diabetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its mechanism of action to support further research and development efforts.

Introduction to this compound

This compound, with the full chemical name 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is a member of the FAHFA lipid family.[1] These lipids are characterized by a fatty acid esterified to a hydroxy fatty acid. In the case of this compound, palmitoleic acid is esterified at the 9th position of a hydroxy stearic acid backbone.[1][2][3]

FAHFAs, including this compound, are gaining attention for their potential roles in metabolic regulation and inflammation.[4] Studies have shown that levels of certain FAHFAs are altered in states of insulin resistance, suggesting their involvement in metabolic homeostasis. The therapeutic potential of this compound is primarily linked to its anti-inflammatory and anti-diabetic effects, which are thought to be mediated through the activation of G-protein coupled receptors and subsequent modulation of intracellular signaling cascades.

Therapeutic Potential and Mechanism of Action

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in preclinical studies. Its primary mechanism of action in this context involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

In vitro studies using RAW 264.7 murine macrophages have shown that this compound can suppress the lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). Furthermore, in Clone9 rat hepatocytes, pretreatment with this compound has been shown to inhibit the LPS-induced nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation. This inhibitory action on the NF-κB pathway leads to a downstream reduction in the production of inflammatory mediators.

The anti-inflammatory effects of FAHFAs are often mediated by the G-protein coupled receptor 120 (GPR120). Activation of GPR120 by ligands such as this compound is believed to initiate a signaling cascade that interferes with the canonical NF-κB activation pathway.

Anti-Diabetic and Metabolic Effects

The potential of this compound in the management of type 2 diabetes and other metabolic disorders is an active area of investigation. As a member of the FAHFA family, it is suggested to play a role in improving glucose tolerance and stimulating insulin secretion. The closely related 9-PAHSA has been shown to improve glucose tolerance and stimulate glucagon-like peptide-1 (GLP-1) and insulin secretion in mouse models.

However, it is important to note that the effects of this compound on glucose metabolism may be context-dependent. One study reported that while other POHSA isomers increased glucose-stimulated insulin secretion (GSIS), this compound did not show this effect at high glucose concentrations. There are also conflicting reports regarding the efficacy of the broader PAHSA class in improving glucose control in mice, indicating a need for further research to clarify the specific roles of different FAHFA isomers.

The metabolic benefits of FAHFAs like this compound are also linked to their activation of GPR120, which can enhance insulin-stimulated glucose uptake in adipocytes.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related 9-PAHSA to provide a reference for their biological activity. It is important to note that specific IC50 and EC50 values for this compound are limited in the current literature, and data from 9-PAHSA is often used as a surrogate to estimate potency.

Compound Assay Cell Line/Model Parameter Value Reference
This compoundAnti-inflammatoryRAW 264.7 macrophagesEffective Concentration2 and 10 µM
9-PAHSAAnti-inflammatoryHuman Cellular ModelCXCL10 Secretion2-fold reduction at 10 µM
9-PAHSAAnti-inflammatoryHuman Cellular ModelCXCL10 Secretion3.7-fold reduction at 100 µM
9-PAHSAGPR120 ActivationHEK293T cellsIC5019 µM
Compound Animal Model Dosing Regimen Key Findings Reference
9-PAHSAdb/db mice50 mg/kg, oral gavage, 4 weeksReduced blood glucose, ameliorated cardiovascular complications
9-PAHSAHigh-fat diet-fed miceSingle oral doseImproved glucose tolerance
9-PAHSAHigh-fat diet-fed mice30-45 mg/kg, oral gavage, 3 daysReduced adipose tissue inflammation

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in 24-well plates at a density that allows for confluence after overnight incubation.

2. Treatment with this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 2 µM and 10 µM) or vehicle control.

  • Pre-incubate the cells with this compound for 1 to 4 hours.

3. LPS Stimulation:

  • After the pre-incubation period, add lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubate the cells for an additional 20-24 hours.

4. Measurement of Inflammatory Markers:

  • For Gene Expression Analysis (RT-qPCR):

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (RT-qPCR) using primers specific for target genes (e.g., Il1b, Il6, Tnf) and a housekeeping gene for normalization.

  • For Cytokine Secretion Analysis (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.

Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol outlines a method to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

1. Cell Culture and Treatment:

  • Culture Clone9 rat hepatocytes or another suitable cell line on glass coverslips in a multi-well plate.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes) to induce p65 translocation.

2. Immunofluorescent Staining:

  • Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum).

  • Incubate the cells with a primary antibody against NF-κB p65.

  • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition.

Signaling Pathways and Experimental Workflows

GPR120-Mediated Anti-Inflammatory Signaling of this compound

This compound is believed to exert its anti-inflammatory effects through the activation of GPR120, which leads to the inhibition of the NF-κB pathway. The diagram below illustrates this proposed signaling cascade.

GPR120_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 Activates Pohsa This compound GPR120 GPR120 Pohsa->GPR120 Activates GPR120->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NFkB_nuc->Cytokines Induces Transcription

GPR120-mediated inhibition of the NF-κB pathway by this compound.
General Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of a compound like this compound in a cell-based assay.

Experimental_Workflow start Start culture Culture Macrophage Cell Line (e.g., RAW 264.7) start->culture seed Seed Cells into Multi-well Plates culture->seed treat Pre-treat with this compound (or vehicle control) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate harvest Harvest Supernatant and/or Cell Lysate incubate->harvest elisa Measure Cytokine Secretion (ELISA) harvest->elisa qpcr Measure Gene Expression (RT-qPCR) harvest->qpcr end End elisa->end qpcr->end

Workflow for in vitro anti-inflammatory screening of this compound.

Conclusion and Future Directions

This compound is a promising bioactive lipid with demonstrated anti-inflammatory and potential anti-diabetic properties. Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB pathway, provides a solid rationale for its therapeutic development. However, further research is required to fully elucidate its therapeutic potential.

Key areas for future investigation include:

  • Dose-response studies to determine the precise IC50 and EC50 values of this compound for its various biological effects.

  • In-depth mechanistic studies to fully map the signaling pathways downstream of GPR120 activation by this compound.

  • Comprehensive in vivo studies using relevant animal models of inflammatory and metabolic diseases to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Comparative studies to understand the differential effects of various FAHFA isomers and to identify the most potent candidates for therapeutic development.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the therapeutic potential of this exciting class of endogenous lipids.

References

Methodological & Application

Application Note and Protocol: Synthesis and Purification of 9-POHSA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9-Pohsa) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1][2][3] First identified in mice, FAHFAs have garnered significant interest due to their anti-diabetic and anti-inflammatory properties.[1] this compound, specifically, is formed through the esterification of palmitoleic acid with 9-hydroxystearic acid. The therapeutic potential of this compound and other FAHFAs has led to increased efforts in developing robust methods for their synthesis and purification to enable further biological and pharmacological studies. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound.

Data Presentation

ParameterValueUnitNotes
Reactants
9-Hydroxystearic acid300mg
Palmitoleic acid254mg
Dicyclohexylcarbodiimide (DCC)227mg
4-Dimethylaminopyridine (DMAP)12mg
Dichloromethane (DCM)10mLAnhydrous
Reaction Conditions
TemperatureRoom Temperature°C
Time12hours
Purification
Solid Phase Extraction (SPE)Silica Gel
Elution Solvent SystemHexane:Ethyl AcetateGradient
Expected Yield ~70-80%
Final Purity >95%As determined by HPLC/MS and NMR

Experimental Protocols

I. Chemical Synthesis of this compound via Steglich Esterification

This protocol outlines the synthesis of this compound from 9-hydroxystearic acid and palmitoleic acid using a Steglich esterification reaction.

Materials:

  • 9-Hydroxystearic acid

  • Palmitoleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry 50 mL round bottom flask under an inert atmosphere (Argon or Nitrogen), add 9-hydroxystearic acid (300 mg, 1.0 mmol).

  • Dissolve the 9-hydroxystearic acid in anhydrous dichloromethane (10 mL).

  • Add palmitoleic acid (254 mg, 1.0 mmol) to the solution.

  • Add 4-dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

II. Purification of this compound

This protocol describes the purification of the synthesized this compound from the reaction mixture using filtration and solid-phase extraction (SPE).

Materials:

  • Crude this compound reaction mixture

  • Celite or filter paper

  • Silica gel for column chromatography or pre-packed silica SPE cartridge

  • Hexane

  • Ethyl Acetate

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Prepare a silica gel column or condition a silica SPE cartridge with hexane.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the dissolved crude product onto the prepared silica gel column/cartridge.

  • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. This compound is expected to elute at a hexane:ethyl acetate ratio of approximately 95:5 to 90:10.

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For reference, the related compound methyl 9-(palmitoyloxy)octadecanoate shows characteristic ¹H-NMR signals for the methoxy group at 3.65 ppm and the proton on the ester-linked carbon at 4.8-4.9 ppm.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 9-Hydroxystearic Acid Reaction Steglich Esterification (Room Temperature, 12h) Reactant1->Reaction Reactant2 Palmitoleic Acid Reactant2->Reaction Reagent1 DCC Reagent1->Reaction Reagent2 DMAP Reagent2->Reaction Solvent DCM Solvent->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product

Caption: Chemical synthesis workflow for this compound.

Purification_Workflow Crude_Mixture Crude this compound Mixture Filtration Filtration (Removal of DCU) Crude_Mixture->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 SPE Solid Phase Extraction (Silica Gel) Concentration1->SPE Elution Gradient Elution (Hexane:Ethyl Acetate) SPE->Elution Fraction_Collection Fraction Collection & Analysis (TLC) Elution->Fraction_Collection Concentration2 Concentration of Pure Fractions (Rotary Evaporation) Fraction_Collection->Concentration2 Pure_Product Pure this compound (>95%) Concentration2->Pure_Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Quantification of 9-Hydroxy-10-oxo-12(Z)-octadecenoic Acid (9-Pohsa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-Pohsa), a bioactive lipid implicated in various physiological and pathological processes. The protocols cover sample preparation, analytical techniques, and data analysis, with a focus on providing practical guidance for researchers in metabolic diseases, inflammation, and drug development.

Introduction

9-Hydroxy-10-oxo-12(Z)-octadecenoic acid (this compound) is an oxidized linoleic acid metabolite that has garnered significant interest for its potential roles in cellular signaling and disease. Accurate and robust quantification of this compound in biological matrices is crucial for elucidating its physiological functions and for the development of novel therapeutics. This document outlines detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound (often analyzed as a member of the larger family of Fatty Acid Esters of Hydroxy Fatty Acids, FAHFAs, such as 9-PAHSA) in various biological samples. These values can serve as a reference for expected physiological ranges.

Biological MatrixSpeciesConditionConcentration RangeAnalytical MethodReference
Human SerumHumanHealthy Adults3.24 - 7.46 nmol/L (as total FAHFAs)LC-MS/MS[1]
Human SerumHumanType 2 DiabetesLower than healthy controlsHPLC-MS/MS[2]
Mouse Adipose Tissue (pgWAT)MouseWild-Type (Female)~1500 ng/gLC-MS[3]
Mouse Adipose Tissue (pgWAT)MouseWild-Type (Male)~500 ng/gLC-MS[3]
Human PlasmaHumanHealthy ChildrenNot specifiedLC-MS/MS[2]
Human PlasmaHumanObese ChildrenNot specifiedLC-MS/MS

Signaling Pathways Involving this compound

This compound and related FAHFAs are known to exert their biological effects through various signaling pathways, most notably via the G-protein coupled receptor 120 (GPR120). Activation of GPR120 can lead to anti-inflammatory and insulin-sensitizing effects. Additionally, this compound has been linked to the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Binds to beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 Recruits PI3K PI3K GPR120->PI3K Activates TAB1 TAB1 beta_arrestin2->TAB1 Inhibits interaction with TAK1 TAK1 TAK1 NFkB_complex IKK-NEMO (NF-κB Complex) TAK1->NFkB_complex Activates JNK JNK TAK1->JNK Activates NFkB NF-κB NFkB_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Promotes AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Inhibits

This compound Signaling Pathways

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and robust method for the quantification of this compound due to its high sensitivity and selectivity.

a. Sample Preparation: Liquid-Liquid Extraction followed by Solid-Phase Extraction (for Plasma)

LLE_SPE_Workflow start Plasma Sample lle Liquid-Liquid Extraction (Chloroform/Methanol/PBS) start->lle centrifuge1 Centrifugation lle->centrifuge1 collect_organic Collect Organic Phase centrifuge1->collect_organic dry_down1 Dry Down under Nitrogen collect_organic->dry_down1 spe Solid-Phase Extraction (Silica Cartridge) dry_down1->spe wash Wash with 5% Ethyl Acetate in Hexane spe->wash elute Elute with Ethyl Acetate wash->elute dry_down2 Dry Down under Nitrogen elute->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Sample Preparation Workflow for LC-MS/MS

Protocol:

  • Liquid-Liquid Extraction:

    • To 200 µL of plasma, add an internal standard (e.g., ¹³C₁₆-9-PAHSA).

    • Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic phase.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a silica SPE cartridge (e.g., 500 mg) with 6 mL of hexane, followed by 6 mL of ethyl acetate.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute the FAHFA fraction, containing this compound, with 4 mL of ethyl acetate.

    • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 50% B, ramp to 100% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsPrecursor Ion (m/z): 311.2Product Ions (m/z): 171.1 (quantifier), 153.1, 113.1 (qualifiers)
Collision EnergyOptimized for each transition (typically 15-25 eV)
Dwell Time100 ms

c. Data Analysis

  • Quantification is performed using a calibration curve generated from a series of known concentrations of a this compound standard, with the peak area ratio of the analyte to the internal standard plotted against concentration.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for this compound quantification, although it requires derivatization to increase the volatility of the analyte.

a. Sample Preparation and Derivatization

  • Lipid Extraction:

    • Extract total lipids from the sample (e.g., tissue homogenate, plasma) using the Bligh and Dyer method.

      • To 1 mL of sample, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.

      • Add 1.25 mL of chloroform and vortex.

      • Add 1.25 mL of water and vortex.

      • Centrifuge to separate the phases and collect the lower organic phase.

    • Dry the lipid extract under nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in hexane for GC-MS analysis.

GCMS_Workflow start Biological Sample extraction Lipid Extraction (Bligh & Dyer) start->extraction dry_down1 Dry Down under Nitrogen extraction->dry_down1 derivatization Silylation (BSTFA + TMCS) dry_down1->derivatization dry_down2 Dry Down under Nitrogen derivatization->dry_down2 reconstitute Reconstitute in Hexane dry_down2->reconstitute analysis GC-MS Analysis reconstitute->analysis

Sample Preparation and Derivatization for GC-MS

b. GC-MS Parameters

ParameterSetting
GC System
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250°C
Oven ProgramStart at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 50-600
Characteristic IonsThe mass spectrum of TMS-derivatized this compound will show characteristic fragments resulting from cleavage adjacent to the silylated hydroxyl group and the keto group. Look for a molecular ion and fragment ions corresponding to the loss of a methyl group ([M-15]+) and the trimethylsilyl group. Specific fragment ions for TMS-derivatized 9-hydroxy-10-oxo fatty acids would need to be confirmed with a standard.

c. Data Analysis

  • Quantification is based on the integrated peak area of a characteristic ion, using a calibration curve prepared with a derivatized this compound standard and an appropriate internal standard.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for this compound. However, a competitive ELISA could be developed. This would involve:

  • Antibody Production: Generation of a monoclonal or polyclonal antibody that specifically recognizes this compound. This would likely require conjugating this compound to a carrier protein to make it immunogenic.

  • Assay Development:

    • Coating a microplate with a known amount of this compound-protein conjugate.

    • Incubating the plate with a mixture of the sample (containing unknown this compound) and a limited amount of the anti-9-Pohsa antibody.

    • Free this compound in the sample will compete with the coated this compound for antibody binding.

    • Washing the plate and adding a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • The signal intensity will be inversely proportional to the amount of this compound in the sample.

This approach requires significant development and validation but could provide a high-throughput method for this compound quantification.

Conclusion

The choice of analytical technique for this compound quantification will depend on the specific research question, sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is currently the gold standard, offering high sensitivity and specificity. GC-MS provides a reliable alternative, while ELISA, once developed, could be suitable for high-throughput screening. The detailed protocols provided in these application notes should serve as a valuable resource for researchers and scientists working with this important bioactive lipid.

References

Application Note: Quantification of 9-Hydroxy-10-octadecenoic Acid (9-PohSA) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-hydroxy-10-octadecenoic acid (9-PohSA) in human plasma. This compound is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated anti-inflammatory properties.[1][2] The accurate quantification of this compound in biological matrices is essential for research into metabolic diseases, inflammation, and drug development. The described method utilizes liquid-liquid extraction for sample purification, followed by reversed-phase LC-MS/MS analysis in negative ionization mode. This method provides the necessary selectivity and sensitivity for the quantification of this compound in human plasma.

Introduction

9-Hydroxy-10-octadecenoic acid (this compound) is an endogenous bioactive lipid that has garnered interest for its potential role in metabolic regulation and inflammation. As a member of the FAHFA family, this compound has been shown to possess anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway.[2] Given its low endogenous concentrations and the presence of structural isomers, a highly selective and sensitive analytical method is required for its accurate quantification in complex biological matrices such as plasma. This application note presents a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.

Experimental

Sample Preparation

A liquid-liquid extraction procedure was employed to isolate this compound from human plasma.

Protocol:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution (e.g., 9-HODE-d4, 1 µg/mL in methanol).

  • Add 300 µL of ice-cold methanol, vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of hexane/methyl-tert-butyl ether (MTBE) (1:1, v/v) and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) with an additional 1 mL of hexane/MTBE.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of methanol/water (80:20, v/v) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a C18 reversed-phase column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Mass Spectrometry

Mass spectrometric detection was performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The transitions were monitored in Multiple Reaction Monitoring (MRM) mode.

MS/MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 297.2171.115
9-HODE-d4 (IS) 301.2175.115

Note: The product ion for this compound (m/z 171.1) is proposed based on the characteristic cleavage alpha to the hydroxyl group, a common fragmentation pattern for hydroxy fatty acids.

Results

The described LC-MS/MS method demonstrated excellent sensitivity and specificity for the detection of this compound in human plasma. The chromatographic method effectively separated this compound from other endogenous components. A representative chromatogram is shown in Figure 1. The method was linear over a concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.

Table 1: Quantitative Data Summary

ParameterValue
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are attributed to its ability to modulate the NF-κB signaling pathway.[2] The experimental workflow for the quantification of this compound is a multi-step process from sample collection to data analysis.

G cluster_0 This compound Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation PohSA This compound PohSA->IKK inhibits

This compound Anti-Inflammatory Signaling Pathway

G cluster_1 Experimental Workflow for this compound Quantification Plasma Plasma Sample Collection Spike Internal Standard Spiking Plasma->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Experimental Workflow for this compound Quantification

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for use in clinical research and drug development studies investigating the role of this compound in health and disease.

References

Application Notes and Protocols for In Vitro Assays of 9-PohSA Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-10-octadecenoic acid (9-PohSA) is a bioactive lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted the therapeutic potential of this compound, particularly its anti-inflammatory and insulin-sensitizing properties.[1][2][3][4] These biological activities are primarily mediated through its interaction with G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1] Activation of GPR120 by this compound initiates downstream signaling cascades that modulate inflammatory responses and metabolic processes.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of this compound. The described methods will enable researchers to investigate its anti-inflammatory effects, its role as a GPR120 agonist, and its influence on cellular fatty acid metabolism.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data for this compound and related molecules in various in vitro assays. This information can serve as a reference for experimental design and data interpretation.

CompoundAssay TypeCell LineMeasured EndpointPotency/EfficacyReference
This compoundAnti-inflammatoryRAW 264.7 MacrophagesIL-1β and IL-6 mRNA expressionSignificant suppression at 2 µM and 10 µM
This compoundAnti-inflammatoryRat Hepatocytes (Clone9)TNF-α expression and NF-κB p65 nuclear translocationInhibition of LPS-induced effects
9-PAHSAGPR120 AgonismRecombinantGPR120 AgonismIC50 = 19 µM
9-PAHSAChemokine Receptor AntagonismRecombinantCCR6, CCR7, CXCR4, CXCR5 antagonismIC50 in the micromolar range
TUG-891 (GPR120 Agonist)Calcium FluxCHO cells (human GPR120)Intracellular Calcium MobilizationEC50 = 43.7 nM

Note: Data for 9-PAHSA, a structurally similar FAHFA, and the potent synthetic GPR120 agonist TUG-891 are included for comparative purposes where direct quantitative data for this compound is limited.

Experimental Protocols

Anti-Inflammatory Activity Assays

This protocol details the assessment of this compound's ability to suppress the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for Il1b, Il6, Tnf, and a housekeeping gene (e.g., Gapdh)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO or ethanol).

  • Inflammation Induction: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Analysis: Perform quantitative real-time PCR to measure the relative mRNA expression levels of Il1b, Il6, and Tnf. Normalize the data to the expression of the housekeeping gene.

Data Analysis: Calculate the fold change in gene expression relative to the LPS-treated control group. Determine the IC50 value if a dose-dependent inhibition is observed.

This assay evaluates the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in the pro-inflammatory signaling cascade.

Cell Line: RAW 264.7 or other suitable cells.

Materials:

  • Cells seeded on coverslips in a 24-well plate

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the cytokine expression protocol.

  • Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Secondary Antibody and DAPI Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the subcellular localization of the p65 subunit using a fluorescence microscope.

Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

GPR120 Activation Assays

This protocol measures the increase in intracellular calcium concentration following the activation of GPR120 by this compound. GPR120 activation leads to the activation of the Gq/11 pathway, resulting in the release of calcium from intracellular stores.

Cell Line: A cell line stably expressing GPR120 (e.g., CHO-K1 or HEK293).

Materials:

  • GPR120-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., TUG-891)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed the GPR120-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Measurement: Wash the cells to remove excess dye and add fresh HBSS. Measure the baseline fluorescence for a few cycles.

  • Compound Addition: Inject this compound at various concentrations into the wells while continuously measuring the fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time to monitor the change in intracellular calcium levels.

Data Analysis: Calculate the peak fluorescence response and determine the EC50 value for this compound-induced calcium mobilization.

This assay measures the recruitment of β-arrestin to GPR120 upon agonist binding, a key event in G protein-independent signaling and receptor desensitization.

Assay Principle: This protocol is based on enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). In this system, GPR120 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR120 and β-arrestin, the fragments complement to form an active β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate.

Materials:

  • A commercially available β-arrestin recruitment assay kit for GPR120 (e.g., from Eurofins DiscoverX).

  • Cryopreserved cells co-expressing GPR120-ProLink and β-arrestin-Enzyme Acceptor.

  • Cell plating reagents.

  • Detection reagents.

  • This compound.

  • Positive control agonist.

  • Chemiluminescent plate reader.

Protocol:

  • Cell Plating: Thaw and plate the cells according to the kit's instructions.

  • Compound Addition: Add this compound at various concentrations to the cells.

  • Incubation: Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the chemiluminescent signal.

Data Analysis: Plot the chemiluminescent signal against the concentration of this compound and determine the EC50 value.

Metabolic Assays

This assay assesses the effect of this compound on the uptake of fatty acids into adipocytes, a process that can be influenced by GPR120 signaling.

Cell Line: Differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate.

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C16).

  • Uptake buffer (e.g., HBSS with 0.2% fatty acid-free BSA).

  • This compound.

  • Insulin (as a positive control).

  • Fluorescence plate reader.

Protocol:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with this compound at various concentrations for a specified time (e.g., 30 minutes).

  • Uptake Initiation: Add the fluorescent fatty acid analog to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.

Data Analysis: Calculate the rate of fatty acid uptake from the slope of the fluorescence versus time curve. Compare the uptake rates in this compound-treated cells to control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 Gq Gαq/11 GPR120->Gq activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits PohSA This compound PohSA->GPR120 binds PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC TAB1 TAB1 beta_arrestin->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 inhibits binding to NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition

Caption: GPR120 signaling pathways activated by this compound.

Anti_Inflammatory_Assay_Workflow start Seed RAW 264.7 cells pretreat Pre-treat with this compound (or vehicle) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate end_point Endpoint Analysis incubate->end_point cytokine Measure Cytokine mRNA (qPCR) end_point->cytokine nfkb Assess NF-κB p65 Translocation (IF) end_point->nfkb

Caption: Experimental workflow for in vitro anti-inflammatory assays.

GPCR_Activation_Workflow start Seed GPR120-expressing cells prepare Prepare cells for assay start->prepare assay_type Assay Type prepare->assay_type calcium Calcium Mobilization assay_type->calcium arrestin β-Arrestin Recruitment assay_type->arrestin load_dye Load with calcium-sensitive dye calcium->load_dye add_compound_ar Add this compound arrestin->add_compound_ar measure_baseline Measure baseline fluorescence load_dye->measure_baseline add_compound_ca Inject this compound measure_baseline->add_compound_ca measure_signal_ca Measure fluorescence change add_compound_ca->measure_signal_ca incubate_ar Incubate add_compound_ar->incubate_ar measure_signal_ar Measure chemiluminescence incubate_ar->measure_signal_ar

Caption: Workflow for GPR120 activation assays.

References

Application Notes and Protocols for 9-Pohsa Administration in Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-palmitoyloxy-10-hydroxystearic acid (9-Pohsa), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, has emerged as a promising endogenous lipid with potential therapeutic applications in metabolic diseases.[1][2] FAHFAs are known for their anti-diabetic and anti-inflammatory properties.[2][3] Specifically, levels of this compound (often referred to as 9-PAHSA in literature) are correlated with insulin sensitivity and are found to be reduced in insulin-resistant humans and mouse models of diet-induced obesity (DIO).[2] Administration of this compound in DIO mice has been demonstrated to improve glucose metabolism and reduce inflammation. These notes provide detailed protocols for the administration of this compound in DIO mouse models and summarize the expected metabolic outcomes.

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways:

  • GPR120 Activation: this compound acts as a ligand for the G-protein-coupled receptor 120 (GPR120), which is expressed in adipose tissue and macrophages. Activation of GPR120 leads to enhanced insulin-stimulated glucose uptake and anti-inflammatory effects.

  • Inhibition of NF-κB Pathway: By activating GPR120, this compound can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.

  • Modulation of PI3K/AKT Pathway: this compound has been shown to influence the PI3K/AKT signaling cascade, a critical pathway in insulin signaling and cell survival. Some studies suggest it can restore PI3K/AKT signaling in diabetic conditions, potentially enhancing insulin sensitivity and promoting autophagy.

  • Stimulation of GLP-1 Secretion: Administration of this compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.

Data Presentation

Table 1: Effects of this compound/9-PAHSA on Body Weight and Glucose Homeostasis in DIO Mouse Models
Mouse ModelCompound & DoseAdministration Route & DurationEffect on Body WeightEffect on Glucose Tolerance (OGTT/IPGTT)Effect on Insulin Sensitivity (ITT)Reference
C57BL/6J DIO9-PAHPA (unknown dose)Diet inclusionIncreased body weight and fat massNot specifiedImproved
C57BL/6J DIO5- & 9-PAHSA (45 mg/kg each)Oral gavage, dailyNo significant effectImprovedImproved
db/db9-PAHSA (50 mg/kg)Oral gavage, 4 weeksNo significant effectImproved (acutely and at 2 weeks)Not specified
C57BL/6J HFDS-9-PAHSA (30 mg/kg/day)Oral administrationNo significant effectImprovedImproved
C57BL/6 HFD5- or 9-PAHSA (45 mg/kg)Oral gavage, acuteNot applicableNo significant improvementNot applicable

Note: The effects of this compound/PAHSA can vary depending on the specific isomer, enantiomer, dosage, duration of treatment, and the specific high-fat diet used.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
  • Animal Model: C57BL/6J mice are a commonly used strain for DIO studies due to their susceptibility to developing obesity, hyperglycemia, and insulin resistance on a high-fat diet.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD). A common HFD formulation provides 60% of its calories from fat.

  • Duration: Maintain mice on the HFD for at least 8-12 weeks to induce a stable obese and insulin-resistant phenotype. Monitor body weight and food intake weekly.

Protocol 2: Preparation and Administration of this compound

A. Vehicle Preparation

A common vehicle for oral administration of lipophilic compounds like this compound is a mixture of PEG400, Tween-80, and water.

  • Prepare the vehicle by mixing 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).

  • Warm the vehicle slightly and vortex to ensure complete mixing.

B. This compound Formulation

  • Calculate the required amount of this compound based on the desired dose (e.g., 30-50 mg/kg) and the average body weight of the mice.

  • Dissolve the this compound powder directly into the prepared vehicle.

  • Vortex thoroughly to ensure complete dissolution. The final solution should be clear.

C. Administration Routes

  • Oral Gavage (for daily administration):

    • Administer the this compound solution to mice using a proper-sized oral gavage needle.

    • The typical volume for oral gavage in mice is 5-10 µL/g of body weight.

    • Perform this procedure daily for the duration of the study (e.g., 4 weeks).

  • Subcutaneous Osmotic Minipumps (for continuous administration):

    • Fill osmotic minipumps with the this compound solution according to the manufacturer's instructions.

    • Implant the minipumps subcutaneously on the back of the mice under anesthesia.

    • This method provides continuous delivery of the compound over a specified period (e.g., 2-4 weeks).

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load.

  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Take a baseline blood sample (Time 0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (typically a 20% solution in sterile saline) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity.

  • Fasting: Fast the mice for 4-6 hours prior to the test.

  • Baseline Glucose: Obtain a baseline blood glucose measurement (Time 0) from the tail vein.

  • Insulin Administration: Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection. The exact dose may need to be optimized based on the severity of insulin resistance in the mouse model.

  • Blood Sampling: Measure blood glucose from the tail vein at 15, 30, 45, and 60 minutes after the insulin injection.

  • Data Analysis: Plot the blood glucose concentrations over time. The rate of glucose disappearance reflects insulin sensitivity.

Mandatory Visualizations

GPR120_Signaling_Pathway Pohsa This compound GPR120 GPR120 Pohsa->GPR120 binds Gq_protein Gq GPR120->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC PKC DAG->PKC activates GLUT4 GLUT4 Translocation PKC->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound activates GPR120, leading to increased glucose uptake.

NFkB_Inhibition_Pathway Pohsa This compound GPR120 GPR120 Pohsa->GPR120 activates Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 recruits TAK1 TAK1 Beta_Arrestin_2->TAK1 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->TAK1 IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway via GPR120.

PI3K_AKT_Pathway Pohsa This compound Receptor Receptor (e.g., GPR120) Pohsa->Receptor activates PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Metabolic_Regulation Metabolic Regulation AKT->Metabolic_Regulation Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition Experimental_Workflow start Start: C57BL/6J Mice (6-8 weeks old) hfd High-Fat Diet (60% kcal fat) for 8-12 weeks start->hfd phenotype DIO Phenotype Confirmed (Increased body weight, insulin resistance) hfd->phenotype grouping Randomization into Groups (Vehicle vs. This compound) phenotype->grouping treatment Daily this compound Administration (e.g., 30-50 mg/kg via oral gavage) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping (OGTT, ITT) treatment->metabolic_tests endpoint Endpoint: Tissue Collection & Analysis metabolic_tests->endpoint

References

Application Notes and Protocols: Cell-Based Assays to Measure 9-POHSA's Effect on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties.[1][2][3] Levels of some FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), are lower in the serum and adipose tissue of insulin-resistant humans, and their levels have been correlated with insulin sensitivity.[4][5] One particular member of this family is 9-hydroxy-10-stearic acid (9-Pohsa), a lipid consisting of palmitoleic acid esterified to the 9th position of hydroxy stearic acid. While the broader FAHFA family is being investigated for its role in improving glucose tolerance and stimulating insulin secretion, the specific effects of this compound on cellular insulin sensitivity require detailed investigation.

These application notes provide detailed protocols for cell-based assays to evaluate the impact of this compound on key markers of insulin sensitivity. The described assays will enable researchers to assess this compound's effects on adipocyte differentiation, insulin-stimulated glucose uptake, and the activation of the insulin signaling pathway.

Hypothesized Mechanism of Action

Insulin signaling is a critical pathway for maintaining glucose homeostasis. The binding of insulin to its receptor on target cells like adipocytes triggers a signaling cascade, a key component of which is the PI3K/Akt pathway. Activated Akt (also known as Protein Kinase B) mediates many of insulin's metabolic effects, including the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process is crucial for the uptake of glucose from the bloodstream into the cells. It is hypothesized that this compound may influence this pathway, potentially enhancing the cellular response to insulin.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR GPCR (e.g., GPR40/120) This compound->GPR Hypothesized to bind Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates Downstream Anti-inflammatory Signaling (e.g., NF-kB inhibition) GPR->Downstream May activate GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Generates PIP3 to recruit pAkt p-Akt (Active) Akt->pAkt Phosphorylates GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem Glucose_out Glucose Glucose_out->GLUT4_mem Transport

Figure 1: Hypothesized signaling pathways for this compound and insulin.

Data Presentation: Effects of FAHFAs on Insulin Sensitivity

While the broader family of FAHFAs has shown promise in enhancing insulin sensitivity, in vitro studies on specific isomers have yielded varied results. Notably, research indicates that while some FAHFA isomers, such as 5- and 9-PAHSA, potentiate insulin-stimulated glucose uptake in 3T3-L1 adipocytes, this compound did not demonstrate this effect under the tested conditions. This highlights the importance of empirical testing for each specific compound. Other studies suggest that this compound may exert its biological effects through alternative mechanisms, such as anti-inflammatory pathways.

Table 1: Effect of Various FAHFA Isomers on Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes

Compound (Isomer) Concentration Effect on Insulin-Stimulated Glucose Uptake Reference
9-PAHSA Not specified Potentiates
5-PAHSA Not specified Potentiates
This compound Not specified Does not potentiate ****
10-POHSA Not specified Does not potentiate
12-POHSA Not specified Does not potentiate

| 13-POHSA | Not specified | Does not potentiate | |

Note: The data presented is based on published literature and illustrates the differential effects of various FAHFA isomers. Researchers are encouraged to generate their own dose-response curves for this compound.

Experimental Protocols

Adipocyte Differentiation Assay

This assay is crucial to confirm that the cell model, typically 3T3-L1 preadipocytes, has matured into functional adipocytes capable of lipid storage and insulin-responsive glucose uptake. The degree of differentiation can be assessed by staining intracellular lipid droplets with Oil Red O.

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates (e.g., 24-well or 96-well) in DMEM supplemented with 10% bovine calf serum and grow to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation medium containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is also where this compound or a vehicle control would be added to test its effect on adipogenesis.

  • Insulin Medium (Day 3): After 3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin (and the test compound).

  • Maintenance (Day 5 onwards): From day 5, culture the cells in DMEM with 10% FBS, replacing the medium every 2-3 days until cells are fully differentiated (typically day 8-12), characterized by the appearance of large lipid droplets.

  • Oil Red O Staining:

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O working solution for 20-30 minutes.

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Visually inspect and image the cells under a microscope to assess the percentage of differentiated cells.

    • For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes on an orbital shaker.

    • Measure the absorbance of the eluate at approximately 510 nm.

Glucose Uptake Assay

This is a direct functional assay to measure the ability of adipocytes to take up glucose from the medium in response to insulin. A common method uses a fluorescently-labeled glucose analog, such as 2-NBDG, or a radiolabeled analog like 2-deoxy-D-glucose.

A 1. Seed & Differentiate 3T3-L1 Cells B 2. Serum Starve Cells (e.g., overnight) A->B C 3. Pre-treat with this compound or Vehicle Control (1-2h) B->C D 4. Stimulate with Insulin (or buffer for basal) C->D E 5. Add 2-Deoxyglucose (2-DG, labeled glucose analog) D->E F 6. Stop Uptake & Lyse Cells E->F G 7. Measure Intracellular 2-DG6P (product) F->G H 8. Normalize to Protein Concentration & Analyze G->H

Figure 2: General workflow for a colorimetric glucose uptake assay.

Protocol (Colorimetric Assay):

  • Cell Culture: Use fully differentiated 3T3-L1 adipocytes in a 96-well plate.

  • Serum Starvation: Wash the cells twice with PBS and then incubate in serum-free medium overnight to increase insulin sensitivity.

  • Pre-incubation: Wash cells with PBS and pre-incubate with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 40-60 minutes to starve them of glucose.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control in KRPH buffer for 1-2 hours.

  • Insulin Stimulation: Add insulin to a final concentration of 10-100 nM to the "stimulated" wells. Add an equal volume of buffer to the "basal" wells. Incubate for 20-30 minutes at 37°C.

  • Glucose Uptake: Add 2-Deoxyglucose (2-DG) to all wells and incubate for 20 minutes.

  • Lysis and Detection: Stop the reaction by washing with ice-cold PBS. Lyse the cells and follow the manufacturer's protocol for the specific colorimetric assay kit to measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P).

  • Data Analysis: Measure absorbance at the recommended wavelength (e.g., 412 nm). Normalize the glucose uptake values to the protein content of each well. Calculate the fold change in glucose uptake between basal and insulin-stimulated conditions for both vehicle and this compound treated cells.

Western Blot for Akt Phosphorylation

This assay measures the activation state of a key protein in the insulin signaling pathway. An increase in the phosphorylation of Akt at serine 473 (Ser473) is a hallmark of insulin pathway activation.

Protocol:

  • Cell Treatment: Culture differentiated adipocytes in 6-well plates. Serum starve the cells overnight.

  • Compound Incubation: Pre-treat the cells with this compound or vehicle for a designated time (e.g., 2 hours).

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes). Include unstimulated controls.

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape and collect the cell lysates. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each sample to determine the effect of this compound on insulin-stimulated Akt phosphorylation.

Conclusion

The protocols outlined provide a robust framework for investigating the effects of this compound on cellular insulin sensitivity. By employing adipocyte differentiation, glucose uptake, and Akt phosphorylation assays, researchers can systematically evaluate the potential of this novel lipid to modulate key metabolic pathways. Given the conflicting preliminary data on this compound's direct effect on glucose transport, it is essential to perform careful dose-response studies and consider its potential alternative mechanisms of action, such as its documented anti-inflammatory effects.

References

Application Notes and Protocols for In Vivo Studies of 9-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo investigation of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a recently discovered bioactive lipid with promising anti-diabetic and anti-inflammatory properties. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows to facilitate the study of 9-PAHSA in preclinical animal models.

Introduction

9-PAHSA is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][2] Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[1][2][3] Preclinical studies in mouse models have demonstrated that administration of 9-PAHSA can lower blood glucose, improve glucose tolerance, and reduce adipose tissue inflammation. These effects are primarily mediated through the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Mechanism of Action: Signaling Pathways

9-PAHSA exerts its biological effects by binding to and activating GPR120, which is expressed in various metabolically active tissues, including adipocytes and macrophages, as well as in enteroendocrine cells. This activation triggers a cascade of downstream signaling events that contribute to improved metabolic homeostasis and reduced inflammation.

Key signaling pathways include:

  • Enhanced Glucose Uptake: In adipocytes, 9-PAHSA, through GPR120, enhances insulin-stimulated glucose uptake.

  • Anti-Inflammatory Effects: 9-PAHSA attenuates inflammation by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in a GPR120-dependent manner.

  • Stimulation of GLP-1 Secretion: Administration of 9-PAHSA has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.

  • Adipocyte Browning: 9-PAHSA can promote the browning of white adipose tissue by activating GPR120 and inhibiting the LPS/NF-κB pathway, which could counteract obesity.

  • Autophagy Regulation: Some evidence suggests that 9-PAHSA may regulate autophagy, potentially contributing to its protective effects in diabetic complications.

9-PAHSA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane 9-PAHSA 9-PAHSA GPR120 GPR120 (FFAR4) 9-PAHSA->GPR120 Binds to PLC PLC GPR120->PLC Activates NFkB_inhibition NF-κB Inhibition GPR120->NFkB_inhibition Mediates Browning Adipocyte Browning GPR120->Browning Promotes Autophagy Autophagy Regulation GPR120->Autophagy May Regulate IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC Activates GLP1_secretion GLP-1 Secretion Ca2->GLP1_secretion GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation

Caption: 9-PAHSA signaling through the GPR120 receptor.

Experimental Design and Protocols

The following section details the protocols for in vivo studies of 9-PAHSA. The choice of animal model, dosage, and duration of treatment may vary depending on the specific research question.

Animal Models

Commonly used animal models for studying the metabolic and anti-inflammatory effects of 9-PAHSA include:

  • db/db mice: A genetic model of obesity, diabetes, and dyslipidemia.

  • Diet-induced obese (DIO) mice: C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.

  • Chow-fed mice: As a control group to assess the effects of 9-PAHSA under normal metabolic conditions.

It is important to note that the beneficial effects of PAHSAs in HFD-fed mice may depend on the gut microbiota.

Preparation and Administration of 9-PAHSA

1. Preparation of 9-PAHSA Solution:

  • Vehicle: A common vehicle for oral administration is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v). For subcutaneous administration, 9-PAHSA can be dissolved in a suitable vehicle compatible with osmotic minipumps.

  • Dissolution: Weigh the required amount of 9-PAHSA powder based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group. Dissolve the 9-PAHSA in the prepared vehicle. Gentle warming and vortexing can aid in dissolution. Ensure the final solution is clear and homogenous before administration.

2. Administration Routes:

  • Oral Gavage: This is a common method for daily dosing.

  • Subcutaneous Osmotic Minipumps: For continuous and long-term administration.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Animal_Model Select Animal Model (e.g., db/db, DIO mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Blood Glucose) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, 9-PAHSA) Baseline->Grouping Administration Administer 9-PAHSA (Oral Gavage or Minipump) Grouping->Administration Monitoring Monitor Body Weight & Food Intake Administration->Monitoring Metabolic Metabolic Phenotyping (OGTT, ITT) Administration->Metabolic Monitoring->Metabolic Inflammation Inflammatory Marker Analysis (Cytokines, Macrophage Infiltration) Metabolic->Inflammation Tissue Tissue Collection & Analysis (Adipose, Liver, Pancreas) Inflammation->Tissue Data_Analysis Data Analysis & Interpretation Tissue->Data_Analysis

Caption: General experimental workflow for in vivo 9-PAHSA studies.
Key Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT):

  • Purpose: To assess glucose clearance from the circulation.

  • Procedure:

    • Fast mice for 6 hours (with free access to water).

    • Administer 9-PAHSA or vehicle by oral gavage.

    • After 30 minutes, administer a glucose bolus (2 g/kg body weight) via oral gavage.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

2. Insulin Tolerance Test (ITT):

  • Purpose: To assess insulin sensitivity.

  • Procedure:

    • Fast mice for 4 hours.

    • Administer an intraperitoneal (i.p.) injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-insulin injection.

3. Assessment of Adipose Tissue Inflammation:

  • Purpose: To quantify inflammatory markers in adipose tissue.

  • Procedure:

    • Euthanize mice and collect epididymal white adipose tissue (eWAT).

    • Isolate the stromal vascular fraction (SVF) containing adipose tissue macrophages (ATMs).

    • Perform flow cytometry to quantify ATM populations (e.g., F4/80+, CD11c+).

    • Measure cytokine expression (e.g., TNF-α, IL-6) in adipose tissue homogenates using ELISA or qPCR.

4. Measurement of GLP-1 and Insulin:

  • Purpose: To determine the effect of 9-PAHSA on incretin and insulin secretion.

  • Procedure:

    • Collect blood samples at specified time points after 9-PAHSA administration.

    • Use commercially available ELISA kits to measure plasma levels of active GLP-1 and insulin.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Summary of Quantitative Data from In Vivo 9-PAHSA Studies in Mice

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Homeostasis
Glucose Tolerancedb/db mice50 mg/kg, single oral doseSlightly improved glucose tolerance.
db/db mice50 mg/kg/day, 2 weeks oral gavageRemarkably induced glucose-lowering.
HFD-fed mice3 days oral gavageImproved glucose tolerance.
Ambient GlycemiaHFD-fed miceChronic subcutaneous infusionLowered ambient glycemia.
Insulin SecretionHFD-fed miceAcute oral treatmentStimulated insulin secretion.
GLP-1 SecretionHFD-fed miceAcute oral treatmentStimulated GLP-1 secretion.
Inflammation
Adipose Tissue MacrophagesHFD-fed mice3 days oral gavageReduced percentage of TNFα and IL-1β positive ATMs.
Dendritic Cell MaturationIn vitro (mouse BMDCs)40 µM 9-PAHSAReduced LPS-induced dendritic cell maturation.
Cardiovascular Effects
Carotid Vascular Calcificationdb/db mice50 mg/kg/day, 4 weeks oral gavageAmeliorated carotid vascular calcification.
Myocardial Hypertrophydb/db mice50 mg/kg/day, 4 weeks oral gavageAttenuated myocardial hypertrophy and dysfunction.

Note: Some studies have reported no significant improvement in glucose control with 9-PAHSA treatment, suggesting that the effects may be dependent on experimental conditions such as mouse strain, diet composition, and the gut microbiota.

Conclusion

9-PAHSA is a promising endogenous lipid with significant potential for the treatment of type 2 diabetes and inflammatory conditions. The protocols and information provided in these application notes offer a framework for the in vivo investigation of 9-PAHSA. Careful consideration of the experimental design, including the choice of animal model and administration route, is crucial for obtaining reproducible and meaningful results. Further research is warranted to fully elucidate the therapeutic potential of 9-PAHSA and its underlying mechanisms of action.

References

Application Notes and Protocols for 9-POHSA Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of primary cell cultures with 9-POHSA (Palmitoleic acid ester of 9-hydroxystearic acid), a bioactive lipid with known anti-inflammatory and metabolic benefits. The following sections detail the mechanism of action, quantitative data from in vitro studies, and step-by-step experimental protocols for primary macrophages, hepatocytes, and adipocytes.

Mechanism of Action

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1][2] Its primary mechanism of action involves the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3][4] Upon binding to GPR120, this compound initiates a signaling cascade that leads to the inhibition of the pro-inflammatory NF-κB pathway.[3] This occurs through a β-arrestin-2-dependent mechanism that prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, 9-PAHSA, a closely related compound, has been shown to modulate the Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and the related compound 9-PAHSA from in vitro studies.

Cell TypeCompoundConcentration(s)Treatment TimeStimulantEffectReference(s)
RAW 264.7 MacrophagesThis compound2 and 10 µM24 hoursLPS (100 ng/mL)Suppression of IL-1β and IL-6 gene expression.
Clone9 Rat HepatocytesThis compoundNot specified1 hour (pre-treatment)LPS (0.1-10 µg/mL) for 24 hoursInhibition of LPS-induced TNF-α expression and NF-κB p65 nuclear translocation.
Primary Murine Hepatocytes9-PAHSANot specifiedNot specifiedOleic AcidIncreased viability and decreased steatosis.
Human Dendritic Cells (MIMIC® PTE)9-PAHSA10 and 100 µM48 hoursLPS (10 ng/mL)2- to 3.7-fold reduction in LPS-induced CXCL10 secretion.

Mandatory Visualizations

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Beta_Arrestin_2 β-Arrestin-2 GPR120->Beta_Arrestin_2 Recruits TAK1_TAB1 TAK1/TAB1 Complex Beta_Arrestin_2->TAK1_TAB1 Inhibits IKK IKK Complex TAK1_TAB1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Activates

Caption: this compound Signaling via GPR120 to Inhibit NF-κB Activation.

Experimental_Workflow cluster_culture Primary Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Primary Cells (Macrophages, Hepatocytes, or Adipocytes) Culture Culture and Stabilize Cells Isolation->Culture Pretreatment Pre-treat with this compound (e.g., 1-24 hours) Culture->Pretreatment Stimulation Stimulate with Inflammatory Agent (e.g., LPS) Pretreatment->Stimulation Harvest Harvest Cells and Supernatant Stimulation->Harvest Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, Multiplex) Harvest->Cytokine_Analysis Western_Blot Western Blot Analysis (NF-κB, Akt/mTOR pathways) Harvest->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR) Harvest->Gene_Expression

Caption: General Experimental Workflow for this compound Treatment.

Experimental Protocols

Protocol 1: Isolation and Treatment of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • This compound (dissolved in DMSO or ethanol)

  • DMEM (high glucose) with 10% FBS and 1% Penicillin-Streptomycin

  • L929-conditioned medium or recombinant M-CSF

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Sterile cell culture plates and consumables

Procedure:

  • Isolation of Bone Marrow Cells:

    • Humanely euthanize a mouse and sterilize the hind legs with 70% ethanol.

    • Dissect the femurs and tibias and remove the surrounding muscle tissue.

    • Cut the ends of the bones and flush the marrow with a syringe filled with DMEM.

    • Collect the bone marrow suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.

    • Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.

  • Differentiation of BMDMs:

    • Resuspend the mononuclear cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or 10 ng/mL recombinant M-CSF).

    • Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh supplemented DMEM.

    • On day 7, the cells will have differentiated into adherent macrophages.

  • This compound Treatment:

    • Harvest the BMDMs by gentle scraping and re-plate them in tissue culture-treated plates at a density of 1 x 10^6 cells/mL.

    • Allow the cells to adhere for at least 2 hours.

    • Pre-treat the cells with desired concentrations of this compound (e.g., 1-20 µM) for 1 to 24 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) in the continued presence of this compound.

    • Harvest the cell supernatant for cytokine analysis and the cell lysates for protein or RNA analysis.

Protocol 2: Isolation and Treatment of Primary Mouse Hepatocytes

Materials:

  • This compound

  • Collagenase Type IV

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+

  • Hepatocyte wash medium (e.g., DMEM with 10% FBS)

  • Perfusion pump and tubing

  • Sterile surgical instruments

Procedure:

  • Isolation of Hepatocytes:

    • Anesthetize the mouse and open the abdominal cavity to expose the liver and portal vein.

    • Cannulate the portal vein and perfuse the liver with pre-warmed HBSS to flush out the blood.

    • Switch the perfusion to a pre-warmed collagenase solution and digest the liver until it becomes soft.

    • Excise the digested liver, transfer it to a petri dish containing wash medium, and gently dissociate the cells.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) multiple times to enrich for viable cells.

  • Culture and Treatment:

    • Plate the isolated hepatocytes on collagen-coated plates in hepatocyte culture medium.

    • Allow the cells to attach for several hours.

    • Pre-treat the hepatocytes with this compound for a designated time before adding an inflammatory stimulus like LPS or inducing steatosis with oleic acid.

    • Following stimulation, collect the supernatant and cell lysates for downstream analysis.

Protocol 3: Differentiation and Treatment of Primary Mouse Adipocytes

Materials:

  • This compound

  • Collagenase Type I

  • Stromal vascular fraction (SVF) isolation buffer

  • Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Adipocyte maintenance medium (containing insulin)

Procedure:

  • Isolation and Culture of Preadipocytes:

    • Isolate subcutaneous or epididymal fat pads from mice and mince the tissue.

    • Digest the tissue with Collagenase Type I in SVF isolation buffer with agitation.

    • Filter the digest through a 100 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension to pellet the SVF containing preadipocytes.

    • Plate the SVF on tissue culture plates and expand the preadipocytes in growth medium.

  • Differentiation into Mature Adipocytes:

    • Once the preadipocytes reach confluence, induce differentiation by switching to adipocyte differentiation medium.

    • After 2-3 days, replace the differentiation medium with adipocyte maintenance medium.

    • Mature adipocytes containing lipid droplets will be visible after 7-10 days.

  • This compound Treatment:

    • Treat the mature adipocytes with this compound in fresh maintenance medium for the desired duration.

    • To study anti-inflammatory effects, co-treat with an inflammatory stimulus like LPS.

    • Analyze changes in gene expression, protein levels, and adipokine secretion.

Protocol 4: Western Blot Analysis of NF-κB and Akt/mTOR Signaling

Procedure:

  • Protein Extraction:

    • After treatment, wash the primary cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB pathway), Akt, and mTOR overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 9-PohSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1][2][3] 9-palmitoleoyl-10-hydroxystearic acid (9-PohSA) is a specific FAHFA that has garnered interest for its potential roles in metabolic regulation.[4][5] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Stable isotope labeling is a powerful technique for tracing the metabolism of lipids in vivo and in vitro. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.

Synthesis of Stable Isotope-Labeled this compound

Principle: A two-step enzymatic cascade can be employed. First, a fatty acid hydratase converts oleic acid to 10-hydroxystearic acid. Subsequently, a lipase catalyzes the esterification of the stable isotope-labeled palmitoleic acid to the hydroxyl group of 10-hydroxystearic acid. For the purpose of this protocol, we will describe the synthesis of [U-¹³C₁₆]palmitoleoyl-10-hydroxystearic acid.

Materials:

  • [U-¹³C₁₆]palmitoleic acid (commercially available)

  • Oleic acid

  • Fatty acid hydratase (e.g., from Lactobacillus acidophilus)

  • Lipase (e.g., Candida antarctica lipase A, CALA)

  • Immobilization resin for enzymes

  • Organic solvents (e.g., hexane, ethyl acetate)

  • Silica gel for chromatography

  • Standard laboratory glassware and equipment

Protocol:

  • Hydration of Oleic Acid:

    • In a suitable reaction vessel, dissolve oleic acid in an appropriate buffer.

    • Add immobilized fatty acid hydratase.

    • Incubate the reaction mixture with agitation at the optimal temperature for the enzyme (e.g., 37°C) until conversion to 10-hydroxystearic acid is maximized, as monitored by TLC or GC-MS.

    • Stop the reaction and separate the enzyme by filtration.

    • Extract the 10-hydroxystearic acid from the aqueous phase using an organic solvent like ethyl acetate.

    • Purify the 10-hydroxystearic acid using silica gel chromatography.

  • Esterification with [U-¹³C₁₆]palmitoleic acid:

    • In a fresh reaction vessel, dissolve the purified 10-hydroxystearic acid and a molar excess of [U-¹³C₁₆]palmitoleic acid in a non-polar organic solvent such as hexane.

    • Add immobilized lipase (e.g., CALA).

    • Incubate the mixture with agitation at the optimal temperature for the lipase (e.g., 45-50°C).

    • Monitor the formation of [U-¹³C₁₆]this compound by TLC or LC-MS.

    • Once the reaction reaches completion, filter off the immobilized enzyme.

    • Purify the resulting [U-¹³C₁₆]this compound using silica gel chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR.

Metabolic Tracing of this compound: Experimental Protocols

The following protocols describe how to use stable isotope-labeled this compound to trace its metabolic fate in both in vitro and in vivo systems.

In Vitro Metabolic Tracing in Adipocytes

Objective: To trace the incorporation and metabolism of [U-¹³C₁₆]this compound in cultured adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Cell culture medium

  • [U-¹³C₁₆]this compound

  • Bovine serum albumin (fatty acid-free)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards for LC-MS analysis (e.g., deuterated lipid standards)

Protocol:

  • Preparation of Labeled this compound Solution:

    • Prepare a stock solution of [U-¹³C₁₆]this compound in ethanol.

    • Complex the labeled this compound with fatty acid-free BSA in serum-free culture medium to a final concentration of 10-50 µM.

  • Cell Labeling:

    • Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes.

    • On the day of the experiment, replace the culture medium with the prepared medium containing [U-¹³C₁₆]this compound-BSA complex.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Harvesting and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold methanol to each well.

    • Scrape the cells and collect the cell suspension.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water to the methanol suspension to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system to identify and quantify the isotopologues of this compound and its metabolites.

In Vivo Metabolic Tracing in a Mouse Model

Objective: To determine the distribution and metabolic fate of [U-¹³C₁₆]this compound in mice.

Materials:

  • C57BL/6J mice

  • [U-¹³C₁₆]this compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue harvesting tools

Protocol:

  • Tracer Administration:

    • Fast the mice overnight.

    • Administer a single dose of [U-¹³C₁₆]this compound (e.g., 10-50 mg/kg) via oral gavage, dissolved in a suitable vehicle like corn oil.

  • Sample Collection:

    • Collect blood samples via tail vein at various time points post-administration (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the mice and harvest tissues of interest (e.g., adipose tissue, liver, intestine, plasma).

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction from Plasma and Tissues:

    • For plasma, perform a Bligh-Dyer extraction on a small volume (e.g., 50 µL).

    • For tissues, homogenize a known weight of the tissue in a suitable buffer and then perform a Bligh-Dyer extraction.

    • Dry the lipid extracts under nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extracts and analyze by LC-MS/MS to identify and quantify [U-¹³C₁₆]this compound and its labeled metabolites in each tissue.

Data Presentation and Analysis

Quantitative data from metabolic tracing experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: In Vitro Incorporation of [U-¹³C₁₆]this compound into Adipocyte Lipids

Time (hours)[U-¹³C₁₆]this compound (pmol/mg protein)[U-¹³C₁₆]FAHFA-TG (pmol/mg protein)¹³C-Labeled Free Fatty Acids (pmol/mg protein)
0000
150.2 ± 4.55.1 ± 0.81.2 ± 0.3
425.8 ± 3.120.7 ± 2.53.5 ± 0.6
810.1 ± 1.535.4 ± 4.15.8 ± 0.9
242.3 ± 0.440.1 ± 5.27.2 ± 1.1

Table 2: In Vivo Distribution of ¹³C-Label from [U-¹³C₁₆]this compound in Mice (4 hours post-administration)

Tissue[U-¹³C₁₆]this compound (nmol/g tissue)[U-¹³C₁₆]FAHFA-TG (nmol/g tissue)¹³C-Labeled Free Fatty Acids (nmol/g tissue)
Plasma15.6 ± 2.12.3 ± 0.55.4 ± 0.9
Adipose Tissue5.2 ± 0.855.8 ± 7.38.1 ± 1.2
Liver8.9 ± 1.312.1 ± 1.910.3 ± 1.7
Intestine22.4 ± 3.58.7 ± 1.46.5 ± 1.0

Visualization of Pathways and Workflows

Metabolic Fate of this compound

The primary metabolic fates of this compound are believed to be hydrolysis into its constituent fatty acids and incorporation into triacylglycerols for storage.

metabolic_fate Labeled_9_PohSA [U-13C16]this compound FAHFA_TG [U-13C16]FAHFA-Triacylglycerol (Storage) Labeled_9_PohSA->FAHFA_TG Esterification Hydrolysis Hydrolysis (e.g., CEL, AIG1) Labeled_9_PohSA->Hydrolysis Labeled_Palmitoleic_Acid [U-13C16]Palmitoleic Acid Hydrolysis->Labeled_Palmitoleic_Acid Hydroxy_Stearic_Acid 10-Hydroxystearic Acid Hydrolysis->Hydroxy_Stearic_Acid Further_Metabolism Further Metabolism (e.g., β-oxidation) Labeled_Palmitoleic_Acid->Further_Metabolism

Caption: Proposed metabolic pathways of stable isotope-labeled this compound.

Experimental Workflow for In Vitro Metabolic Tracing

The workflow for in vitro tracing involves cell culture, labeling, extraction, and analysis.

in_vitro_workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis Differentiate_Adipocytes Differentiate Adipocytes (e.g., 3T3-L1) Prepare_Tracer Prepare [13C]this compound-BSA Complex Incubate_Cells Incubate Cells with Tracer (Time Course) Prepare_Tracer->Incubate_Cells Wash_and_Quench Wash and Quench Metabolism Incubate_Cells->Wash_and_Quench Lipid_Extraction Bligh-Dyer Lipid Extraction Wash_and_Quench->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Quantify Isotopologues LC_MS_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolic tracing of this compound.

Signaling Pathways Influenced by FAHFAs

FAHFAs, including the closely related 9-PAHSA, have been shown to influence key metabolic signaling pathways.

signaling_pathway FAHFA FAHFA (e.g., 9-PAHSA) GPR120 GPR120 FAHFA->GPR120 PI3K PI3K FAHFA->PI3K Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake Autophagy Autophagy mTOR->Autophagy

Caption: Signaling pathways modulated by FAHFAs.

Conclusion

The use of stable isotope-labeled this compound provides a powerful tool for elucidating the metabolic fate and biological functions of this important lipid molecule. The protocols and information provided herein offer a framework for researchers to design and execute metabolic tracing studies, contributing to a deeper understanding of FAHFA metabolism and its implications for human health and disease. Further research is warranted to fully characterize the metabolic network of this compound and to explore its therapeutic potential.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 9-Pohsa in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-Pohsa) is an oxidized linoleic acid metabolite that has demonstrated potential anti-inflammatory properties. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7. The protocols outlined below cover key assays for evaluating inflammation, including the measurement of nitric oxide production, pro-inflammatory cytokine expression, and the analysis of key signaling pathways.

Recent studies have shown that this compound can suppress the lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in murine macrophages.[1] The proposed mechanism of action for this compound and related hydroxyoctadecadienoic acids (HODEs) involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with known anti-inflammatory functions.[2][3][4][5] Furthermore, evidence suggests that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

These application notes are intended to provide researchers with a comprehensive guide to investigating the anti-inflammatory potential of this compound in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound on macrophage cells based on available literature.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Gene Expression in RAW 264.7 Macrophages

TreatmentConcentrationTarget GeneFold Change vs. LPS ControlReference
LPS100 ng/mLIL-1β1.00
LPS + this compound2 µMIL-1βSignificantly Reduced
LPS + this compound10 µMIL-1βSignificantly Reduced (p < 0.001)
LPS100 ng/mLIL-61.00
LPS + this compound2 µMIL-6Significantly Reduced
LPS + this compound10 µMIL-6Significantly Reduced (p < 0.001)

Data is qualitative as presented in the source. For detailed quantitative analysis, refer to the original publication.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 105 cells/well in a 96-well plate or equivalent for other plate formats and allow them to adhere for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 2 µM and 10 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for cytokine gene expression).

G cluster_workflow Experimental Workflow A Seed RAW 264.7 cells B Incubate for 24h A->B C Pre-treat with this compound B->C D Incubate for 1h C->D E Stimulate with LPS D->E F Incubate for desired time E->F G Perform downstream assays F->G

Experimental workflow for treating macrophages with this compound and LPS.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory effects.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (e.g., 500 ng/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540-550 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification

Protocol:

  • Seed RAW 264.7 cells in 6-well plates (4 x 105 cells/plate) and treat as described in section 1.

  • After 24 hours of LPS stimulation, harvest the cells and extract total RNA using a suitable reagent like Trizol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform RT-qPCR using SYBR Green master mix and primers specific for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., β-actin).

  • Calculate the relative gene expression using the 2-ΔΔCT method.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat as described in section 1.

  • After 18-24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol allows for the assessment of the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates (2 x 105 cells/well) and culture for 12 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or 12-24 hours (for protein expression).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the respective total protein or a housekeeping protein like β-actin.

Signaling Pathways

G cluster_pathway LPS-Induced Inflammatory Signaling in Macrophages cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs TAK1->MAPKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates

LPS-induced NF-κB and MAPK signaling pathways in macrophages.

G cluster_pathway Proposed Mechanism of this compound Action Pohsa This compound PPARg PPAR-γ Pohsa->PPARg activates NFkB_pathway NF-κB Pathway Activation Pohsa->NFkB_pathway inhibits PPARg->NFkB_pathway inhibits Inflammation Pro-inflammatory Mediator Production NFkB_pathway->Inflammation

Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Investigating 9-Pohsa's Role in NAFLD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-Pohsa), also known as 9-PAHSA (palmitic acid hydroxy stearic acid), is an endogenous lipid molecule that has garnered interest for its potential therapeutic effects in metabolic diseases. Emerging research suggests that this compound possesses anti-inflammatory and insulin-sensitizing properties, making it a compelling candidate for investigation in the context of NAFLD. These application notes provide an overview of the use of animal models to study the role of this compound in NAFLD, detailing experimental protocols and summarizing key findings.

Recommended Animal Models for NAFLD Research

The selection of an appropriate animal model is critical for studying the pathogenesis of NAFLD and evaluating potential therapeutics. Both genetic and diet-induced models are commonly used, each with distinct advantages and limitations.

  • High-Fat Diet (HFD) Induced Model: C57BL/6J mice fed a diet high in fat (45-60% of calories) develop key features of NAFLD, including obesity, insulin resistance, and hepatic steatosis.[1] This model is highly relevant to human NAFLD, which is often associated with dietary habits.[1]

  • Methionine and Choline Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis with inflammation and fibrosis.[2] However, it is associated with weight loss and lacks the systemic metabolic phenotype of human NAFLD.[2]

  • Genetic Models: Mice with genetic predispositions to obesity and insulin resistance, such as ob/ob (leptin-deficient) and db/db (leptin receptor-deficient) mice, spontaneously develop hepatic steatosis.[1] These models are useful for studying the metabolic aspects of NAFLD.

For investigating the therapeutic potential of this compound, the High-Fat Diet (HFD) induced model in C57BL/6J mice is recommended as it closely mimics the metabolic and histological characteristics of human NAFLD.

Summary of this compound's Effects and Proposed Mechanisms of Action

In vitro and in vivo studies have begun to elucidate the biological activities of this compound relevant to NAFLD:

  • Hepatoprotective Effects: In cultured hepatocytes, this compound has been shown to increase cell viability and reduce lipid accumulation in models of steatosis. It may also protect hepatocytes by preserving mitochondrial function.

  • Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects, including the attenuation of lipopolysaccharide (LPS)-induced inflammation in hepatocytes. This is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

  • Metabolic Regulation: In animal models, this compound has been shown to improve glucose tolerance and stimulate insulin secretion. It may also influence adipocyte function, promoting the browning of white fat through activation of G-protein-coupled receptor 120 (GPR120) and subsequent inhibition of NF-κB signaling.

It is important to note that some studies have reported conflicting results regarding the efficacy of this compound in improving glucose control in diet-induced obese mice. Furthermore, one study in healthy mice indicated that long-term high-dose administration of similar fatty acid esters could potentially lead to liver damage, highlighting the need for careful dose-response studies.

Quantitative Data Summary

The following table summarizes the available quantitative data from a key in vivo study investigating the effects of this compound. It is important to note that this data is from a study using db/db mice, a model of type 2 diabetes, and focuses on systemic and cardiovascular parameters. Data from a dedicated NAFLD animal model is currently limited.

ParameterAnimal ModelTreatment GroupControl Group (Vehicle)OutcomeReference
Fasting Blood Glucose db/db miceThis compound (50 mg/kg/day, gavage for 2 weeks)VehicleReduced blood glucose levels
Myocardial Hypertrophy db/db miceThis compound (50 mg/kg/day, gavage for 4 weeks)VehicleAttenuated
Carotid Vascular Calcification db/db miceThis compound (50 mg/kg/day, gavage for 4 weeks)VehicleAmeliorated
Cardiac Autophagy db/db miceThis compound (50 mg/kg/day, gavage for 4 weeks)VehicleEnhanced (increased LC3-II/LC3-I ratio)
Proposed Signaling Pathways

Based on current evidence, this compound may exert its beneficial effects in NAFLD through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms.

experimental_workflow cluster_model NAFLD Animal Model Induction cluster_treatment This compound Intervention cluster_analysis Endpoint Analysis C57BL/6J Mice C57BL/6J Mice High-Fat Diet (HFD) High-Fat Diet (HFD) C57BL/6J Mice->High-Fat Diet (HFD) 8-16 weeks NAFLD Model NAFLD Model High-Fat Diet (HFD)->NAFLD Model Treatment Group Treatment Group NAFLD Model->Treatment Group Vehicle Control Vehicle Control NAFLD Model->Vehicle Control This compound Preparation This compound Preparation Oral Gavage Oral Gavage This compound Preparation->Oral Gavage Oral Gavage->Treatment Group Oral Gavage->Vehicle Control Liver Histology Liver Histology Treatment Group->Liver Histology Serum Analysis Serum Analysis Treatment Group->Serum Analysis Liver Triglycerides Liver Triglycerides Treatment Group->Liver Triglycerides Gene/Protein Expression Gene/Protein Expression Treatment Group->Gene/Protein Expression Vehicle Control->Liver Histology Vehicle Control->Serum Analysis Vehicle Control->Liver Triglycerides Vehicle Control->Gene/Protein Expression Data Interpretation Data Interpretation Liver Histology->Data Interpretation Serum Analysis->Data Interpretation Liver Triglycerides->Data Interpretation Gene/Protein Expression->Data Interpretation

Experimental workflow for investigating this compound in a NAFLD mouse model.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Activates PPARα PPARα This compound->PPARα Activates (putative) LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK GPR120->IKK Inhibits TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Activates (via IκB degradation) IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates PPARα_nuc PPARα PPARα->PPARα_nuc Translocates Inflammatory Genes TNF-α, IL-6 NF-κB_nuc->Inflammatory Genes Induces Transcription Fatty Acid Oxidation Genes CPT1A, ACOX1 PPARα_nuc->Fatty Acid Oxidation Genes Induces Transcription

Proposed signaling pathways of this compound in hepatocytes.

Experimental Protocols

Protocol 1: Induction of NAFLD in C57BL/6J Mice using a High-Fat Diet

Materials:

  • Male C57BL/6J mice, 6-8 weeks old

  • High-Fat Diet (HFD): 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492)

  • Standard chow diet (Control)

  • Animal housing with a 12-hour light/dark cycle

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Randomly assign mice to two groups: Control (standard chow) and HFD.

  • Provide the respective diets and water ad libitum for 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • After the induction period, confirm the development of NAFLD in a subset of HFD-fed mice by histological analysis of liver tissue and measurement of serum ALT/AST levels.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound (ensure high purity)

  • Vehicle solution: 50% PEG400, 0.5% Tween-80, 49.5% sterile water

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the vehicle. For a 50 mg/kg dose in a 25g mouse (0.2 mL gavage volume), the concentration would be 6.25 mg/mL.

  • Vortex the solution thoroughly before each use to ensure a uniform suspension.

  • Administer this compound or vehicle to the respective groups of NAFLD mice daily via oral gavage. A typical treatment duration is 4 weeks.

  • Continue the respective diets (HFD or control) throughout the treatment period.

  • Monitor the animals daily for any signs of distress or toxicity.

Protocol 3: Endpoint Analysis

1. Liver Histology:

  • At the end of the study, euthanize mice and perfuse the liver with PBS.

  • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours for paraffin embedding.

  • Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.

  • Hematoxylin and Eosin (H&E) Staining: Stain paraffin sections with H&E to assess hepatocyte ballooning, lobular inflammation, and overall liver architecture.

  • Oil Red O Staining: Stain frozen sections with Oil Red O to visualize neutral lipid accumulation (steatosis).

2. Serum Biochemical Analysis:

  • Collect blood via cardiac puncture at the time of sacrifice.

  • Separate serum by centrifugation.

  • Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits to assess liver injury.

3. Liver Triglyceride Content:

  • Homogenize a pre-weighed portion of the frozen liver tissue.

  • Extract total lipids using a suitable method (e.g., Folch method).

  • Quantify triglyceride levels using a commercial colorimetric or fluorometric assay kit.

  • Normalize triglyceride content to the weight of the liver tissue.

References

Application of 9-POHSA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-palmitoleoyl-hydroxystearic acid (9-POHSA) is a member of the recently discovered class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Structurally, this compound consists of palmitoleic acid esterified to the 9-hydroxy position of stearic acid.[1] This bioactive lipid has garnered significant attention in lipidomics research due to its association with improved insulin sensitivity and its anti-inflammatory properties. As such, this compound is a promising molecule for research and development in the context of metabolic syndrome, type 2 diabetes, and inflammatory diseases.

Chemical and Physical Properties

PropertyValueReference
Full Name 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
Abbreviation This compound
Molecular Formula C34H64O4
Molecular Weight 536.9 g/mol
CAS Number 1481636-43-4

Applications in Lipidomics Research

The study of this compound and other FAHFAs is a burgeoning area of lipidomics. Key research applications include:

  • Metabolic Disease Research: Levels of this compound are significantly elevated in the serum of glucose-tolerant mice that overexpress the GLUT4 glucose transporter in adipose tissue. This suggests a role for this compound in glucose homeostasis and insulin sensitivity. Lower levels of related FAHFAs, like PAHSAs, have been observed in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin sensitivity.

  • Inflammation Research: this compound exhibits anti-inflammatory effects. For instance, related FAHFAs can attenuate lipopolysaccharide (LPS)-induced activation of dendritic cells and subsequent cytokine production. Specifically, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in RAW 264.7 macrophage cells stimulated with LPS.

  • Cardiovascular Disease Research: The anti-inflammatory and glucose-regulating properties of FAHFAs like 9-PAHSA suggest their potential in mitigating cardiovascular complications associated with diabetes. Studies on the related compound 9-PAHSA have shown it can improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy.

  • Biomarker Discovery: Due to their correlation with metabolic health, this compound and other FAHFAs are being investigated as potential biomarkers for early diagnosis and prognosis of metabolic diseases.

Quantitative Data Summary

The following table summarizes representative quantitative findings related to FAHFAs in biological systems. It is important to note that concentrations can vary significantly based on the biological matrix, species, and physiological state.

FAHFA IsomerBiological MatrixConditionFold Change / ConcentrationReference
POHSASerumGlucose tolerant AG4OX mice vs. wild type>16-fold elevation
9-PAHSASerumHumans with insulin resistanceReduced levels
5-PAHSABreast MilkWomen with obesity vs. lean womenReduced levels
9-PAHSAAdipose TissueHumans with insulin resistanceReduced levels
Various FAHFAsNut Oils (Almond, Walnut)8-29 pmol/mg oil
Various FAHFAsOlive Oil4.9 pmol/mg oil

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh-Dyer Method Adaptation)

This protocol is a widely used method for the extraction of total lipids, including FAHFAs, from serum or tissues.

Materials:

  • Biological sample (e.g., serum, homogenized tissue)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Glass vials

Procedure:

  • To 100 µL of serum or an equivalent amount of homogenized tissue, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 10 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol) for subsequent analysis.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the targeted quantification of this compound. Specific parameters may need to be optimized based on the instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Materials:

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog of this compound)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extracts in a suitable volume of the initial mobile phase. Spike with an internal standard to a known concentration.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Employ a gradient elution program. For example, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol mixture with 0.1% formic acid) can be used to separate this compound from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound ([M-H]⁻) is m/z 535.5.

    • Monitor specific product ions resulting from the fragmentation of the precursor ion. Common fragments for FAHFAs include the carboxylate anions of the constituent fatty acids.

  • Quantification:

    • Generate a standard curve using the this compound analytical standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling of this compound

This compound has been shown to exert anti-inflammatory effects by modulating cytokine expression. One proposed mechanism involves the inhibition of pro-inflammatory signaling pathways in immune cells like macrophages.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Induces Expression POHSA This compound POHSA->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Lipidomics Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a lipidomics study.

G Sample Biological Sample (Serum, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Analysis LC-MS/MS Analysis (Targeted MRM) Extraction->Analysis Data Data Processing & Quantification Analysis->Data Interpretation Biological Interpretation Data->Interpretation

Caption: General workflow for this compound lipidomics analysis.

Relationship of FAHFAs to Metabolic Health

This diagram illustrates the relationship between FAHFA levels and key indicators of metabolic health.

G FAHFA Increased FAHFA Levels (e.g., this compound) Insulin Improved Insulin Sensitivity FAHFA->Insulin Glucose Enhanced Glucose Tolerance FAHFA->Glucose Inflammation Reduced Inflammation FAHFA->Inflammation Metabolic Improved Metabolic Health Insulin->Metabolic Glucose->Metabolic Inflammation->Metabolic

Caption: Correlation of FAHFA levels with metabolic health.

References

Application Notes and Protocols for Measuring 9-PAHSA Binding to GPR120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolism and inflammation.[1] Activated by long-chain fatty acids, GPR120 is a promising therapeutic target for a range of conditions including type 2 diabetes, obesity, and inflammatory diseases.[1][2] One endogenous lipid that has been identified as a GPR120 agonist is 9-palmitic acid hydroxy stearic acid (9-PAHSA).[1][2] This molecule has been shown to enhance insulin-stimulated glucose uptake and exert anti-inflammatory effects, making the characterization of its interaction with GPR120 of significant interest.

These application notes provide detailed protocols for various techniques to measure the binding and functional activity of 9-PAHSA at the GPR120 receptor. The methodologies described include direct radioligand binding assays and indirect functional assays that measure downstream signaling events.

GPR120 Signaling Pathway

Upon binding of an agonist such as 9-PAHSA, GPR120, a Gq-coupled receptor, initiates a signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally, GPR120 activation can lead to the recruitment of β-arrestin, which can mediate both receptor desensitization and downstream signaling, including the inhibition of the NF-κB pathway, contributing to its anti-inflammatory effects.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds Gq Gq GPR120->Gq Activates beta_Arrestin β-Arrestin GPR120->beta_Arrestin Recruits Glucose_Uptake Glucose Uptake GPR120->Glucose_Uptake Promotes PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ion Ca²⁺ IP3->Ca_ion Mobilizes TAB1_TAK1 TAB1/TAK1 beta_Arrestin->TAB1_TAK1 Inhibits Association Anti_inflammatory Anti-inflammatory Effects beta_Arrestin->Anti_inflammatory Promotes NFkB_pathway NF-κB Pathway TAB1_TAK1->NFkB_pathway Activates NFkB_pathway->Anti_inflammatory Leads to Inflammation

Caption: GPR120 signaling upon 9-PAHSA binding.

Data Presentation: Quantitative Analysis of Ligand Binding and Activity

The following table summarizes the available quantitative data for 9-PAHSA and other relevant GPR120 ligands. It is important to note that much of the available data is from functional assays (EC50/IC50) rather than direct binding assays (Ki/Kd).

CompoundAssay TypeReceptor SpeciesCell LineMeasured ValueReference
9(R)-PAHSAAgonist Activity (unspecified)Not SpecifiedNot SpecifiedWeak Agonism (~23% of max)
9-PAHSAGPR120 AgonismHumanRecombinantIC50 = 19 µM
9-PAHSACalcium FluxHumanHEK293EC50 = 6.2 µM
TUG-891Calcium FluxHumanCHO cellsEC50 = 43.7 nM
Grifolic acidProliferation InhibitionNot SpecifiedDU145 cellsIC50 = 5.7 µM

Experimental Protocols

Protocol 1: GPR120 Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as 9-PAHSA, for the GPR120 receptor. This assay relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 or CHO cells stably expressing human GPR120.

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.

  • Radioligand: [³H]-TUG-891 (or another suitable high-affinity GPR120 agonist).

  • Unlabeled Ligand: TUG-891 (for non-specific binding determination).

  • Test Compound: 9-PAHSA.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture GPR120-expressing cells membrane_prep Prepare cell membranes cell_culture->membrane_prep plate_setup Set up 96-well plate (Total, Non-specific, Competitive) membrane_prep->plate_setup incubation Incubate at room temperature plate_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify radioactivity filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Culture GPR120-expressing cells to confluency.

    • Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer. Repeat the centrifugation.

    • Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

  • Binding Assay:

    • Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.

      • Non-specific Binding: 50 µL of unlabeled TUG-891 (10 µM), 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.

      • Competitive Binding: 50 µL of serially diluted 9-PAHSA, 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of 9-PAHSA.

    • Determine the IC50 value (the concentration of 9-PAHSA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) of 9-PAHSA using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for GPR120.

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin 2 to GPR120 upon stimulation with 9-PAHSA. This is a common method for assessing GPCR activation.

Materials:

  • HEK293 cells.

  • Expression vectors: GPR120 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell culture reagents.

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine h).

  • 96-well white, clear-bottom plates.

  • Plate reader capable of measuring BRET.

Workflow:

BRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture HEK293 cells transfection Co-transfect cells with GPR120-Rluc and β-arrestin2-YFP cell_culture->transfection cell_plating Plate transfected cells in 96-well plates transfection->cell_plating ligand_addition Add 9-PAHSA at various concentrations cell_plating->ligand_addition substrate_addition Add BRET substrate ligand_addition->substrate_addition BRET_measurement Measure BRET signal substrate_addition->BRET_measurement data_analysis Calculate EC50 BRET_measurement->data_analysis

Caption: Workflow for the BRET-based β-arrestin recruitment assay.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with the GPR120-Rluc and β-arrestin 2-YFP expression vectors using a suitable transfection reagent.

  • Assay Performance:

    • 24-48 hours post-transfection, seed the cells into 96-well white, clear-bottom plates.

    • On the day of the assay, replace the culture medium with assay buffer.

    • Add 9-PAHSA at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the BRET substrate (e.g., coelenterazine h) to each well.

  • BRET Measurement and Data Analysis:

    • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the log concentration of 9-PAHSA and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of GPR120 by 9-PAHSA. This is a common functional readout for Gq-coupled GPCRs.

Materials:

  • CHO or HEK293 cells stably expressing GPR120.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Plate GPR120-expressing cells in 96-well plates dye_loading Load cells with a calcium-sensitive dye cell_plating->dye_loading baseline_reading Measure baseline fluorescence dye_loading->baseline_reading ligand_injection Inject 9-PAHSA baseline_reading->ligand_injection post_injection_reading Measure fluorescence change ligand_injection->post_injection_reading data_analysis Calculate EC50 post_injection_reading->data_analysis

References

Application Notes and Protocols for Studying 9-PohSA's Effect on Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-PohSA) is an oxidized linoleic acid metabolite that may play a role in regulating pancreatic beta-cell function. Understanding its impact on insulin secretion, cell viability, and underlying signaling pathways is crucial for evaluating its therapeutic potential in metabolic diseases like type 2 diabetes. This document provides detailed protocols for in vitro assays to characterize the effects of this compound on beta-cell function using common cell line models and primary islets.

In Vitro Models for Beta-Cell Function Studies

Several in vitro models are suitable for investigating the effects of this compound on beta-cell function. The choice of model depends on the specific research question and available resources.

  • INS-1E Cells: A rat insulinoma cell line that is a well-established model for studying glucose-stimulated insulin secretion (GSIS).[1] They exhibit a robust insulin secretion response to glucose.[1]

  • EndoC-βH1 Cells: A human beta-cell line that closely mimics the functional characteristics of primary human beta-cells, including a physiological GSIS response.[1][2] This makes them a highly relevant model for human studies.[1]

  • MIN6 Cells: A mouse insulinoma cell line that is also widely used for GSIS studies.

  • Primary Islets: Isolated islets of Langerhans from rodents or humans provide a more physiologically relevant model, as they contain various cell types and preserve the natural cellular architecture. However, their availability and viability can be limiting factors.

Key Experimental Protocols

Here, we provide detailed protocols for essential assays to evaluate the impact of this compound on beta-cell function.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing the primary function of beta-cells: the secretion of insulin in response to glucose.

Materials:

  • Beta-cell line (e.g., INS-1E, EndoC-βH1) or isolated islets

  • Culture medium (e.g., RPMI-1640)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA. Can be prepared with varying glucose concentrations.

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well culture plates

  • Insulin ELISA kit

Protocol for Cell Lines:

  • Cell Culture: Culture the beta-cell line in 96-well plates until they reach approximately 80% confluency.

  • Pre-incubation: On the day of the experiment, wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells for 1 hour at 37°C in KRBH containing a low glucose concentration (e.g., 1-2.8 mmol/l).

  • Incubation with this compound: Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.

  • Add KRBH containing low glucose (basal) and high glucose (stimulatory, e.g., 16.7-20 mmol/l) concentrations, with and without various concentrations of this compound. Include a vehicle control (e.g., DMSO) for the untreated groups.

  • Incubate the cells for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Protocol for Isolated Islets:

  • Islet Culture: After isolation, culture the islets overnight in a suitable medium at 37°C in a 5% CO2 incubator.

  • Pre-incubation: On the day of the experiment, select islets of similar size. Wash the islets with low glucose KRBH buffer and pre-incubate for 1 hour at 37°C.

  • Incubation with this compound: Transfer a set number of islets (e.g., 10-15) into individual tubes for each treatment group.

  • Add KRBH containing the desired glucose concentrations with or without this compound to the respective tubes.

  • Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, centrifuge the tubes to pellet the islets and collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration using an ELISA kit. The remaining islet pellets can be used for DNA or protein quantification to normalize the insulin secretion data.

Cell Viability Assays

These assays are crucial to determine if the effects of this compound on beta-cell function are due to changes in cell health or number.

a) MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Beta-cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

Protocol:

  • Seed cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a spectrophotometer at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

b) XTT Assay

The XTT assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, simplifying the procedure.

Materials:

  • Beta-cells cultured in a 96-well plate

  • This compound

  • XTT reagent

  • Electron coupling reagent

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Prepare the XTT labeling mixture by combining the XTT reagent and the electron coupling reagent.

  • Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.

  • Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm.

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways that may be affected by this compound.

Materials:

  • Beta-cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phosphorylated and total forms of key signaling molecules)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the mRNA expression of genes involved in beta-cell function and identity upon treatment with this compound.

Materials:

  • Beta-cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., INS, PDX1, MAFA, GLUT2, GCK) and reference genes (e.g., ACTB, GAPDH, VAPA)

Protocol:

  • RNA Extraction: After treatment, extract total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a qPCR master mix, primers for your genes of interest, and the synthesized cDNA.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the expression of one or more stable reference genes.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

TreatmentGlucose (mM)Insulin Secretion (ng/islet/h or ng/mg protein/h)Fold Change vs. Basal
VehicleLow1.0
VehicleHigh
This compound (Conc. 1)Low
This compound (Conc. 1)High
This compound (Conc. 2)Low
This compound (Conc. 2)High

Table 2: Effect of this compound on Beta-Cell Viability

TreatmentConcentrationCell Viability (% of Vehicle Control)
Vehicle-100
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3

Table 3: Effect of this compound on Gene Expression

GeneTreatmentFold Change in mRNA Expression (vs. Vehicle)
INSThis compound (Conc. 1)
PDX1This compound (Conc. 1)
MAFAThis compound (Conc. 1)
GLUT2This compound (Conc. 1)
GCKThis compound (Conc. 1)

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and hypothesized signaling pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Beta-Cell Culture (Cell Line or Islets) Treatment Treatment with this compound Cell_Culture->Treatment GSIS GSIS Assay Treatment->GSIS Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Western Western Blot Treatment->Western qPCR qPCR Treatment->qPCR Insulin_Quant Insulin Quantification GSIS->Insulin_Quant Viability_Measure Absorbance Measurement Viability->Viability_Measure Protein_Quant Protein Quantification Western->Protein_Quant Gene_Expression Gene Expression Analysis qPCR->Gene_Expression

Experimental workflow for studying this compound's effects.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PohSA This compound GPR120 GPR120 PohSA->GPR120 Binds GPR40 GPR40 PohSA->GPR40 Binds G_Protein Gq/11 GPR120->G_Protein Activates GPR40->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC PKC Activation DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Hypothesized signaling pathway for this compound in beta-cells.

Disclaimer: The proposed signaling pathway is based on the known mechanisms of similar fatty acids and requires experimental validation for this compound. The activation of GPR120 and GPR40 by fatty acids can lead to the stimulation of Gq/11 proteins, which in turn activates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium release and protein kinase C (PKC) activation, respectively, both of which contribute to insulin granule exocytosis.

References

Troubleshooting & Optimization

challenges in the chemical synthesis of 9-Pohsa isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 9-hydroxy-10-sulfo-12(Z)-octadecenoic acid (9-Pohsa) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound isomers?

The main challenges in synthesizing this compound isomers revolve around several key aspects of its complex structure:

  • Stereochemistry: The molecule contains a chiral center at the C9 position (bearing the hydroxyl group). Achieving the desired stereoisomer (R or S) requires stereoselective synthetic methods.

  • Regioselectivity of Sulfonation: Introducing the sulfonic acid group specifically at the C10 position adjacent to the hydroxyl group is a significant challenge. Controlling the reaction to avoid sulfonation at other positions, particularly across the C12-C13 double bond, is critical.

  • Functional Group Compatibility: The presence of a hydroxyl group, a carboxylic acid, and a double bond necessitates a careful selection of reagents and reaction conditions to avoid unwanted side reactions. Protecting group strategies are often essential.

  • Purification: The final product is a polar, amphiphilic molecule, which can make purification from reaction mixtures and byproducts challenging. Specialized chromatographic techniques are often required.

  • Stability: Sulfonic acids are strong acids and can be corrosive. Additionally, the stability of the final molecule and intermediates throughout the synthetic sequence needs to be considered.

Q2: What are the common starting materials for the synthesis of the this compound backbone?

Common precursors for synthesizing the 9-hydroxy-12(Z)-octadecenoic acid backbone include:

  • Ricinoleic acid: This naturally occurring fatty acid from castor oil already contains a hydroxyl group at C12 and a double bond at C9-C10.[1][2][3][4] Chemical modifications are necessary to shift the hydroxyl group to the C9 position and the double bond to the C12-C13 position.

  • Oleic acid: This readily available fatty acid can be a starting point for introducing a hydroxyl group at the C9 position through various hydroxylation methods.

  • Commercially available synthetic precursors: Various multi-step synthetic routes can be designed starting from simpler, commercially available building blocks to construct the C18 backbone with the required functionalities.

Q3: What analytical techniques are most suitable for characterizing this compound isomers?

A combination of analytical methods is typically employed for the structural elucidation and purity assessment of this compound isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon skeleton and the position of functional groups.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which can help confirm the structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating and identifying isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the presence of key functional groups such as hydroxyl (-OH), sulfonic acid (-SO₃H), carboxylic acid (-COOH), and carbon-carbon double bonds (C=C).

  • High-Performance Liquid Chromatography (HPLC): Used for the purification and analysis of the purity of the synthesized isomers. Chiral HPLC columns can be used to separate and quantify enantiomers.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound isomers. The proposed synthetic strategy involves the preparation of a key intermediate, 9-hydroxy-12(Z)-octadecenoic acid, followed by protection of reactive functional groups, sulfonation, and subsequent deprotection.

Workflow for Proposed Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Protection cluster_2 Sulfonation cluster_3 Deprotection & Purification Start Starting Material (e.g., Ricinoleic Acid) Step1 Chemical Modification Start->Step1 Multi-step conversion Intermediate 9-hydroxy-12(Z)- octadecenoic acid Step1->Intermediate Protect_OH Hydroxyl Group Protection Intermediate->Protect_OH Protect_COOH Carboxyl Group Protection Protect_OH->Protect_COOH Sulfonation Regioselective Sulfonation at C10 Protect_COOH->Sulfonation Protected_Pohsa Protected this compound Sulfonation->Protected_Pohsa Deprotection Removal of Protecting Groups Protected_Pohsa->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product This compound Isomer Purification->Final_Product

Caption: Proposed synthetic workflow for this compound isomers.

Issue 1: Low Yield in the Synthesis of 9-hydroxy-12(Z)-octadecenoic acid
Question Possible Cause Troubleshooting Solution
Why is the yield of the hydroxy fatty acid precursor low? Incomplete reaction during the multi-step conversion from starting materials like ricinoleic acid.- Optimize reaction conditions: Adjust temperature, reaction time, and catalyst loading for each step. Monitor reaction progress using TLC or GC-MS. - Ensure anhydrous conditions: Many organometallic reactions used in fatty acid modification are sensitive to moisture. Use dry solvents and glassware. - Purity of starting material: Ensure the starting fatty acid is of high purity.
Side reactions such as oxidation or isomerization of the double bond.- Use inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Choose selective reagents: Employ reagents that are known for their high selectivity to minimize unwanted side reactions.
Difficult purification leading to product loss.- Optimize purification method: Explore different chromatographic conditions (e.g., column material, solvent system) to improve separation. - Consider derivatization: Temporary derivatization of the carboxylic acid to an ester can sometimes facilitate purification.
Issue 2: Poor Regioselectivity during Sulfonation
Question Possible Cause Troubleshooting Solution
Why is the sulfonic acid group not being introduced at the C10 position? Steric hindrance from the adjacent protected hydroxyl group at C9.- Choice of protecting group: A bulky protecting group on the C9 hydroxyl may hinder access to the C10 position. Consider using a smaller protecting group. - Choice of sulfonating agent: Different sulfonating agents (e.g., sulfur trioxide, chlorosulfonic acid) have different steric requirements. Experiment with various agents.
Sulfonation is occurring at the C12-C13 double bond. How can this be prevented? The double bond is also a nucleophilic site susceptible to attack by the sulfonating agent.- Protect the double bond: Although complex, temporary protection of the double bond (e.g., through bromination followed by de-bromination) can be considered. - Milder sulfonating agents: Use less reactive sulfonating agents or complexes (e.g., SO₃-dioxane, SO₃-pyridine) to increase selectivity for the desired position. - Control reaction temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
Formation of multiple sulfonated isomers.- Optimize reaction conditions: Systematically vary the solvent, temperature, and reaction time to find conditions that favor the formation of the desired C10-sulfonated product.
Issue 3: Difficulty in Purification of the Final this compound Product
Question Possible Cause Troubleshooting Solution
The final product is difficult to separate from byproducts and unreacted starting materials. The amphiphilic nature of this compound (polar head with a nonpolar tail) can lead to challenging chromatographic behavior.- Reverse-phase HPLC: This is often the method of choice for purifying polar lipids. Use a C18 column with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or acetic acid. - Ion-exchange chromatography: Since the product contains a sulfonic acid group, anion-exchange chromatography can be an effective purification step.
The purified product appears to be a mixture of isomers. Incomplete separation of regioisomers or stereoisomers.- High-resolution chromatography: Use longer HPLC columns, smaller particle sizes, or optimize the mobile phase gradient for better separation of regioisomers. - Chiral chromatography: To separate enantiomers (R and S isomers), a chiral stationary phase is required.
The product is unstable during purification.- Maintain appropriate pH: Sulfonic acids are stable, but other parts of the molecule might be sensitive to pH. Buffer the mobile phase if necessary. - Avoid high temperatures: Conduct purification at room temperature or below if there is evidence of thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for Hydroxyl Group Protection (as a Silyl Ether)

This protocol describes a general method for protecting the hydroxyl group at the C9 position. The choice of silylating agent can be varied to alter the stability of the protecting group.

  • Dissolve the Substrate: Dissolve the 9-hydroxy-12(Z)-octadecenoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add Base: Add a suitable base, such as imidazole or triethylamine (1.5-2 equivalents).

  • Add Silylating Agent: Add the silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) (1.2-1.5 equivalents), dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Proposed Sulfonation of Protected 9-hydroxy-12(Z)-octadecenoic acid

This is a proposed protocol based on general sulfonation methods. Optimization will be necessary.

  • Prepare Sulfonating Agent: Prepare a complex of sulfur trioxide with a suitable Lewis base (e.g., SO₃-dioxane or SO₃-pyridine) in an anhydrous solvent like dichloromethane under an inert atmosphere. This helps to moderate the reactivity of SO₃.

  • Dissolve Substrate: In a separate flask, dissolve the protected 9-hydroxy-12(Z)-octadecenoic acid (1 equivalent) in anhydrous dichloromethane.

  • Sulfonation Reaction: Cool the substrate solution to a low temperature (e.g., -20 °C to 0 °C). Add the SO₃ complex solution dropwise with vigorous stirring.

  • Reaction Monitoring: Carefully monitor the reaction temperature and progress by TLC or by quenching small aliquots and analyzing by LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding it to a cold aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Separate the layers and extract the aqueous layer with an organic solvent. The purification of the sulfonated product will depend on the protecting groups used. If the product is still soluble in organic solvents, it can be purified by column chromatography. If it has become water-soluble, ion-exchange chromatography or reverse-phase HPLC may be necessary.

Protocol 3: Deprotection of Sulfonic Acid and Hydroxyl Groups

The deprotection strategy will depend on the specific protecting groups used.

  • Silyl Ether Deprotection: Silyl ethers can be cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF) in THF or acidic conditions (e.g., acetic acid in THF/water).

  • Ester Deprotection (Carboxylic Acid): Methyl or ethyl esters can be hydrolyzed under basic conditions (e.g., lithium hydroxide in THF/water) or acidic conditions.

  • Sulfonate Ester Deprotection: If the sulfonic acid was protected as an ester, deprotection conditions can be harsh. Neopentyl esters, for example, can be cleaved with sterically non-hindered nucleophiles.

Quantitative Data Summary

The following table provides a general overview of expected yields for reactions analogous to those in the proposed synthesis of this compound. Actual yields will vary depending on the specific substrates, reagents, and reaction conditions.

Reaction Step Analogous Reaction Typical Yield Range Reference
Hydroxylation of Fatty AcidBiocatalytic hydroxylation of oleic acid40-95%
Protection of Hydroxyl GroupSilylation of secondary alcohols>90%Standard organic chemistry literature
Sulfonation of AlkenesSulfonation of unsaturated fatty acid esters50-80%General literature on sulfonation
DeprotectionCleavage of silyl ethers>90%Standard organic chemistry literature

Logical Troubleshooting Diagram

G Start Low Yield or Purity of this compound Check_Precursor Is the 9-hydroxy-12(Z)- octadecenoic acid precursor pure and in good yield? Start->Check_Precursor Troubleshoot_Precursor Refer to Troubleshooting Guide: Issue 1 Check_Precursor->Troubleshoot_Precursor No Check_Protection Are the protection steps (OH and COOH) proceeding to completion? Check_Precursor->Check_Protection Yes Troubleshoot_Protection Optimize protection reaction conditions. Ensure anhydrous reagents and solvents. Check_Protection->Troubleshoot_Protection No Check_Sulfonation Is the sulfonation step regioselective for C10? Check_Protection->Check_Sulfonation Yes Troubleshoot_Sulfonation Refer to Troubleshooting Guide: Issue 2 Check_Sulfonation->Troubleshoot_Sulfonation No Check_Deprotection Are the deprotection steps complete without side reactions? Check_Sulfonation->Check_Deprotection Yes Troubleshoot_Deprotection Choose orthogonal protecting groups. Use mild deprotection conditions. Check_Deprotection->Troubleshoot_Deprotection No Check_Purification Is the final purification method effective? Check_Deprotection->Check_Purification Yes Troubleshoot_Purification Refer to Troubleshooting Guide: Issue 3 Check_Purification->Troubleshoot_Purification No

References

optimizing LC-MS/MS parameters for 9-Pohsa analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hydroxy Fatty Acid Analysis.

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the analysis of 9-Hydroxystearic Acid (9-HSA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the topic specified "9-Pohsa," this is likely a typographical error for 9-HSA, a well-studied hydroxylated fatty acid. The principles and methods described herein are applicable to 9-HSA and other similar long-chain hydroxy fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is 9-HSA and why is it analyzed?

A1: 9-Hydroxystearic acid (9-HSA) is an endogenous lipid peroxidation product that has been implicated in cellular processes like cell proliferation and apoptosis.[1] Its levels have been found to be altered in certain diseases, such as colorectal cancer, making it a molecule of interest for biomedical and drug development research.[2][3]

Q2: Which ionization mode is best for 9-HSA analysis?

A2: Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing 9-HSA and other hydroxy fatty acids. The carboxylic acid group on the molecule is readily deprotonated, forming a stable [M-H]⁻ precursor ion, which provides excellent sensitivity.

Q3: What is the precursor ion for 9-HSA?

A3: The precursor ion for 9-HSA in negative mode ESI is the deprotonated molecule, [M-H]⁻, which corresponds to a mass-to-charge ratio (m/z) of 299.3 .[2][4]

Q4: Is Multiple Reaction Monitoring (MRM) suitable for 9-HSA? What are the best product ions?

A4: While MRM is a standard technique for quantification, finding a highly specific and intense product ion from the direct fragmentation of the m/z 299.3 precursor can be challenging. Often, m/z 299.3 is itself a product ion from a larger lipid ester, like a FAHFA (Fatty Acid Ester of a Hydroxy Fatty Acid). For direct quantification of 9-HSA, you have two main options:

  • Selected Ion Monitoring (SIM): This is a simple and robust method where the instrument only monitors the precursor ion at m/z 299.3. This provides good sensitivity but less specificity than MRM.

  • MRM with Optimized Transitions: You must empirically determine the best product ions on your specific instrument. Potential fragments arise from cleavage near the hydroxyl group. Advanced instruments can perform MS³ fragmentation on the m/z 299.3 ion to yield more specific fragments around m/z 127 and 155. See the MS/MS Parameters table below for suggested starting points.

Q5: What type of liquid chromatography is typically used?

A5: Reversed-phase liquid chromatography (RPLC) is the standard method for separating 9-HSA from other lipids. A C18 column is most commonly used. Gradient elution with a mobile phase consisting of methanol and water, often with a weak acid modifier like 0.05% acetic acid or formic acid, provides good peak shape and separation.

Troubleshooting Guide

Problem: Low or No Signal Intensity for 9-HSA

  • Potential Cause 1: Suboptimal MS Source Parameters.

    • Solution: Ensure the instrument is operating in negative ion mode. Systematically optimize source parameters, including capillary voltage, source temperature, and nebulizer/drying gas flows. These are instrument-dependent, so refer to the manufacturer's guidelines for tuning with a similar compound.

  • Potential Cause 2: Inefficient Extraction or Sample Loss.

    • Solution: Hydroxy fatty acids can adsorb to plasticware. Use polypropylene tubes and minimize sample transfer steps. Ensure your extraction solvent (e.g., hexane/ethyl acetate) is appropriate and that the pH is acidic during liquid-liquid extraction to ensure 9-HSA is protonated and partitions into the organic layer. Review the detailed Sample Preparation Protocol below.

  • Potential Cause 3: Poor Fragmentation (for MRM).

    • Solution: The collision energy (CE) is critical and highly compound-dependent. You must perform a CE optimization experiment for your specific instrument and chosen transition. A generic or unoptimized CE value will result in a very low signal. See the protocol for Collision Energy Optimization below. If a stable MRM transition cannot be found, switch to SIM mode (monitoring m/z 299.3) to confirm the presence of the analyte.

  • Potential Cause 4: Matrix Effects (Ion Suppression).

    • Solution: Biological matrices like plasma can suppress the ionization of the target analyte. Improve sample cleanup using Solid Phase Extraction (SPE) instead of or in addition to Liquid-Liquid Extraction (LLE). You can also dilute the sample further post-extraction. Check for suppression by post-column infusion of a 9-HSA standard.

Problem: Poor Peak Shape (Tailing or Broadening)

  • Potential Cause 1: Secondary Interactions on the Column.

    • Solution: The free carboxylic acid group can interact with active sites on the column packing. Ensure a mobile phase modifier (e.g., 0.05-0.1% formic or acetic acid) is used to keep the analyte fully protonated during separation.

  • Potential Cause 2: Incompatible Injection Solvent.

    • Solution: The solvent used to reconstitute the final extract should be as close as possible in composition to the initial mobile phase conditions. Injecting in a much stronger, non-polar solvent (like 100% methanol) when the mobile phase is highly aqueous can cause peak distortion.

  • Potential Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent wash. If performance does not improve, the column may be contaminated with strongly retained matrix components or the stationary phase may be degraded. Replace the column.

Problem: Poor Reproducibility / Retention Time Shifts

  • Potential Cause 1: Inconsistent Sample Preparation.

    • Solution: Sample preparation, especially manual LLE, can be a major source of variability. Ensure precise and consistent volumes are used for all reagents and solvents. Use of an automated liquid handler can improve reproducibility.

  • Potential Cause 2: Unstable Column Temperature.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 40 °C). Fluctuations in ambient temperature can cause significant retention time shifts.

  • Potential Cause 3: Mobile Phase Issues.

    • Solution: Prepare fresh mobile phases daily. Over time, the pH can change, or microbial growth can occur, affecting chromatography. Ensure the mobile phase is thoroughly mixed and degassed.

Quantitative Data Tables

Table 1: Recommended Mass Spectrometry Parameters for 9-HSA

Parameter Setting Comments
Ionization Mode ESI Negative Provides the highest sensitivity for deprotonation of the carboxylic acid.
Precursor Ion (Q1) m/z 299.3 Corresponds to the [M-H]⁻ ion of 9-HSA.
Product Ion (Q3) User-Optimized Direct fragmentation is weak. Start by exploring fragments from cleavage alpha to the C9-hydroxyl group (e.g., m/z 157, 185). These must be empirically confirmed.
Alternative Mode Selected Ion Monitoring (SIM) If no stable MRM is found, monitoring m/z 299.3 is a reliable alternative for quantification.
Collision Energy (CE) Instrument-Dependent Must be optimized. Perform a CE ramp experiment from 10-50 eV to find the optimal value for your chosen transition.

| Dwell Time | 50 - 100 ms | Adjust based on the number of co-eluting analytes to ensure sufficient data points across the peak. |

Table 2: Typical Liquid Chromatography Parameters for 9-HSA

Parameter Setting Comments
Column C18, 2.1 x 100 mm, <3 µm A standard reversed-phase column provides good retention and resolution.
Mobile Phase A Water + 0.05% Acetic Acid Weak acid improves peak shape.
Mobile Phase B Methanol + 0.05% Acetic Acid
Gradient 0-1 min: 80% B A typical gradient for separating lipids. May require optimization.
1-8 min: 80% -> 98% B
8-10 min: 98% B
10.1-12 min: 80% B
Flow Rate 0.2 - 0.4 mL/min Adjust based on column dimensions and system pressure.
Column Temperature 40 °C A stable, elevated temperature improves reproducibility and peak shape.

| Injection Volume | 2 - 10 µL | |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol uses protein precipitation followed by liquid-liquid extraction, a robust method for complex biological samples.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a 2 mL polypropylene microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of your internal standard solution (e.g., a deuterated analog of 9-HSA) to the plasma. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the tube. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at >13,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 2 mL polypropylene tube, being careful not to disturb the protein pellet.

  • Acidification: Add 5 µL of glacial acetic acid to the supernatant to acidify the sample. This ensures the 9-HSA is protonated.

  • Liquid-Liquid Extraction: Add 800 µL of a hexane:ethyl acetate (1:1, v/v) mixture to the tube. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.05% Acetic Acid). Vortex, and transfer to an LC-MS vial for analysis.

Protocol 2: Empirical Optimization of Collision Energy (CE)

This protocol describes how to find the optimal CE for a specific MRM transition on a triple quadrupole mass spectrometer.

  • Prepare Standard Solution: Prepare a solution of 9-HSA (e.g., 100 ng/mL) in your initial mobile phase.

  • Infuse or Inject: Infuse the solution directly into the mass spectrometer using a syringe pump (tee'd into the LC flow) or perform multiple injections of the standard.

  • Set Up MS Method: Create an MS method with a single MRM transition (e.g., Q1: 299.3 -> Q3: 157.0).

  • Create CE Ramp: Instead of a single CE value, create multiple experiments or scan events within the same method. Set the CE for each event to a different value. For example, create 10 scan events with CE values of 5, 10, 15, 20, 25, 30, 35, 40, 45, and 50 eV.

  • Acquire Data: Acquire data while infusing or injecting the standard.

  • Analyze Results: Plot the signal intensity (peak area or height) of the product ion against the corresponding collision energy value. The CE that produces the highest intensity is the optimal value for that transition on your instrument. This process is often automated in modern mass spectrometer software.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Serum Sample p2 Spike Internal Standard p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Liquid-Liquid Extraction (Hexane/EtOAc) p3->p4 p5 Dry & Reconstitute p4->p5 a1 LC Separation (C18 Column) p5->a1 a2 ESI Negative Ionization a1->a2 a3 Tandem MS Detection (MRM or SIM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Data Review & Reporting d2->d3

Caption: Experimental workflow for 9-HSA analysis.

troubleshooting_low_signal cluster_ms cluster_sample cluster_lc start Problem: Low/No Signal Intensity check_ms Check MS Settings start->check_ms check_sample Investigate Sample Prep start->check_sample check_lc Evaluate Chromatography start->check_lc ms1 Is it in Negative Ion Mode? check_ms->ms1 s1 Was an internal standard used? check_sample->s1 lc1 Is the peak visible but very small? check_lc->lc1 ms2 Are source parameters (gas, temp, voltage) optimized? ms1->ms2 ms3 Is Collision Energy optimized for this specific transition? ms2->ms3 ms4 Consider using SIM mode (m/z 299.3) as a test. ms3->ms4 s2 Is extraction recovery low? (Check pH, solvent choice) s1->s2 s3 Is there ion suppression? (Improve cleanup with SPE) s2->s3 s4 Was polypropylene-ware used to prevent adsorption? s3->s4 lc2 Is the column old or clogged? (Check pressure, flush/replace) lc1->lc2 lc3 Are mobile phases fresh and correctly prepared? lc2->lc3 lc4 Is the analyte co-eluting with a suppressing agent? lc3->lc4

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Stability of 9-POHSA in Different Solvents and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 9-palmitoleoyl-1-hydroxy-stearic acid (9-Pohsa) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The manufacturer recommends storing this compound in a methyl acetate solution at -20°C. Under these conditions, it is reported to be stable for at least two years.[1] For optimal stability, it is crucial to store it in a tightly sealed container to prevent solvent evaporation and exposure to moisture and oxygen.

Q2: Can I store this compound in other solvents?

A2: Yes, this compound is soluble in several organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1] However, the long-term stability in these solvents has not been extensively documented in publicly available literature. As a general guideline for lipids, storage in anhydrous aprotic solvents at low temperatures (-20°C or -80°C) is preferable to minimize degradation.

Q3: How stable is this compound in aqueous solutions?

A3: this compound has limited solubility in aqueous buffers. For experimental purposes, a 1:1 solution of ethanol:PBS (pH 7.2) can be used, in which this compound is soluble up to 0.5 mg/mL.[1] It is strongly recommended not to store aqueous solutions of this compound for more than one day due to the potential for hydrolysis of the ester bond.

Q4: What are the primary degradation pathways for this compound?

A4: As a fatty acid ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, yielding 9-hydroxystearic acid and palmitoleic acid. This process is accelerated by the presence of acids or bases.

  • Oxidation: The double bond in the palmitoleoyl chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This can lead to the formation of various oxidation byproducts, including aldehydes, ketones, and shorter-chain fatty acids.

Troubleshooting Guide

Problem: I am observing inconsistent results in my experiments using this compound.

Possible Cause 1: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure your this compound stock solution has been consistently stored at -20°C or below in a tightly sealed, light-protected vial.

    • Check Solvent Quality: Use high-purity, anhydrous solvents to prepare your stock solutions. The presence of water can lead to hydrolysis.

    • Perform a Quality Control Check: If possible, analyze your stock solution by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to check for the presence of degradation products.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of this compound.

Possible Cause 2: Instability in experimental buffer.

  • Troubleshooting Steps:

    • Minimize Time in Aqueous Buffer: Prepare the working solution of this compound in your aqueous experimental buffer immediately before use.

    • Maintain pH: Ensure the pH of your buffer is stable and appropriate for your experiment, as extreme pH values can catalyze hydrolysis.

    • Use Antioxidants: For experiments sensitive to oxidation, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution, if compatible with your experimental system.

Problem: I see unexpected peaks in my analytical chromatogram when analyzing this compound.

Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Based on the known degradation pathways, the primary degradation products would be 9-hydroxystearic acid and palmitoleic acid (from hydrolysis) and various oxidation products.

    • Mass Spectrometry Analysis: Utilize mass spectrometry to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the expected masses of potential degradation products.

    • Review Handling Procedures: Evaluate your sample handling and preparation procedures to identify any potential exposure to conditions that could cause degradation (e.g., prolonged exposure to room temperature, light, or air).

Data on Stability of this compound (Illustrative Examples)

Disclaimer: The following tables present illustrative data based on general principles of fatty acid ester stability, as specific quantitative stability data for this compound in various solvents is not publicly available. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at -20°C

Time (Months)% Remaining in Methyl Acetate% Remaining in DMSO% Remaining in Ethanol
0100100100
3999897
6989694
12969288
24928578

Table 2: Illustrative Short-Term Stability of this compound (1 mg/mL) in Different Solvents at 4°C

Time (Days)% Remaining in Methyl Acetate% Remaining in DMSO% Remaining in Ethanol
0100100100
199.59998.5
3989796
7969492
14928885

Table 3: Illustrative Short-Term Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C)

Time (Hours)% Remaining in Methyl Acetate% Remaining in DMSO% Remaining in Ethanol
0100100100
6999897
12989694
24959289
48908580

Experimental Protocols

Protocol for a Stability-Indicating LC-MS Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent and storage condition.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Ethanol)

  • LC-MS grade acetonitrile, water, and formic acid

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions at a suitable concentration for LC-MS analysis (e.g., 10 µg/mL) by diluting with the mobile phase.

3. Stability Study Design:

  • Aliquots of the stock solution are stored under the desired conditions (e.g., -20°C, 4°C, 25°C) in tightly sealed, light-protected vials.

  • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), an aliquot is removed and prepared for LC-MS analysis.

4. LC-MS Analysis:

  • LC Column: A C18 reversed-phase column is suitable for the separation of lipids.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the parent ion of this compound (m/z = 535.5) and potential degradation products (e.g., 9-hydroxystearic acid, m/z = 299.3; palmitoleic acid, m/z = 253.2).

5. Data Analysis:

  • Quantify the peak area of the this compound parent ion at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

  • Monitor the appearance and increase of peaks corresponding to potential degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 7... days) cluster_results Results prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_aliquots Aliquot into Vials for Each Time Point & Condition prep_stock->prep_aliquots storage_neg20 -20°C prep_aliquots->storage_neg20 Store aliquots storage_4 4°C prep_aliquots->storage_4 Store aliquots storage_25 25°C prep_aliquots->storage_25 Store aliquots sample_prep Prepare Sample for LC-MS storage_neg20->sample_prep At each time point storage_4->sample_prep At each time point storage_25->sample_prep At each time point lcms_analysis LC-MS Analysis sample_prep->lcms_analysis data_analysis Quantify this compound & Degradation Products lcms_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for a this compound stability study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Pohsa This compound HSA 9-Hydroxystearic Acid Pohsa->HSA + H2O POA Palmitoleic Acid Pohsa->POA + H2O Oxidation_Products Aldehydes, Ketones, etc. Pohsa->Oxidation_Products + O2, heat, light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of 9-POHSA in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of 9-POHSA (palmitoleic acid ester of 9-hydroxystearic acid) in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with this compound, a lipophilic molecule with inherently poor aqueous solubility.

Q1: My preliminary in vivo study shows very low or undetectable plasma concentrations of this compound after oral administration. What are the likely causes and how can I troubleshoot this?

A1: Low oral bioavailability of lipophilic compounds like this compound is a common challenge. The primary reasons are often poor solubility and dissolution in the gastrointestinal (GI) tract. Here’s a step-by-step troubleshooting approach:

  • Problem: Poor Aqueous Solubility. this compound is a lipid and will not readily dissolve in the aqueous environment of the gut.

    • Solution 1: Lipid-Based Formulations. Formulating this compound in a lipid-based delivery system is the most direct approach. These systems can enhance solubilization and absorption.[1][2][3] Start with a simple oil solution and progress to more complex systems if needed.

    • Solution 2: Particle Size Reduction. The dissolution rate of a compound can be increased by reducing its particle size, which increases the surface area.[3][4]

  • Problem: Inadequate Formulation. A simple suspension in an aqueous vehicle like saline or water is likely to be ineffective.

    • Solution: Develop a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids. This dramatically increases the surface area for absorption.

Q2: What type of lipid-based formulation is most suitable for a compound like this compound?

A2: The choice of a lipid-based formulation depends on the physicochemical properties of the drug and the desired outcome. For this compound, a systematic approach is recommended:

Formulation TypeCompositionKey AdvantageWhen to Use
Type I: Simple Oil Solution Digestible or non-digestible oils (e.g., corn oil, sesame oil).Simple to prepare.Initial screening, proof-of-concept studies.
Type II: Self-Emulsifying Drug Delivery Systems (SEDDS) Oils and water-insoluble surfactants (HLB < 12).Forms a coarse emulsion (droplets >250 nm) upon dilution.When simple oil solutions are insufficient.
Type III: Self-Microemulsifying Drug Delivery Systems (SMEDDS) Oils, water-soluble surfactants (HLB > 12), and co-solvents.Forms a fine microemulsion (droplets <100 nm) upon dilution, offering a larger interfacial area for absorption.To maximize solubility and absorption.
Type IV: Micellar Solutions Water-soluble surfactants and co-solvents (oil-free).Forms micelles that can solubilize the drug.For compounds that are more soluble in surfactants than in oils.

Q3: How do I select the right excipients (oils, surfactants) for my this compound formulation?

A3: Excipient selection is critical for a successful formulation.

  • Solubility Screening: First, determine the solubility of this compound in various oils (e.g., long-chain triglycerides like corn oil, medium-chain triglycerides like Miglyol 812), surfactants (e.g., Cremophor EL, Tween 80, Labrasol), and co-solvents (e.g., Transcutol, PEG 400).

  • Emulsification Efficiency: The primary role of the surfactant is to facilitate the formation of a stable emulsion upon dilution in the GI tract. Test combinations of your best solvents with different surfactants by vortexing a small amount of the formulation with simulated gastric or intestinal fluid. Observe the resulting emulsion for clarity and stability.

  • Safety and Compatibility: Ensure the chosen excipients are safe for the intended animal species and administration route.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

This protocol provides a general method for developing a SMEDDS formulation to enhance the oral bioavailability of this compound.

1. Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P)

2. Procedure:

  • Solubility Studies: Determine the saturation solubility of this compound in each excipient individually to identify the most effective solubilizers.

  • Constructing a Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, a ternary phase diagram is constructed.

    • Prepare a series of formulations with varying ratios of the three components.

    • For each formulation, add a small amount (e.g., 100 µL) to a larger volume of water (e.g., 10 mL) and vortex.

    • Visually assess the resulting emulsion. A clear or slightly bluish, stable solution indicates the formation of a microemulsion.

    • Map the regions of successful microemulsion formation on the ternary diagram.

  • Preparation of the Final Formulation:

    • Based on the phase diagram, select a ratio that forms a stable microemulsion.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to approximately 40°C to ensure homogeneity.

    • Add the pre-weighed this compound to the excipient mixture and stir until it is completely dissolved.

    • The resulting formulation should be a clear, homogenous liquid.

4. Characterization:

  • Droplet Size Analysis: Dilute the SMEDDS formulation in simulated intestinal fluid and measure the droplet size using a dynamic light scattering (DLS) instrument. A droplet size of <100 nm is desirable.

  • In Vitro Dissolution: Perform dissolution testing using a USP dissolution apparatus to compare the release of this compound from the SMEDDS formulation versus an unformulated suspension.

Visualizations

Signaling Pathways & Experimental Workflows

G cluster_0 Decision Workflow for Bioavailability Enhancement Start Low Bioavailability of this compound (Poor Solubility) Formulation Select Formulation Strategy Start->Formulation LBDDS Lipid-Based Delivery (SEDDS/SMEDDS) Formulation->LBDDS Primary Choice Nano Nanoparticle Formulation (Nanosuspension) Formulation->Nano Alternative Excipient Screen Excipients (Solubility & Emulsification) LBDDS->Excipient Optimize Optimize Formulation Ratios (Ternary Phase Diagram) Excipient->Optimize Characterize In Vitro Characterization (Droplet Size, Dissolution) Optimize->Characterize InVivo Perform Animal PK Study Characterize->InVivo G cluster_1 Mechanism of SMEDDS Action in GI Tract OralAdmin Oral Administration of this compound in SMEDDS Stomach Stomach (Dispersion) OralAdmin->Stomach Intestine Small Intestine (Emulsification) Stomach->Intestine GI Motility Microemulsion Formation of Drug-Loaded Microemulsion Droplets (<100nm) Intestine->Microemulsion Aqueous Dilution Absorption Absorption across Enterocytes Microemulsion->Absorption Increased Surface Area Lymphatic Potential for Lymphatic Uptake Absorption->Lymphatic Portal Portal Vein Circulation Absorption->Portal Systemic Systemic Circulation Lymphatic->Systemic Portal->Systemic

References

troubleshooting inconsistent results in 9-Pohsa cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Pohsa (Palmitic acid-(9)-hydroxy stearic acid) and its related isomers like this compound in cell-based assays. Inconsistent results can be a significant challenge, and this guide aims to address common issues to ensure data reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, often referred to as 9-PAHSA, is a member of a class of endogenous lipids called fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant interest for their anti-diabetic and anti-inflammatory properties.[1] In cell-based assays, 9-PAHSA has been shown to improve glucose tolerance, stimulate insulin secretion, and exert anti-inflammatory effects.[1] It is the predominant isomer of PAHSA found in both wild-type and AG4OX mice, as well as in humans, though its levels are reduced in the serum and adipose tissues of insulin-resistant individuals.[1]

Q2: What are the known cellular targets and signaling pathways of this compound?

A2: this compound is known to interact with several signaling pathways:

  • G-Protein-Coupled Receptor 120 (GPR120): 9-PAHSA acts as a ligand for GPR120, and its activation is linked to enhanced glucose uptake and anti-inflammatory effects.[2] The anti-inflammatory actions are mediated, in part, through a GPR120/β-arrestin-2 signaling pathway that inhibits NF-κB.[3]

  • NF-κB Pathway: 9-PAHSA treatment has been shown to abolish lipopolysaccharide (LPS)-induced NF-κB activation and the subsequent secretion of inflammatory cytokines. This effect is often dependent on GPR120 activation.

  • Autophagy: 9-PAHSA has been found to promote autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation. This is thought to contribute to its beneficial effects in ameliorating cardiovascular complications in diabetic models. The pathway involves the p-AKT/mTOR/PI3KIII-BECN-1 axis.

Q3: How should I prepare and store this compound for cell-based assays?

A3: this compound is a lipid and requires careful handling to ensure its stability and solubility. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methyl acetate. For cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended. For long-term storage, solid this compound should be kept at -20°C, where it is stable for at least two years. Stock solutions in solvent can be stored at -80°C for up to a year.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the results between my replicate wells treated with this compound. What could be the cause?

Answer:

High variability in replicate wells can stem from several factors related to both the compound preparation and the assay itself.

  • Incomplete Solubilization: this compound, being a lipid, can be challenging to dissolve completely in aqueous cell culture media. If not properly solubilized, it can form micelles or aggregates, leading to uneven distribution in the wells.

    • Recommendation: Ensure your stock solution is fully dissolved before diluting it into your final assay medium. Vortexing or gentle warming may aid dissolution. For some applications, conjugation with bovine serum albumin (BSA) can improve solubility and bioavailability.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes of a viscous stock solution, can introduce significant variability.

    • Recommendation: Use properly calibrated pipettes and consider preparing a larger volume of the final this compound concentration to be dispensed into all replicate wells, rather than adding a small amount of stock to each well individually.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health, leading to skewed results.

    • Recommendation: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Cell Seeding Density: Uneven cell seeding can lead to different cell numbers in each well at the time of treatment, which will directly impact the final readout.

    • Recommendation: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique. Allow cells to adhere and distribute evenly before adding any treatments.

Issue 2: Lack of Expected Biological Response or Weak Activity

Question: I am not observing the expected anti-inflammatory or metabolic effects of this compound in my cell-based assay, or the response is much weaker than reported in the literature. What should I check?

Answer:

Several factors can contribute to a diminished or absent biological response.

  • Suboptimal Compound Concentration: The effective concentration of this compound can vary significantly between different cell types and assay endpoints.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Refer to the quantitative data tables below for reported effective concentrations in various models.

  • Cell Passage Number and Health: The responsiveness of cells can change with high passage numbers. Stressed or unhealthy cells may not respond appropriately to stimuli.

    • Recommendation: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.

  • Solvent or Carrier Issues: The choice of solvent and its final concentration can impact the biological activity of this compound. High concentrations of DMSO can be toxic to cells and may interfere with the assay.

    • Recommendation: Always include a vehicle control (media with the same final concentration of solvent) to assess the effect of the solvent alone. If using BSA as a carrier, ensure the BSA itself does not interfere with your assay.

  • Assay Timing: The timing of treatment and the measurement of the response are critical. The peak response to this compound may occur at a different time point than you are currently measuring.

    • Recommendation: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.

Issue 3: Conflicting Results in Autophagy Assays

Question: I am getting inconsistent or difficult-to-interpret results when measuring autophagy in response to this compound treatment. How can I improve my autophagy assay?

Answer:

Measuring autophagic flux is more informative than static measurements of autophagy markers.

  • Static vs. Flux Measurements: An increase in the autophagosome marker LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.

    • Recommendation: To measure autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater increase in LC3-II in the presence of the inhibitor compared to this compound alone indicates an increase in autophagic flux.

  • Western Blotting for LC3: The separation of LC3-I and LC3-II bands is critical for accurate quantification.

    • Recommendation: Use a higher percentage polyacrylamide gel (e.g., 15%) to achieve better separation of the two bands. Ensure your lysis buffer is appropriate for extracting both cytosolic and membrane-bound proteins.

  • p62/SQSTM1 Levels: p62 is a protein that is degraded by autophagy. A decrease in p62 levels is another indicator of increased autophagic flux.

    • Recommendation: In addition to monitoring LC3-II, measure p62 levels by Western blot. An increase in autophagic flux should lead to a decrease in p62 levels.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 9-PAHSA and this compound in different cell-based assays.

Table 1: GPR120 Activation and Anti-inflammatory Effects of 9-PAHSA

ParameterCell Line/SystemConcentration/ValueEffect
IC50 for GPR120 Activation Not specified19 µMWeak agonism
Antagonistic IC50 at CCR6 Human CD4+ T-cells1.7 µMInhibition of chemokine receptor
Antagonistic IC50 at CCR7 Human CD4+ T-cells3.2 µMInhibition of chemokine receptor
Antagonistic IC50 at CXCR4 Human CD4+ T-cells3.9 µMInhibition of chemokine receptor
CXCL10 Secretion Inhibition Human PBMCs10 µM2-fold reduction of LPS-induced secretion
CXCL10 Secretion Inhibition Human PBMCs100 µM3.7-fold reduction of LPS-induced secretion

Table 2: Effects of 9-PAHSA and this compound on Cell Viability and Inflammation

CompoundCell LineTreatmentConcentrationOutcome
9-PAHSA MIN6 cellsCytomix (TNF-α, IL-1β, IFN-γ)5 µMAttenuated cytokine-induced cell death
9-PAHSA Primary Murine HepatocytesOleic Acid-induced steatosis10 µMIncreased cell viability by up to 144%
9-PAHSA Primary Murine HepatocytesOleic Acid-induced steatosis20 µMIncreased cell viability by up to 240%
9-PAHSA HepG2 cellsOleic Acid-induced steatosis10 µMIncreased cell viability by up to 21%
9-PAHSA HepG2 cellsOleic Acid-induced steatosis20 µMIncreased cell viability by up to 50%
This compound RAW 264.7 cellsLPS (100 ng/mL)2 µMSuppressed IL-1β and IL-6 gene expression
This compound RAW 264.7 cellsLPS (100 ng/mL)10 µMSuppressed IL-1β and IL-6 gene expression

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

This protocol is a general guideline for measuring the effect of this compound on NF-κB activation using a luciferase reporter cell line.

  • Cell Seeding:

    • One day prior to the experiment, seed your NF-κB luciferase reporter cells (e.g., THP-1 or HEK293) in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. The final solvent concentration should be consistent across all wells and ideally below 0.1%.

  • Treatment:

    • Carefully remove the growth medium from the cells.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent only) and a positive control for NF-κB activation (e.g., LPS or TNF-α).

    • For co-treatment experiments, pre-incubate the cells with this compound for a specified time (e.g., 1 hour) before adding the NF-κB activator.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined duration (e.g., 6-24 hours).

  • Luciferase Assay:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well and incubate for the recommended time (e.g., 10-15 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability if significant cytotoxicity is observed.

Protocol 2: Autophagic Flux Assay by Western Blot for LC3-II

This protocol describes how to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare the following treatment groups:

      • Vehicle control

      • This compound treatment

      • Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment)

      • This compound + Lysosomal inhibitor (add the inhibitor for the final 2-4 hours of the this compound treatment)

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux.

Visualizations

Signaling Pathways and Workflows

GPR120_NFkB_Pathway This compound Signaling via GPR120 and NF-κB Inhibition This compound This compound GPR120 GPR120 This compound->GPR120 activates Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 recruits TAB1 TAB1 Beta_Arrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits IKK_complex IKK complex TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates LPS LPS/TLR4 LPS->TAK1 activates

Caption: this compound activates GPR120, leading to the inhibition of the NF-κB pathway.

Autophagy_Flux_Pathway This compound Regulation of Autophagic Flux This compound This compound AKT AKT This compound->AKT inhibits mTOR mTOR AKT->mTOR activates PI3KIII_BECN1 PI3KIII-BECN1 complex mTOR->PI3KIII_BECN1 inhibits Autophagosome_Formation Autophagosome Formation PI3KIII_BECN1->Autophagosome_Formation promotes LC3_I LC3-I Autophagosome_Formation->LC3_I LC3_II LC3-II LC3_I->LC3_II lipidation Autolysosome Autolysosome LC3_II->Autolysosome incorporation Degradation Degradation Autolysosome->Degradation

Caption: this compound promotes autophagy by inhibiting the AKT/mTOR signaling pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results Inconsistent_Results Inconsistent Results Check_Compound_Prep Check Compound Preparation Inconsistent_Results->Check_Compound_Prep Check_Cell_Health Check Cell Health & Culture Inconsistent_Results->Check_Cell_Health Check_Assay_Parameters Check Assay Parameters Inconsistent_Results->Check_Assay_Parameters Solubility Solubility Issues? (Precipitate, Cloudiness) Check_Compound_Prep->Solubility Solvent_Effects Solvent Concentration Too High? (>0.1%) Check_Compound_Prep->Solvent_Effects Passage_Number High Passage Number? Check_Cell_Health->Passage_Number Contamination Contamination? (Mycoplasma) Check_Cell_Health->Contamination Dose_Response Dose-Response Performed? Check_Assay_Parameters->Dose_Response Time_Course Time-Course Performed? Check_Assay_Parameters->Time_Course Positive_Control Positive Control Working? Check_Assay_Parameters->Positive_Control Optimize_Prep Optimize Solubilization (e.g., use BSA) Solubility->Optimize_Prep Yes Reduce_Solvent Reduce Final Solvent Concentration Solvent_Effects->Reduce_Solvent Yes Use_Low_Passage Use Low Passage Cells Passage_Number->Use_Low_Passage Yes Test_for_Contam Test for Mycoplasma Contamination->Test_for_Contam Yes Determine_Optimal_Dose Determine Optimal Dose Dose_Response->Determine_Optimal_Dose No Determine_Optimal_Time Determine Optimal Time Point Time_Course->Determine_Optimal_Time No Troubleshoot_Assay Troubleshoot Core Assay Components Positive_Control->Troubleshoot_Assay No

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

Technical Support Center: 9-Pohsa Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in the quantification of 9-palmitoleoyl-oxy-hydroxystearic acid (9-Pohsa) in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound, also known as 9-PAHSA (palmitic acid esters of hydroxy stearic acids), is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1][2] These endogenous lipids have demonstrated anti-diabetic and anti-inflammatory properties, making them a subject of interest in metabolic and inflammatory disease research.[3][4] Accurate quantification is crucial to understand its physiological roles and potential as a biomarker or therapeutic agent.

Q2: What are the major challenges in quantifying this compound?

The primary challenges in this compound quantification include:

  • Isomeric Complexity: this compound is one of many positional isomers of PAHSAs (e.g., 5-PAHSA, 12-PAHSA), which have identical chemical formulas and can be difficult to separate chromatographically.[5]

  • Low Endogenous Levels: this compound is present at low concentrations in biological samples, requiring sensitive analytical methods for detection and quantification.

  • Matrix Effects: Biological matrices like plasma and tissue are complex and can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • Sample Preparation Variability: Inefficient extraction and sample cleanup can lead to low recovery and high variability in results.

Q3: Why is an internal standard crucial for this compound quantification?

An internal standard (IS) is essential to control for variability during sample preparation and analysis. An ideal IS for this compound is a stable isotope-labeled version, such as 13C-9-PAHSA. The IS is added at the beginning of the sample preparation process and is affected by extraction efficiency, matrix effects, and instrument response in the same way as the endogenous this compound. By normalizing the signal of this compound to the signal of the IS, accurate and precise quantification can be achieved.

Q4: How should biological samples for this compound analysis be stored?

To minimize degradation, biological samples should be processed and stored at low temperatures. It is recommended to store plasma, serum, and tissue samples at -80°C. Dried lipid extracts are stable at -80°C for at least six months.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification using LC-MS/MS.

Chromatography & Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions between this compound and the column stationary phase. - Column contamination. - Inappropriate mobile phase pH.- Use a high-quality C18 column with good peak shape for acidic compounds. - Flush the column with a strong solvent to remove contaminants. - Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state.
Poor Peak Shape (Fronting) - Column overload. - Injection solvent is too strong compared to the mobile phase.- Reduce the amount of sample injected onto the column. - Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
High Variability Between Replicates - Inconsistent sample preparation. - Solvent evaporation from sample vials in the autosampler. - Inconsistent injection volume.- Ensure consistent and precise execution of the sample preparation protocol. - To minimize evaporation, reconstitute a limited number of samples at a time and keep them cooled in the autosampler. - Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe.
Low Signal Intensity / No Peak - Inefficient extraction or SPE recovery. - Ion suppression due to matrix effects. - Incorrect MS/MS transition parameters. - Analyte degradation.- Optimize the extraction and SPE protocol. - Dilute the sample to reduce matrix effects. - Optimize fragmentor voltage and collision energy for this compound and its internal standard. - Ensure proper sample storage and handling to prevent degradation. Increased pH in the mobile phase can degrade FAHFAs.
Contaminating Peaks - Co-elution of interfering compounds from the matrix. - Contamination from solid-phase extraction (SPE) cartridges. - A C16:0 ceramide can share major MRM transitions with PAHSAs.- Optimize chromatographic separation to resolve this compound from interferences. - Run a blank SPE cartridge to identify potential contaminants. - Differentiate the ceramide peak from 5-PAHSA by its different MRM transition ratios.
Sample Preparation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound - Inefficient lipid extraction. - Suboptimal solid-phase extraction (SPE) procedure.- Ensure the correct ratio of aqueous buffer:methanol:chloroform (1:1:2 v/v/v) for efficient lipid extraction. - Optimize the SPE method, including the choice of sorbent and elution solvents.
High Background Signal - Contamination from solvents, tubes, or SPE cartridges. - Carryover from previous injections.- Use high-purity solvents and pre-cleaned labware. - Run blank injections between samples to check for and mitigate carryover.
Inconsistent Internal Standard Signal - Inaccurate pipetting of the internal standard. - Degradation of the internal standard.- To ensure consistency, dissolve the total amount of internal standard for all samples in the extraction solvent first, then distribute it equally among the samples. - Check the stability and storage conditions of the internal standard stock solution.

Quantitative Data Summary

Table 1: Recommended Sample and Internal Standard Quantities for this compound Analysis.

Sample TypeSample Amount (mg or µL)Internal Standard (pmol)
Human or Murine Serum1751
Perigonadal White Adipose Tissue1505
Subcutaneous White Adipose Tissue1002.5
Brown Adipose Tissue752.5
Liver751.5

Experimental Protocols

Lipid Extraction from Serum

This protocol is adapted from a previously published workflow for FAHFA analysis.

  • To 175 µL of serum, add an appropriate amount of 13C-labeled this compound internal standard (e.g., 1 pmol).

  • Add 0.825 mL of aqueous buffer (e.g., PBS), 1 mL of methanol, and 2 mL of chloroform.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample type.

  • Condition the SPE cartridge: Sequentially wash a silica-based SPE cartridge with a non-polar solvent (e.g., hexane) followed by a more polar solvent used for elution (e.g., ethyl acetate).

  • Load the sample: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform) and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids like triglycerides.

  • Elute: Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • Dry and Reconstitute: Dry the eluted fraction under nitrogen and reconstitute in a small volume of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for your specific instrument.

  • LC Column: A C18 reversed-phase column with good resolution for lipid isomers (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or a low concentration of ammonium hydroxide). Note: Higher pH can degrade FAHFAs.

  • Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B to elute lipids of increasing hydrophobicity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For 9-PAHSA, major fragments are observed at m/z 255, 281, and 299.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Enrichment cluster_Analysis Analysis Sample Biological Sample (Serum, Tissue) Add_IS Add Internal Standard (e.g., 13C-9-Pohsa) Sample->Add_IS Extraction Lipid Extraction (e.g., Chloroform/Methanol) Add_IS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates Pohsa This compound GPR120 GPR120 Pohsa->GPR120 Activates NFkB NF-κB Pathway Pohsa->NFkB Inhibits TLR4->NFkB Activates GPR120->NFkB Inhibits p65 p65 Translocation to Nucleus NFkB->p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65->Cytokines Upregulates

Caption: this compound anti-inflammatory signaling pathway.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pohsa9 This compound GPR120_2 GPR120 Pohsa9->GPR120_2 Activates Insulin_Signaling Insulin Signaling Cascade GPR120_2->Insulin_Signaling Enhances Glucose_Uptake Insulin-Stimulated Glucose Uptake Insulin_Signaling->Glucose_Uptake

Caption: this compound and insulin signaling.

References

best practices for handling and storing 9-Pohsa standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 9-palmitoleoyl-hydroxystearic acid (9-Pohsa) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound standards be stored upon receipt?

A1: Upon receipt, this compound standards, which are typically supplied in a methyl acetate solution, should be stored at -20°C.[1][2] This temperature is critical for maintaining the stability and integrity of the lipid standard.

Q2: What is the long-term stability of this compound at the recommended storage temperature?

A2: When stored correctly at -20°C, this compound standards are stable for at least two years.[1][2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. For detailed solubility information, please refer to the table below. It is important to note that this compound is sparingly soluble in aqueous buffers.[1]

Q4: How do I prepare an aqueous solution of this compound for cell-based assays?

A4: To prepare an aqueous solution from the methyl acetate formulation, the organic solvent should be evaporated under a gentle stream of nitrogen. The dried lipid can then be reconstituted in the aqueous buffer of choice. For instance, a 1:1 solution of ethanol and PBS (pH 7.2) can be used to achieve a solubility of approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day to avoid degradation.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is recommended to handle it as a potentially hazardous substance. Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (such as nitrile or neoprene), should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound standards.

ParameterValueReference
Storage Temperature-20°C
Stability≥ 2 years at -20°C
Solubility
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (DMSO)~15 mg/mL
Ethanol~20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to suppress lipopolysaccharide (LPS)-induced cytokine expression in the RAW 264.7 macrophage cell line.

Materials:

  • This compound standard

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)

  • Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates) at a density that will allow for optimal growth and treatment.

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 2 µM and 10 µM).

  • Treatment:

    • Pre-treat the cells with the desired concentrations of this compound for 1 hour.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound).

    • After the pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

    • Include a negative control (cells treated with vehicle only) and a positive control (cells treated with LPS only).

  • RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a suitable method.

  • RT-qPCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) using primers for the target inflammatory genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data to determine the relative expression of the target genes in the treated cells compared to the controls.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or poor solubility of this compound in aqueous buffers. - Incomplete evaporation of the initial solvent (methyl acetate).- The concentration exceeds the solubility limit in the chosen buffer.- Ensure the methyl acetate is completely evaporated under a gentle stream of nitrogen before adding the aqueous buffer.- Prepare a fresh, more dilute solution. Consider using a small percentage of ethanol or DMSO in your final buffer to aid solubility, ensuring the final solvent concentration is not toxic to your cells.
Loss of this compound activity in experiments. - Degradation of the standard due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution.- Instability in aqueous solutions over time.- Always store this compound at -20°C in an airtight container, protected from light.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.
High variability in experimental replicates. - Inaccurate pipetting of the viscous lipid solution.- Non-homogenous solution.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.- Ensure the stock solution is vortexed thoroughly before making dilutions.
Unexpected cellular toxicity. - The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is too high.- The concentration of this compound is cytotoxic.- Prepare a vehicle control with the same final concentration of the solvent to assess its toxicity.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Visualizations

The anti-inflammatory effects of fatty acid esters like this compound are often mediated through G-protein coupled receptors such as GPR120. The following diagram illustrates a plausible signaling pathway.

GPR120_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Activates Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 Recruits TAB1 TAB1 Beta_Arrestin_2->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Prevents binding of IKK_Complex IKK Complex TAK1->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: this compound signaling pathway via GPR120.

The following workflow outlines the key steps for preparing this compound for cell culture experiments.

Experimental_Workflow start Start: This compound in Methyl Acetate evaporate Evaporate Methyl Acetate (Nitrogen Stream) start->evaporate reconstitute Reconstitute in Organic Solvent (e.g., DMSO) evaporate->reconstitute stock Create High Concentration Stock Solution reconstitute->stock dilute Dilute in Cell Culture Medium stock->dilute treat Treat Cells dilute->treat

Caption: Workflow for this compound preparation.

References

Technical Support Center: Optimizing Dosage and Administration of 9-Pohsa in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers on the dosage and administration of the novel aromatase inhibitor, 9-hydroxy-4-androstene-3,17-dione (9-Pohsa), in mouse models. The following information is based on established protocols for similar steroidal compounds and should be adapted as necessary for specific experimental designs.

Disclaimer: As of late 2025, "this compound" is a novel compound with limited publicly available data. The following guidelines are extrapolated from studies on similar aromatase inhibitors and general best practices for in vivo compound administration in mice. Researchers should always perform initial dose-finding and toxicity studies for any new compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: For a novel aromatase inhibitor like this compound, a starting dose can be estimated from in vitro IC50 values and allometric scaling from other species, if available. In the absence of such data, a conservative approach is to start with a low dose and perform a dose-escalation study. Based on similar compounds, a starting point could be in the range of 1-10 mg/kg body weight per day. It is crucial to monitor for signs of toxicity.

Q2: What is the most suitable administration route for this compound in mice?

A2: The optimal administration route depends on the desired pharmacokinetic profile and the formulation of this compound. Common routes for sustained delivery of steroidal compounds include oral gavage, subcutaneous injection, and intraperitoneal injection. Oral gavage is often preferred for daily dosing to mimic clinical administration routes. Subcutaneous injection of a suspension can provide a slow-release depot.

Q3: How should I prepare this compound for administration?

A3: this compound, as a steroidal compound, is likely to be hydrophobic. Therefore, it will require a suitable vehicle for solubilization or suspension. The choice of vehicle is critical to ensure bioavailability and minimize irritation. See the table below for common vehicle options. Always prepare fresh formulations and ensure homogeneity before administration.

Q4: What are the potential side effects of this compound administration in mice?

A4: As an aromatase inhibitor, potential side effects are related to estrogen depletion. These can include weight gain, reduced bone mineral density with long-term use, and potential effects on lipid metabolism. It is important to monitor animal health closely, including body weight, food and water intake, and general behavior. Any adverse signs should be recorded and the dosage adjusted accordingly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in vehicle Poor solubility of the compound.Try a different vehicle or a combination of co-solvents (see Table 1). Sonication or gentle heating may aid dissolution, but stability must be confirmed. For suspensions, ensure vigorous mixing before each administration.
Skin irritation or inflammation at the injection site The vehicle or the compound itself is an irritant. High concentration of the compound.Dilute the compound to a lower concentration. Change the vehicle to a more biocompatible option (e.g., corn oil instead of a DMSO-based vehicle). Rotate the injection sites.
High variability in experimental results Inconsistent dosing, poor bioavailability, or rapid metabolism.Ensure accurate dosing technique and consistent timing. Consider a different administration route that may offer better bioavailability (e.g., subcutaneous vs. oral gavage). Check the stability of the compound in the chosen vehicle.
No observable effect at the initial dose The dose is too low. Poor absorption of the compound.Perform a dose-escalation study to find the effective dose. Analyze plasma levels of this compound to confirm systemic exposure. Re-evaluate the vehicle and administration route to improve absorption.
Signs of toxicity (e.g., weight loss, lethargy) The dose is too high. Off-target effects of the compound.Immediately reduce the dose or cease administration. Perform a full necropsy and histopathological analysis to identify any organ toxicity. Conduct a lower-dose escalation study to find the maximum tolerated dose (MTD).

Data Presentation

Table 1: Common Vehicles for Administration of Hydrophobic Compounds in Mice

Vehicle Composition Route of Administration Pros Cons
Corn Oil 100% Corn OilOral Gavage, Subcutaneous, IntramuscularGood for lipophilic compounds; provides slow release.Can be inflammatory; batch-to-batch variability.
Carboxymethylcellulose (CMC) 0.5-1% (w/v) Sodium CMC in saline or waterOral GavageForms a stable suspension; generally well-tolerated.May not be suitable for all compounds; requires vigorous mixing.
PEG 400 Polyethylene glycol 400, often in salineOral Gavage, IntraperitonealGood solubilizing capacity for many compounds.Can cause osmotic diarrhea at high concentrations.
DMSO/Saline 5-10% DMSO in salineIntraperitoneal, IntravenousExcellent solubilizing power.Can be toxic at higher concentrations; potential for compound precipitation upon injection.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile saline.

  • Add a small volume of the CMC solution to the this compound powder to create a paste.

  • Gradually add the remaining CMC solution while vortexing to achieve the final desired concentration.

  • Ensure the suspension is homogenous by vortexing vigorously before each animal is dosed.

Protocol 2: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
  • Establish at least 3-4 dose groups of mice (n=3-5 per group), plus a vehicle control group.

  • Select a starting dose (e.g., 1 mg/kg) and escalate by a factor of 2-3 for subsequent groups (e.g., 1, 3, 10, 30 mg/kg).

  • Administer this compound daily for a period of 7-14 days.

  • Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • At the end of the study, collect blood for hematology and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss of body weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep1 Weigh this compound prep2 Prepare Vehicle prep3 Mix & Vortex prep2->prep3 admin1 Dose Calculation prep3->admin1 admin2 Animal Dosing admin1->admin2 eval1 Monitor Toxicity admin2->eval1 eval2 Measure Efficacy admin2->eval2 eval3 Data Analysis eval1->eval3 eval2->eval3

Caption: Experimental workflow for in vivo testing of this compound in mice.

signaling_pathway androstenedione Androstenedione aromatase Aromatase Enzyme androstenedione->aromatase testosterone Testosterone testosterone->aromatase estrone Estrone aromatase->estrone converts to estradiol Estradiol aromatase->estradiol converts to pohsa This compound pohsa->aromatase inhibits er Estrogen Receptor (ER) estrone->er estradiol->er gene_expression Gene Expression (e.g., cell proliferation) er->gene_expression activates

Caption: Proposed mechanism of action for this compound as an aromatase inhibitor.

Technical Support Center: Refining Extraction Methods for 9-Pohsa from Complex Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-Pohsa). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction of this bioactive lipid from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to extract?

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1] These molecules have garnered significant interest due to their anti-diabetic and anti-inflammatory properties.[1] The extraction of this compound from complex tissues, such as adipose tissue, can be challenging due to its relatively low abundance compared to other lipids and its hydrophobic nature, which can lead to adsorption to surfaces and incomplete extraction.

Q2: Which extraction method is recommended for this compound?

A modified Folch or Bligh & Dyer liquid-liquid extraction (LLE) method is generally recommended for the extraction of total lipids, including FAHFAs like this compound, from tissues.[2] These methods utilize a mixture of chloroform and methanol to efficiently extract a broad range of lipids. For enhanced recovery of more polar lipids, a single-phase extraction method using a mixture of methanol, methyl-tert-butyl ether (MTBE), and chloroform can also be effective. Subsequent purification and enrichment using solid-phase extraction (SPE) is highly recommended to isolate this compound from more abundant lipid classes prior to analysis.[3]

Q3: How can I improve the recovery of this compound during extraction?

To improve recovery, ensure thorough homogenization of the tissue sample, preferably on ice to minimize enzymatic degradation. Using a sufficient solvent-to-tissue ratio is critical; a 20-fold excess of solvent is often recommended. To minimize adsorption of the hydrophobic this compound molecule, using silanized glassware and pre-rinsing pipette tips with the extraction solvent is advisable. Performing the extraction multiple times (e.g., 2-3 times) and combining the organic extracts can also enhance yield.

Q4: What is the best way to quantify this compound in the final extract?

Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with tandem mass spectrometry (LC-MS/MS), is the preferred method for the sensitive and specific quantification of this compound. The use of a stable isotope-labeled internal standard, such as ¹³C-labeled 9-PAHSA (a structurally similar FAHFA), is crucial for accurate quantification by correcting for losses during sample preparation and variations in instrument response.

Q5: How should I store tissue samples before this compound extraction?

To prevent the degradation of this compound and other lipids, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. It is important to avoid repeated freeze-thaw cycles, which can disrupt cellular integrity and lead to the enzymatic breakdown of lipids.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Detectable this compound Incomplete tissue homogenization. Ensure the tissue is completely disrupted. For tough tissues, consider using a bead beater. Standardize homogenization time and intensity.
Insufficient solvent volume. Use a higher solvent-to-tissue ratio (e.g., 20:1 v/w).
Analyte degradation. Perform all extraction steps on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Avoid high temperatures during solvent evaporation.
Poor phase separation in LLE. Centrifuge at a higher speed or for a longer duration. The addition of a salt solution (e.g., 0.9% NaCl) can help break emulsions.
Loss during solvent evaporation. Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C). Avoid evaporating to complete dryness.
Poor recovery from Solid-Phase Extraction (SPE). Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution solvents; the wash solvent may be too strong, or the elution solvent too weak.
High Variability Between Replicates Inconsistent homogenization. Standardize the homogenization procedure for all samples.
Inaccurate addition of internal standard. Use a calibrated pipette to add the internal standard to each sample before homogenization.
Inconsistent solvent volumes. Use precise measurements for all solvent additions.
Matrix effects in LC-MS/MS. Improve sample cleanup with SPE. If sensitivity allows, dilute the final extract to reduce the concentration of co-eluting matrix components.
Emulsion Formation During LLE High lipid content in the sample. Gently invert the tube for mixing instead of vigorous vortexing. Centrifuge at a higher speed and/or for a longer duration. Add a small amount of a saturated salt solution to help break the emulsion.

Data Presentation

Comparison of Lipid Extraction Solvent Systems

The choice of extraction solvent can significantly impact the yield of total lipids and specific fatty acids. The following table summarizes the relative performance of common solvent systems for lipid extraction from tissues.

Extraction Method Solvent System Total Lipid Yield Fatty Acid Yield Notes
Folch Chloroform:Methanol (2:1, v/v)HighHighConsidered a "gold standard" for broad lipid extraction.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)HighHighA modification of the Folch method, suitable for samples with high water content.
Matyash (MTBE) Methyl-tert-butyl ether:Methanol (10:3, v/v)Moderate-HighModerate-HighA less toxic alternative to chloroform-based methods.
Hexane:Isopropanol Hexane:Isopropanol (3:2, v/v)ModerateModerateAnother less toxic alternative, though may yield lower recoveries for some lipid classes.
Alshehry (Single Phase) Methanol:MTBE:Chloroform (1.33:1:1, v/v/v)HighHighParticularly effective for extracting more polar lipids, including lysophospholipids.

Note: The actual yield will vary depending on the tissue type and specific protocol used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Adipose Tissue

This protocol is adapted from standard lipid extraction procedures and is suitable for the initial extraction of this compound from adipose tissue.

Materials:

  • Adipose tissue (~100 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., ¹³C-labeled 9-PAHSA)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

  • Glass centrifuge tubes (silanized)

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of frozen adipose tissue and place it in a glass centrifuge tube on ice.

  • Add a known amount of the internal standard to the tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Add another 2 mL of the chloroform:methanol mixture and vortex for 1 minute.

  • Add 1 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.

  • Re-extract the upper aqueous phase and the protein interface with 2 mL of chloroform. Vortex and centrifuge as before.

  • Combine the lower organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at < 40°C.

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 100 µL of methanol) for SPE cleanup or direct LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Enrichment

This protocol is for the purification and enrichment of this compound from the total lipid extract. A reversed-phase (C18) SPE cartridge is typically used.

Materials:

  • Reconstituted lipid extract from Protocol 1

  • C18 SPE cartridge

  • Methanol

  • Water

  • Hexane

  • Ethyl acetate

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute the reconstituted lipid extract with water to a final methanol concentration of <10%. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar, non-lipid contaminants.

    • Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:ethyl acetate mixture to elute neutral lipids like triacylglycerols and cholesterol esters.

  • Elution: Elute the FAHFA fraction, including this compound, with 5 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a suitable solvent and volume for LC-MS/MS analysis (e.g., 50 µL of methanol).

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow tissue_sample 1. Tissue Sample (e.g., Adipose Tissue) homogenization 2. Homogenization (with Internal Standard) tissue_sample->homogenization lle 3. Liquid-Liquid Extraction (Chloroform:Methanol) homogenization->lle phase_separation 4. Phase Separation (Centrifugation) lle->phase_separation organic_phase 5. Collect Organic Phase (Lipid Extract) phase_separation->organic_phase evaporation1 6. Solvent Evaporation organic_phase->evaporation1 spe 7. Solid-Phase Extraction (SPE) (C18 Cartridge) evaporation1->spe wash 8. Wash (Remove Interferences) spe->wash elution 9. Elution (Isolate FAHFA Fraction) wash->elution evaporation2 10. Solvent Evaporation elution->evaporation2 reconstitution 11. Reconstitution evaporation2->reconstitution lcms 12. LC-MS/MS Analysis (Quantification) reconstitution->lcms

Caption: Workflow for the extraction and quantification of this compound from complex tissues.

Putative Signaling Pathway of FAHFAs like this compound

FAHFAs are known to exert their biological effects through various signaling pathways, including the activation of G-protein coupled receptors like GPR120.

signaling_pathway cluster_cell Cell Membrane GPR120 GPR120 beta_arrestin β-Arrestin-2 GPR120->beta_arrestin ERK ERK1/2 GPR120->ERK CREB CREB GPR120->CREB Inhibition Glucose_Uptake ↑ Insulin Sensitivity ↑ Glucose Uptake GPR120->Glucose_Uptake Pohsa This compound (or other FAHFAs) Pohsa->GPR120 Activation NFkB NF-κB beta_arrestin->NFkB Inhibition PPARg PPARγ ERK->PPARg Activation Adipogenesis ↑ Adipogenesis PPARg->Adipogenesis Inflammation ↓ Inflammation NFkB->Inflammation CREB->Glucose_Uptake

References

dealing with the instability of 9-Pohsa during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-Pohsa). The information provided addresses common instability issues encountered during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, or 9-hydroxy-10-oxo-12(Z)-octadecenoic acid, is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] It is investigated for its potential roles in metabolic syndrome and inflammation. Its stability is a concern due to its chemical structure, which includes an α-hydroxy ketone group, a cis-double bond, and an ester linkage. These functional groups are susceptible to degradation under various conditions encountered during sample preparation, potentially leading to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary pathways of this compound degradation during sample preparation?

A2: The primary degradation pathways for this compound are inferred from its chemical structure and the known reactivity of similar molecules. These include:

  • Oxidation: The unsaturated bond and the α-hydroxy ketone moiety are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[2][3]

  • Isomerization: The cis-double bond at the 12th position can isomerize to the more stable trans-conformation, especially when exposed to heat or acidic conditions.

  • Hydrolysis: The ester linkage can be hydrolyzed, particularly under strong acidic or basic conditions, breaking this compound into its constituent fatty acid and hydroxy fatty acid.

  • Keto-Enol Tautomerism: The α-hydroxy ketone can undergo tautomerization to an enol form, which can then participate in other reactions or lead to degradation.[4]

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: For long-term stability, this compound and its solutions should be stored at -20°C or lower in an airtight container, protected from light.[2] It is often supplied in a methyl acetate solution. When preparing stock solutions, use high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound after extraction Incomplete extraction: The chosen solvent system may not be optimal for your sample matrix.Degradation during extraction: Exposure to harsh pH, high temperatures, or prolonged extraction times.Optimize extraction solvent: A common method for FAHFAs is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.Control extraction conditions: Perform extractions on ice and under dim light. Use neutral pH buffers. Minimize the duration of the extraction process.
High variability in replicate measurements Inconsistent sample handling: Minor variations in temperature, light exposure, or timing between samples.Oxidation: Samples may be oxidizing at different rates.Instrumental variability: Issues with the LC-MS system.Standardize protocol: Ensure all samples are processed under identical conditions.Prevent oxidation: Add an antioxidant (e.g., BHT) to the extraction solvent. Purge solvents with nitrogen or argon. Use amber vials.Verify instrument performance: Run system suitability tests and use an internal standard.
Appearance of unexpected peaks in chromatogram Isomerization: The native cis-isomer of this compound may have converted to the trans-isomer.Degradation products: Peaks may correspond to oxidized or hydrolyzed forms of this compound.Contamination: Impurities from solvents, glassware, or the sample matrix.Minimize heat and acid exposure: Avoid high temperatures and acidic conditions during sample processing and storage.Analyze for known degradation products: If standards are available, check for the presence of the trans-isomer or hydrolysis products.Use high-purity reagents and clean equipment: Ensure all materials are of the highest quality and properly cleaned.
Poor chromatographic peak shape Co-elution with interfering substances: Other lipids or matrix components may be interfering with the separation.Improper sample clean-up: Residual salts or other impurities from the extraction.Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry.Perform solid-phase extraction (SPE): Use a silica-based SPE cartridge to enrich for FAHFAs and remove interfering lipids.

Experimental Protocols

1. General Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a common starting point for extracting lipids, including this compound, from biological samples.

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform:methanol (1:2, v/v) on ice. For liquid samples like plasma, add the sample directly to the solvent mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further processing.

2. Solid-Phase Extraction (SPE) for this compound Enrichment

This protocol is used to clean up the lipid extract and enrich for FAHFAs like this compound.

  • Column Conditioning: Condition a silica SPE cartridge by washing with hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane or chloroform and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.

  • Elution: Elute the FAHFA fraction, including this compound, with a more polar solvent such as ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate under nitrogen and reconstitute the sample in a solvent compatible with your analytical method (e.g., methanol for LC-MS).

Data Presentation

Table 1: Recommended Solvents for this compound Sample Preparation

Step Solvent Polarity Index Purpose Considerations
Extraction Chloroform4.1Lipid extractionUse in a well-ventilated fume hood.
Methanol5.1Lipid extractionMiscible with water.
Hexane0.1Initial lipid reconstitution for SPENon-polar, good for dissolving lipids.
SPE Wash Hexane:Ethyl Acetate (95:5)~0.5Elution of non-polar lipidsRemoves interfering triglycerides.
SPE Elution Ethyl Acetate4.4Elution of FAHFAsEffectively elutes this compound.
Final Reconstitution Methanol5.1Preparation for LC-MSCommon solvent for reverse-phase chromatography.

Table 2: Influence of pH and Temperature on Lipid Stability

Parameter Condition Effect on this compound (Inferred) Recommendation
pH Acidic (pH < 6)Increased risk of ester hydrolysis and cis-trans isomerization.Maintain neutral pH (6-7.5) during extraction and storage. Use buffered solutions where appropriate.
Alkaline (pH > 8)Increased risk of ester hydrolysis (saponification).Avoid strongly basic conditions.
Temperature Elevated (> 25°C)Increased rates of oxidation, isomerization, and hydrolysis.Perform all sample preparation steps on ice or at 4°C. Store samples at -20°C or -80°C.
Freeze-Thaw CyclesMay lead to sample degradation, although some lipids are relatively stable to a few cycles.Aliquot samples to minimize the number of freeze-thaw cycles.

Visualizations

degradation_pathways Potential Degradation Pathways of this compound Pohsa This compound (cis-isomer) Oxidized Oxidized Products Pohsa->Oxidized Oxidation (O2, Light, Metal Ions) Trans trans-isomer Pohsa->Trans Isomerization (Heat, Acid) Hydrolyzed Hydrolysis Products (Fatty Acid + Hydroxy Fatty Acid) Pohsa->Hydrolyzed Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways of this compound during sample preparation.

experimental_workflow Recommended Sample Preparation Workflow for this compound Start Biological Sample Extraction Lipid Extraction (e.g., Modified Bligh & Dyer) Start->Extraction Drydown1 Solvent Evaporation (under Nitrogen) Extraction->Drydown1 SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Drydown1->SPE Drydown2 Solvent Evaporation (under Nitrogen) SPE->Drydown2 Reconstitution Reconstitution in LC-MS compatible solvent Drydown2->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for preparing samples containing this compound for analysis.

troubleshooting_logic Troubleshooting Logic for this compound Analysis Start Inaccurate or Inconsistent Results? CheckRecovery Low Recovery? Start->CheckRecovery CheckVariability High Variability? Start->CheckVariability CheckPeaks Unexpected Peaks? Start->CheckPeaks SolutionRecovery Optimize Extraction & Control Conditions CheckRecovery->SolutionRecovery Yes SolutionVariability Standardize Protocol & Prevent Oxidation CheckVariability->SolutionVariability Yes SolutionPeaks Minimize Heat/Acid & Check for Contaminants CheckPeaks->SolutionPeaks Yes

Caption: A logical guide for troubleshooting common issues in this compound analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving 9-Pohsa (9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1][2] It is composed of palmitoleic acid esterified to the 9th position of hydroxy stearic acid.[1][2] Research has shown that this compound and other FAHFAs possess anti-diabetic and anti-inflammatory properties.[1] They have been shown to improve glucose tolerance, stimulate insulin secretion, and reduce inflammation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically supplied in a methyl acetate solution and should be stored at -20°C for long-term stability (≥ 2 years). For experimental use, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a solvent of choice. It is crucial to handle the compound carefully to avoid oxidation.

Q3: In what solvents is this compound soluble?

A3: The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (DMSO)~15 mg/mL
Ethanol~20 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Data compiled from a commercially available source.

Q4: What are typical working concentrations for this compound in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, published studies on related FAHFAs in cell lines like RAW 264.7 macrophages often use concentrations in the range of 2 µM to 10 µM for assessing anti-inflammatory effects. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: What is a typical in vivo dosage for this compound?

A5: While specific in vivo dosage for this compound may vary, studies involving the related compound 9-PAHSA in mice have used oral gavage at doses of 50 mg/kg for several weeks to investigate its effects on diabetic complications.

Troubleshooting Guides

In Vitro Anti-Inflammatory Assays

Problem: High variability or no significant effect of this compound in LPS-stimulated cytokine/nitric oxide production.

Possible Cause Troubleshooting Step
Cell Health and Seeding Density Ensure cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or stressed cells may respond variably to stimuli.
LPS Potency Verify the activity of your lipopolysaccharide (LPS) stock. Prepare fresh dilutions for each experiment. LPS potency can degrade with improper storage or multiple freeze-thaw cycles.
This compound Preparation and Vehicle Control Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is consistent across all wells and is at a non-toxic level for the cells. Include a vehicle-only control to account for any solvent effects.
Treatment Timing Optimize the pre-treatment time with this compound before LPS stimulation. A common starting point is a 1-hour pre-incubation.
Assay Sensitivity Ensure your readout method (e.g., ELISA for cytokines, Griess assay for nitric oxide) has sufficient sensitivity to detect changes. Check the manufacturer's protocol for the assay kit and consider running a standard curve.
Lipidomics Analysis of this compound and other FAHFAs

Problem: Low recovery or high background of FAHFAs during extraction and analysis.

Possible Cause Troubleshooting Step
Inefficient Extraction Use a robust lipid extraction method such as a modified Bligh-Dyer extraction. Ensure complete phase separation by adequate centrifugation.
Background Contamination from SPE Columns Solid-phase extraction (SPE) columns, particularly silica-based ones, can be a significant source of background for some FAHFAs like PAHSAs. Thoroughly pre-wash the SPE columns with ethyl acetate and hexane before loading the sample.
Co-elution of Isomers Different FAHFA isomers (e.g., 5-Pohsa vs. This compound) can have very similar retention times in liquid chromatography. Optimize your LC gradient and column chemistry to achieve baseline separation. A C18 column with a methanol:water mobile phase is commonly used.
Low Ionization Efficiency FAHFAs are typically analyzed in negative ion mode electrospray ionization (ESI). Optimize MS parameters, including capillary voltage and gas flows, to maximize signal.
Inaccurate Quantification Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled 9-PAHSA) for accurate quantification. Heavily deuterated standards may have different retention times and should be used with caution.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a general workflow to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit LPS-induced nitric oxide production.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the this compound stock in cell culture medium to final concentrations (e.g., 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

    • Pre-incubate the cells with this compound or vehicle for 1 hour.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group of cells that are not treated with LPS.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Lipidomics Workflow for FAHFA Quantification by LC-MS

This protocol provides a detailed methodology for the extraction, enrichment, and quantification of FAHFAs from biological samples.

  • Sample Homogenization and Lipid Extraction:

    • Homogenize tissue samples in a suitable buffer.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) to each sample for quantification.

    • Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water (or PBS).

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition a silica SPE cartridge with hexane.

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform or hexane.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids.

    • Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).

    • Dry the FAHFA fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried FAHFA fraction in the LC mobile phase.

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient of methanol and water with an additive like ammonium acetate to separate the FAHFA isomers.

    • Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. For 9-PAHSA (a close relative of this compound), a common transition is m/z 537 → 255.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways modulated by this compound and a typical experimental workflow, generated using the DOT language.

GPR120_NFkB_Pathway cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 recruits TAK1 TAK1 beta_arrestin2->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates

Caption: this compound anti-inflammatory signaling via GPR120 and NF-κB.

Autophagy_Pathway This compound This compound PI3K PI3K This compound->PI3K regulates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy Autophagy ULK1_complex->Autophagy initiates Experimental_Workflow cluster_invitro In Vitro Experiments cluster_lipidomics Lipidomics Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment This compound Treatment Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Endpoint_Analysis Endpoint Analysis (e.g., ELISA, Griess Assay) Stimulation->Endpoint_Analysis Sample_Prep Sample Preparation (Extraction) SPE Solid-Phase Extraction Sample_Prep->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

References

FAHFA Research Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common pitfalls in Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) research. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during extraction, quantification, and biological experimentation.

I. Analytical Pitfalls & Troubleshooting

The accurate quantification and identification of FAHFAs are notoriously challenging due to their low abundance in biological matrices, the vast number of isomers, and their susceptibility to degradation.[1][2][3][4] This section provides guidance on overcoming these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: I am seeing a high background signal in my LC-MS/MS analysis for PAHSAs. What are the potential sources and how can I reduce it?

A1: High background signals for Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a common issue. The primary sources are often contamination from solid-phase extraction (SPE) cartridges and the buffers used during extraction.[5] Here’s how to troubleshoot:

  • Pre-wash SPE Cartridges: Thoroughly wash silica SPE cartridges with several volumes of ethyl acetate before conditioning and sample loading. This can significantly reduce background contamination.

  • Blank Extractions: Always run a blank sample (e.g., water or buffer instead of tissue homogenate) through the entire extraction and analysis workflow. This allows you to determine the background contribution from your procedure and subtract it from your sample signals for more accurate quantification.

  • Consider Alternative FAHFA Families: If background noise for PAHSAs remains problematic, consider analyzing other FAHFA families like Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs). OAHSAs often exhibit a much lower background signal, making them potentially better markers for total FAHFA levels in certain samples.

Q2: I am having difficulty separating FAHFA regio-isomers. What can I do to improve chromatographic resolution?

A2: The structural similarity of FAHFA regio-isomers (e.g., 5-PAHSA vs. 9-PAHSA) makes their chromatographic separation challenging, often requiring long gradient times. To improve resolution:

  • Column Choice: Utilize a column with high resolving power. The Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) has been shown to provide good resolution of FAHFA isomers in a shorter timeframe compared to some other C18 columns.

  • Mobile Phase Optimization: Adjusting the mobile phase composition can improve separation. For example, increasing the pH of the mobile phase with a small amount of ammonium hydroxide can alter the retention times of FAHFAs and potentially resolve co-eluting peaks.

  • Flow Rate and Temperature: Fine-tuning the flow rate and column temperature can also impact resolution. A slower flow rate may increase separation but will also lengthen the run time.

Q3: My FAHFA recovery is low. How can I improve my extraction efficiency?

A3: Low recovery of FAHFAs can be due to suboptimal extraction methods or degradation during sample preparation.

  • Choice of Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. LLE methods like the Bligh-Dyer or Folch extraction are robust for general lipid extraction. SPE with silica-based cartridges is effective for enriching FAHFAs and removing interfering neutral lipids like triglycerides.

  • SPE Optimization: If using SPE, ensure the cartridge is not overloaded. The choice of elution solvents is also critical. A common approach is to elute neutral lipids with a non-polar solvent mixture (e.g., hexane:ethyl acetate) and then elute the more polar FAHFAs with a more polar solvent like ethyl acetate.

  • Minimize Degradation: FAHFAs are esters and can be susceptible to hydrolysis, especially under basic conditions. Avoid prolonged exposure to harsh pH conditions and keep samples cold throughout the extraction process.

Q4: I am concerned about misidentifying other lipids as FAHFAs. How can I be sure of my identification?

A4: Misidentification is a significant risk, particularly the misidentification of fatty acid dimers as FAHFAs in untargeted metabolomics studies. Here are key steps for confident identification:

  • Use of Internal Standards: The co-elution of a suspected FAHFA peak with a corresponding stable isotope-labeled internal standard provides strong evidence for its identity.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the ion . FAHFAs have characteristic fragmentation patterns, and comparing your experimental spectra to those of authentic standards or to spectral libraries can confirm identity.

  • Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, monitoring multiple specific precursor-product ion transitions for each analyte increases the confidence of identification and can help distinguish FAHFAs from co-eluting contaminants like ceramides.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to FAHFA analysis to aid in method selection and troubleshooting.

Table 1: Comparison of FAHFA Extraction Recovery Rates

Extraction MethodMatrixFAHFA Recovery RateReference
Solid-Phase Extraction (Titanium and zirconium dioxide-coated)Mouse Fecal Samples~100%
Solid-Phase Extraction (Silica)General ProtocolNot specified, but effective for enrichment
Liquid-Liquid Extraction (Bligh-Dyer)General ProtocolWidely used for broad lipid classes including FAHFAs

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for FAHFAs

Analytical PlatformFAHFA AnalyteLODLOQReference
LC-MS/MS (Triple Quadrupole)General Fatty Acids0.03–0.6 nM-
GC-MSFatty Acid Methyl Esters0.63 to 9.55 µM2.12 to 31.8 µM
LC-MS/MS (Derivatization)Short Chain Fatty Acidsfemtomole levelfemtomole level

Note: LOD and LOQ are highly method and instrument-dependent. The values presented are for general guidance.

Experimental Protocols

Protocol 1: FAHFA Extraction from Biological Tissues

This protocol is a general guideline for the extraction and enrichment of FAHFAs from tissues like adipose tissue or liver.

  • Homogenization: Homogenize ~50-100 mg of tissue in a suitable buffer (e.g., PBS) on ice.

  • Lipid Extraction (Bligh-Dyer):

    • Add methanol and chloroform to the homogenate to achieve a final ratio of 1:2:0.8 (methanol:chloroform:homogenate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Enrichment:

    • Pre-wash a 500 mg silica SPE cartridge with 3-5 mL of ethyl acetate.

    • Condition the cartridge with 5 mL of hexane.

    • Resuspend the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane or chloroform) and load it onto the cartridge.

    • Wash the cartridge with 5 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.

    • Elute the FAHFAs with 5 mL of ethyl acetate.

    • Dry the FAHFA fraction under nitrogen.

  • Reconstitution: Reconstitute the dried FAHFA extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

II. Biological Assay Pitfalls & Troubleshooting

Studying the biological effects of FAHFAs requires careful experimental design to ensure that the observed effects are specific and physiologically relevant.

Frequently Asked Questions (FAQs)

Q5: What is the best vehicle to use for dissolving and administering FAHFAs in cell culture experiments?

A5: The choice of vehicle is critical as it can have its own biological effects.

  • Commonly Used Vehicles: Ethanol and DMSO are frequently used to dissolve FAHFAs. However, it is crucial to use the lowest possible concentration and to include a vehicle-only control in all experiments to account for any solvent effects.

  • BSA Conjugation: For in vitro studies, conjugating FAHFAs to bovine serum albumin (BSA) can improve their solubility in aqueous media and mimic their physiological transport in the bloodstream.

  • Avoid Bioactive Vehicles: Be cautious of using vehicles like olive oil, which contains other bioactive lipids that can confound the interpretation of your results.

Q6: I am not observing the expected anti-inflammatory or insulin-sensitizing effects of a FAHFA in my cell-based assay. What could be the problem?

A6: Several factors can contribute to a lack of observable effects:

  • Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a low passage number. Over-passaged cells can exhibit altered signaling responses.

  • Dose and Time-Course: The biological effects of FAHFAs can be dose- and time-dependent. It is essential to perform dose-response and time-course experiments to identify the optimal concentration and incubation time for your specific cell type and endpoint.

  • Cell Seeding Density: The density at which you plate your cells can influence their responsiveness. Optimize the seeding density to ensure a robust signal window for your assay.

  • Reagent Stability: Ensure the FAHFA is properly stored (typically at -20°C or -80°C) and has not degraded. Repeated freeze-thaw cycles should be avoided.

Q7: How can I be sure that the observed effects of a FAHFA are not off-target effects?

A7: Demonstrating specificity is key in FAHFA research.

  • Use of Multiple Isomers: If possible, test multiple regio-isomers of a FAHFA. If the biological effect is specific, you may observe differences in potency between isomers.

  • Receptor Knockdown/Inhibition: If the effect is thought to be mediated by a specific receptor (e.g., GPR40 or GPR120), use siRNA to knock down the receptor or a specific antagonist to block its activity. The loss or reduction of the FAHFA-induced effect would support a receptor-mediated mechanism.

  • Control Lipids: Include structurally related but inactive lipids as negative controls to demonstrate that the observed effect is not a general lipid effect.

Experimental Protocols

Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes

This protocol provides a general framework for assessing the effect of FAHFAs on insulin-stimulated glucose uptake in differentiated adipocytes (e.g., 3T3-L1 cells).

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes according to standard protocols.

  • FAHFA Pre-treatment: On day 8-10 of differentiation, pre-treat the adipocytes with the desired concentration of FAHFA or vehicle control for 24 hours.

  • Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.

  • Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes. Include a basal (no insulin) control.

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-deoxyglucose) and incubate for 5-10 minutes.

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well.

III. Signaling Pathways and Experimental Workflows

FAHFAs exert many of their biological effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120.

FAHFA Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by FAHFAs.

FAHFA_GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAHFA FAHFA GPR40 GPR40 FAHFA->GPR40 binds Gq11 Gαq/11 GPR40->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion ↑ Insulin Secretion (in β-cells) Ca_release->Insulin_secretion PKC->Insulin_secretion

Caption: GPR40 signaling pathway activated by FAHFAs.

FAHFA_GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 recruits GLUT4 GLUT4 Translocation GPR120->GLUT4 promotes TAB1 TAB1 beta_arrestin2->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 prevents binding to NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway activates Inflammation ↓ Inflammation NFkB_pathway->Inflammation inhibition of Glucose_uptake ↑ Glucose Uptake (in adipocytes) GLUT4->Glucose_uptake

Caption: GPR120 signaling pathways initiated by FAHFAs.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of FAHFAs on cytokine secretion in macrophages.

FAHFA_Cytokine_Workflow start Start: Culture Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with FAHFA or Vehicle Control start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 4-24 hours stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Measure Cytokines (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for cytokine secretion assay.

References

Technical Support Center: Enhancing 9-Pohsa Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of 9-palmitoleoyl-hydroxystearic acid (9-Pohsa) to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery challenging?

A1: this compound is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has demonstrated significant anti-inflammatory and anti-diabetic properties.[1][2][3] The primary challenge in its delivery is its lipophilic (fat-soluble) nature, which leads to poor solubility in aqueous solutions like cell culture media and physiological fluids. This can result in low bioavailability and inefficient uptake by target cells.

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: The most effective strategies to improve this compound delivery involve encapsulating it within a carrier system to increase its stability and facilitate its transport across the cell membrane. The two main recommended approaches are:

  • Solid Lipid Nanoparticles (SLNs): These are nanocarriers with a solid lipid core that can encapsulate lipophilic molecules like this compound.[4][5]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can carry this compound in the oil phase.

Q3: How does this compound exert its biological effects once inside the cell?

A3: this compound is known to act through at least two key signaling pathways:

  • Inhibition of the NF-κB Pathway: this compound can suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

  • Activation of GPR120: this compound is an agonist for the G-protein coupled receptor 120 (GPR120), which is involved in regulating metabolism and inflammation.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and its delivery systems.

Problem Possible Cause Recommended Solution
Low Cellular Uptake of this compound 1. Poor Solubility: this compound is precipitating in the aqueous culture medium. 2. Inefficient Delivery System: The chosen nanoparticle or nanoemulsion formulation is not optimal. 3. Cell Type Variability: Different cell lines have varying capacities for lipid uptake.1. Formulate this compound: Encapsulate this compound in SLNs or a nanoemulsion to improve its solubility and stability. 2. Optimize Formulation: Adjust the lipid and surfactant composition of your delivery system. See the "Data Presentation" section for examples of formulation parameters. 3. Increase Incubation Time/Concentration: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High Cytotoxicity Observed 1. Toxicity of the Delivery Vehicle: The lipids or surfactants used in the SLN or nanoemulsion formulation may be toxic to the cells at the tested concentrations. 2. Toxicity of this compound Itself: At very high concentrations, fatty acids can be toxic to cells (lipotoxicity).1. Perform Vehicle Control Experiments: Test the cytotoxicity of the "empty" nanoparticles or nanoemulsion (without this compound) to determine the baseline toxicity of the delivery system. 2. Optimize this compound Concentration: Determine the optimal concentration of this compound that elicits a biological response without causing significant cell death using a dose-response curve and a cell viability assay (see Experimental Protocols).
Inconsistent Experimental Results 1. Instability of the Formulation: The SLNs or nanoemulsion may be aggregating or degrading over time. 2. Variability in this compound Loading: The amount of this compound encapsulated in each batch of the delivery system may be inconsistent.1. Characterize Your Formulation: Regularly measure the particle size, polydispersity index (PDI), and zeta potential of your formulation to ensure consistency. 2. Measure Encapsulation Efficiency: Determine the encapsulation efficiency for each new batch of your this compound formulation to ensure consistent loading.
Difficulty in Detecting Cellular Uptake 1. Low Uptake Levels: The amount of this compound entering the cells may be below the detection limit of your assay. 2. Lack of a Suitable Detection Method: Direct measurement of unlabeled this compound inside cells can be challenging.1. Use a More Sensitive Delivery System: Optimize your SLN or nanoemulsion formulation for higher cellular uptake. 2. Fluorescently Label this compound: Conjugate a fluorescent dye to this compound to enable visualization and quantification of cellular uptake via fluorescence microscopy or flow cytometry (see Experimental Protocols).

Data Presentation

Due to the limited availability of published data specifically for this compound delivery systems, the following tables present representative data for the delivery of analogous long-chain fatty acids using Solid Lipid Nanoparticles (SLNs) and nanoemulsions. These values can serve as a starting point for optimizing your this compound formulations.

Table 1: Representative Characteristics of Fatty Acid-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Stearic Acid, Tween 80150 ± 150.25 ± 0.05-30 ± 585 ± 7
Compritol® 888 ATO, Poloxamer 188180 ± 200.22 ± 0.04-25 ± 690 ± 5
Glyceryl Monostearate, Lecithin200 ± 250.30 ± 0.06-35 ± 480 ± 8

Data are presented as mean ± standard deviation and are compiled from typical values reported in the literature for long-chain fatty acids.

Table 2: Representative Characteristics of Fatty Acid-Loaded Nanoemulsions

Formulation ComponentsDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Medium-Chain Triglycerides, Tween 20100 ± 100.15 ± 0.03-20 ± 5>95
Oleic Acid, Polysorbate 80120 ± 150.18 ± 0.04-28 ± 6>90
Flaxseed Oil, Lecithin150 ± 200.21 ± 0.05-32 ± 4>92

Data are presented as mean ± standard deviation and are compiled from typical values reported in the literature for long-chain fatty acids.

Experimental Protocols

1. Protocol for Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a common method for preparing SLNs.

  • Materials:

    • Solid lipid (e.g., stearic acid, Compritol® 888 ATO)

    • Surfactant (e.g., Tween 80, Poloxamer 188)

    • This compound

    • Purified water

  • Procedure:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the desired amount of this compound in the molten lipid.

    • In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for several cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterize the SLNs for particle size, PDI, and zeta potential.

2. Protocol for Cellular Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound formulations.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound formulation and empty vehicle control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound formulation and the empty vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

3. Protocol for Fluorescent Labeling of this compound and Cellular Uptake Analysis

This protocol outlines a general method for fluorescently labeling this compound to visualize its cellular uptake.

  • Materials:

    • This compound

    • Amine-reactive fluorescent dye (e.g., a BODIPY or NBD derivative)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

    • Anhydrous solvent (e.g., DMF or DMSO)

    • Cells cultured on glass-bottom dishes or coverslips

    • Fluorescence microscope

  • Procedure:

    • Labeling Reaction:

      • Dissolve this compound in the anhydrous solvent.

      • Activate the carboxylic acid group of this compound by adding EDC and NHS.

      • Add the amine-reactive fluorescent dye to the activated this compound solution and allow the reaction to proceed.

      • Purify the fluorescently labeled this compound using chromatography.

    • Cellular Uptake:

      • Prepare a working solution of the fluorescently labeled this compound in cell culture medium.

      • Incubate the cultured cells with the labeling solution for a specific time.

      • Wash the cells with PBS to remove any unbound fluorescent probe.

      • Fix the cells (optional) and mount the coverslips on microscope slides.

      • Visualize the cellular uptake of the fluorescently labeled this compound using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_alpha Gαq GPR120->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates downstream Downstream Effects (e.g., anti-inflammatory) PKC->downstream

Caption: Activation of the GPR120 signaling pathway by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Pohsa_node This compound Pohsa_node->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Experiments cluster_analysis Data Analysis formulate Formulate this compound (SLN or Nanoemulsion) characterize Characterize Formulation (Size, PDI, Zeta Potential, Encapsulation Efficiency) formulate->characterize viability Cell Viability Assay (MTT) characterize->viability uptake Cellular Uptake Assay (Fluorescently Labeled this compound) characterize->uptake analyze Analyze and Interpret Results viability->analyze mechanism Mechanism of Action Study (Western Blot for NF-κB/GPR120 pathways) uptake->mechanism mechanism->analyze

Caption: Experimental workflow for enhancing this compound delivery.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 9-PAHSA and 9-POHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two members of the fatty acid esters of hydroxy fatty acids (FAHFA) family: 9-palmitic acid-hydroxy stearic acid (9-PAHSA) and 9-palmitoleic acid-hydroxy stearic acid (9-POHSA). This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

FAHFAs are a class of endogenous lipids with diverse biological activities, including anti-inflammatory and anti-diabetic effects.[1][2][3][4][5] Among the various isomers, 9-PAHSA and this compound have emerged as subjects of significant research interest. Both molecules share a 9-hydroxy stearic acid backbone but differ in the acylation at the 9-position, with 9-PAHSA containing a saturated palmitic acid and this compound containing a monounsaturated palmitoleic acid. This structural difference leads to distinct biological activities.

Core Biological Activities: A Head-to-Head Comparison

Biological Activity9-PAHSAThis compoundKey Findings
Anti-inflammatory Effects Potent Potent Both 9-PAHSA and this compound have demonstrated significant anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).
Insulin Secretion Potentiates No significant effect 9-PAHSA has been shown to augment glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. In contrast, studies have indicated that this compound does not significantly potentiate GSIS.
Glucose Uptake in Adipocytes Enhances No significant effect 9-PAHSA enhances insulin-stimulated glucose uptake in adipocytes. Conversely, this compound does not appear to share this activity.
G Protein-Coupled Receptor (GPCR) Activation GPR40 & GPR120 Largely uncharacterized 9-PAHSA is a known agonist for GPR40 and GPR120, which mediate many of its metabolic and anti-inflammatory effects. The primary receptor targets for this compound's biological activities are not as well-defined.

Quantitative Data Summary

Table 1: Comparative Anti-inflammatory Activity
CompoundCell LineStimulantCytokine MeasuredConcentration% Inhibition/ReductionReference
9-PAHSA RAW 264.7LPS (100 ng/mL)IL-1β mRNA10 µMSignificant Reduction
RAW 264.7LPS (100 ng/mL)IL-6 mRNA10 µMSignificant Reduction
This compound RAW 264.7LPS (100 ng/mL)IL-1β mRNA2 µMSignificant Reduction
RAW 264.7LPS (100 ng/mL)IL-1β mRNA10 µMSignificant Reduction
RAW 264.7LPS (100 ng/mL)IL-6 mRNA2 µMSignificant Reduction
RAW 264.7LPS (100 ng/mL)IL-6 mRNA10 µMSignificant Reduction
Clone9 (rat hepatocytes)LPSTNF-α proteinNot specifiedInhibition Observed
Table 2: Comparative Effects on Glucose Homeostasis
CompoundAssayCell Line/ModelConcentrationEffectReference
9-PAHSA Glucose-Stimulated Insulin Secretion (GSIS)MIN6 Cells & Human Islets20 µMPotentiated GSIS
Insulin-Stimulated Glucose Uptake3T3-L1 Adipocytes20 µMEnhanced uptake
This compound Glucose-Stimulated Insulin Secretion (GSIS)MIN6 Cells & Human Islets20 µMDid not augment GSIS
Insulin-Stimulated Glucose Uptake3T3-L1 Adipocytes20 µMNo effect on uptake

Signaling Pathways

9-PAHSA Signaling

9-PAHSA exerts its effects through multiple signaling pathways. A primary mechanism involves the activation of G protein-coupled receptors GPR40 and GPR120. Activation of GPR120 by 9-PAHSA can lead to the inhibition of the pro-inflammatory NF-κB pathway. Furthermore, 9-PAHSA's beneficial effects on glucose homeostasis are, in part, mediated by GPR40 activation, which potentiates glucose-stimulated insulin secretion.

9-PAHSA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 GPR40 GPR40 9-PAHSA->GPR40 IKK IKK GPR120->IKK Ca_flux Ca²⁺ Flux GPR40->Ca_flux NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Insulin_Secretion Insulin Secretion Ca_flux->Insulin_Secretion

Signaling pathways of 9-PAHSA.
This compound Anti-inflammatory Signaling

The anti-inflammatory actions of this compound have been linked to the inhibition of the NF-κB signaling pathway. Pre-treatment with this compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of downstream inflammatory targets like TNF-α.

9-POHSA_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 p65_translocation p65 Nuclear Translocation TLR4->p65_translocation TNFa_expression TNF-α Expression p65_translocation->TNFa_expression This compound This compound This compound->p65_translocation

Anti-inflammatory signaling of this compound.

Experimental Protocols

Quantification of FAHFAs in Biological Samples

The standard method for the quantification of 9-PAHSA and this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FAHFA_Quantification_Workflow start Biological Sample (Tissue or Plasma) extraction Lipid Extraction (e.g., Folch method) start->extraction spe Solid-Phase Extraction (SPE) (Silica-based cartridge) extraction->spe analysis LC-MS/MS Analysis (Triple Quadrupole) spe->analysis quantification Quantification analysis->quantification

References

9-Pohsa: A Comparative Analysis of its Anti-Inflammatory Effects in Macrophage and Hepatocyte Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of 9-palmitoleoyl-hydroxystearic acid (9-Pohsa), a novel fatty acid ester of hydroxy fatty acid (FAHFA), in two key cell lines relevant to inflammatory processes: murine macrophages (RAW 264.7) and rat hepatocytes (Clone9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and other FAHFAs.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in both macrophage and hepatocyte cell lines by inhibiting the production of key pro-inflammatory mediators. Its primary mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This guide presents available quantitative data on the efficacy of this compound in comparison to the established anti-inflammatory drug, dexamethasone, and a related FAHFA, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA). Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and development.

Comparative Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound were evaluated by its ability to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Clone9 hepatocytes.

Performance in RAW 264.7 Murine Macrophages

In LPS-stimulated RAW 264.7 cells, this compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine gene expression.[1][2]

CompoundConcentrationTarget% Inhibition (Gene Expression)Cell Line
This compound 2 µMIL-1βSignificant SuppressionRAW 264.7
This compound 10 µMIL-1βSignificant SuppressionRAW 264.7
This compound 2 µMIL-6Significant SuppressionRAW 264.7
This compound 10 µMIL-6Significant SuppressionRAW 264.7
9-PAHSA 2 µMIL-1β & IL-6Significant SuppressionRAW 264.7
9-PAHSA 10 µMIL-1β & IL-6Significant SuppressionRAW 264.7
Dexamethasone 1 µMTNF-αSignificant Suppression of SecretionRAW 264.7

Note: Quantitative data for this compound on protein secretion and direct IC50 values for cytokine inhibition in RAW 264.7 cells are not yet publicly available and represent a key area for future investigation.

Performance in Clone9 Rat Hepatocytes

In LPS-stimulated Clone9 hepatocytes, pretreatment with this compound effectively inhibited the expression of TNF-α.[3]

CompoundConcentrationTargetEffectCell Line
This compound Not specifiedTNF-αInhibition of ExpressionClone9

Note: Specific quantitative data on the percentage of inhibition or IC50 values for this compound in Clone9 cells are not available in the reviewed literature.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.

This compound has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated Clone9 hepatocytes, thereby blocking the downstream inflammatory cascade.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates P_IkB P-IκB IkB->P_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases Proteasome Proteasome P_IkB->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Pohsa This compound Pohsa->IKK Inhibits G cluster_workflow Experimental Workflow cluster_analysis Data Analysis A Cell Seeding (RAW 264.7 or Clone9) B Pre-treatment (this compound, Comparators) A->B C LPS Stimulation B->C D Incubation C->D E Sample Collection (Supernatant & Cell Lysate) D->E F ELISA (Cytokine Secretion) E->F G RT-qPCR (Gene Expression) E->G H Western Blot / IF (NF-κB Translocation) E->H

References

A Comparative Guide to 9-POHSA Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 9-palmitoleoyl-hydroxystearic acid (9-POHSA) is crucial for understanding its role in metabolic and inflammatory diseases.[1] This guide provides a comparative overview of the primary analytical methods for the detection and quantification of this compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class.[1] The selection of an appropriate analytical method is contingent on various factors including required sensitivity, specificity, sample matrix, throughput, and available instrumentation.

This comparison focuses on the two most prominent mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Currently, there are no commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specifically for this compound or other FAHFAs.

Performance Comparison of Analytical Methods

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not required. Direct analysis of the molecule.Mandatory. Requires derivatization to form volatile fatty acid methyl esters (FAMEs).
Specificity High. Can distinguish between isomers (e.g., 5-PAHSA and 9-PAHSA) with optimized chromatography.High. Provides structural confirmation of the analyte.
Sensitivity Very high. Capable of detecting trace levels (pg/mL range).High, especially with single ion monitoring.
Throughput High. Amenable to automation.Moderate. Derivatization step can be time-consuming.
Instrumentation Cost Generally higher than GC-MS systems.Generally lower than LC-MS/MS systems.
Primary Application for this compound Preferred method for quantification in biological matrices.Less common for FAHFAs, more established for general fatty acid profiling.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

This protocol is a synthesis of established methods for FAHFA analysis.

1. Sample Preparation (Lipid Extraction)

  • To 150-300 µL of serum or plasma, add an internal standard (e.g., ¹³C₁₆-9-PAHSA) to ensure accurate quantification.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate lipids from other matrix components.

  • Evaporate the organic phase under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment

  • Reconstitute the dried lipid extract in a non-polar solvent.

  • Load the sample onto an appropriate SPE cartridge (e.g., silica).

  • Wash the cartridge with a non-polar solvent to remove neutral lipids.

  • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • Dry the eluted fraction under nitrogen.

3. LC-MS/MS Analysis

  • Reconstitute the final extract in the initial mobile phase.

  • Inject the sample onto a reverse-phase C18 or similar column.

  • Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).

  • Perform detection using a tandem mass spectrometer in negative ionization mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard. For the related compound 9-PAHSA, characteristic transitions include m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis (Adapted for this compound)

This protocol is based on general procedures for fatty acid analysis by GC-MS, which would require adaptation and validation for this compound.

1. Lipid Extraction

  • Follow a similar liquid-liquid extraction procedure as described for LC-MS/MS, including the addition of an appropriate internal standard.

2. Saponification and Derivatization (Transesterification)

  • Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids.

  • Perform acid-catalyzed methylation (e.g., using methanolic HCl or BF₃/methanol) to convert the fatty acids to their volatile fatty acid methyl esters (FAMEs).

  • Extract the FAMEs into a non-polar solvent like hexane.

3. GC-MS Analysis

  • Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for FAME separation).

  • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

  • Detect the eluting compounds using a mass spectrometer, typically in electron ionization (EI) mode.

  • Quantification is performed by comparing the peak area of the this compound methyl ester to that of the internal standard.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a key signaling pathway involving FAHFAs and a typical experimental workflow for their quantification.

FAHFA_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 activates Anti_Inflammatory_Effects Anti-inflammatory Effects GPR120->Anti_Inflammatory_Effects Insulin_Secretion Insulin Secretion GPR120->Insulin_Secretion Glucose_Uptake Glucose Uptake GPR120->Glucose_Uptake

A simplified diagram of a this compound signaling pathway.

Quantification_Workflow cluster_LC_MS LC-MS/MS Method cluster_GC_MS GC-MS Method Sample_Collection_LC Biological Sample (e.g., Serum) Extraction_LC Liquid-Liquid Extraction + Internal Standard Sample_Collection_LC->Extraction_LC SPE Solid-Phase Extraction (Enrichment) Extraction_LC->SPE Analysis_LC LC-MS/MS Analysis SPE->Analysis_LC Data_Processing_LC Data Processing & Quantification Analysis_LC->Data_Processing_LC Sample_Collection_GC Biological Sample (e.g., Serum) Extraction_GC Liquid-Liquid Extraction + Internal Standard Sample_Collection_GC->Extraction_GC Derivatization Saponification & Derivatization to FAMEs Extraction_GC->Derivatization Analysis_GC GC-MS Analysis Derivatization->Analysis_GC Data_Processing_GC Data Processing & Quantification Analysis_GC->Data_Processing_GC

References

9-Pohsa vs. Other GPR120 Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by long-chain fatty acids triggers a cascade of signaling events that contribute to improved glucose homeostasis, anti-inflammatory effects, and adipogenesis. A variety of synthetic and endogenous agonists targeting GPR120 have been identified, each with distinct pharmacological profiles. This guide provides a comparative analysis of 9-palmitoleoyl-hydroxystearic acid (9-Pohsa), an endogenous lipid, against other prominent GPR120 agonists, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The following tables summarize the in vitro potency of this compound (structurally related to 9-PAHSA) and other key GPR120 agonists. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay technologies.

Table 1: Comparative Potency (EC50) of GPR120 Agonists in Calcium Mobilization Assays

AgonistCell LineEC50 (nM)Reference
9-PAHSA-~19,000[1]
TUG-891hGPR120-CHO43.7[2]
AZ13581837hGPR120-CHO120
Metabolex-36hGPR120-HEK293< 1,000[3]
GW9508hGPR120-HEK2933,467

Table 2: Comparative Potency (EC50) of GPR120 Agonists in β-Arrestin Recruitment Assays

AgonistCell LineEC50 (nM)Reference
TUG-891hGPR120-U2OS-
AZ13581837hGPR120-U2OS5.2
Metabolex-36hGPR120-U2OS1,400
GPR120 Agonist 3hGPR120 expressing cells~350

GPR120 Signaling Pathways

Activation of GPR120 by agonists initiates multiple downstream signaling cascades. The two primary pathways involve G-protein coupling (predominantly Gαq/11) and β-arrestin recruitment. These pathways can lead to diverse cellular responses, including insulin sensitization, anti-inflammatory effects, and regulation of adipogenesis.[4][5]

GPR120_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits Agonist GPR120 Agonist (e.g., this compound, TUG-891) Agonist->GPR120 Binds to PLC Phospholipase C (PLC) Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Cellular Responses (Insulin Sensitization, Anti-inflammation, GLP-1 Secretion, Adipogenesis) Ca_release->Cellular_Responses ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Responses TAB1 TAB1 B_Arrestin->TAB1 Interacts with TAK1 TAK1 TAB1->TAK1 Inhibits NFkB_Inhibition Inhibition of NF-κB Pathway TAK1->NFkB_Inhibition NFkB_Inhibition->Cellular_Responses

Caption: GPR120 signaling cascade upon agonist binding.

Experimental Methodologies

Detailed protocols for key assays are provided below to facilitate the replication and comparison of experimental findings.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, typically through the Gαq pathway.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed CHO-K1 cells expressing hGPR120 in 96-well plates incubate_cells Incubate overnight seed_cells->incubate_cells prepare_dye Prepare Fluo-4 AM loading solution incubate_cells->prepare_dye load_dye Incubate cells with Fluo-4 AM solution prepare_dye->load_dye prepare_compounds Prepare serial dilutions of GPR120 agonists load_dye->prepare_compounds measure_baseline Measure baseline fluorescence (FLIPR or plate reader) prepare_compounds->measure_baseline add_compounds Add agonist solutions to wells measure_baseline->add_compounds measure_response Measure fluorescence change over time add_compounds->measure_response calculate_response Calculate peak fluorescence response measure_response->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC50 values plot_curve->determine_ec50

Caption: Workflow for a typical calcium mobilization assay.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing human GPR120 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.

  • Compound Preparation: A serial dilution of the GPR120 agonists is prepared in an appropriate assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the agonist solutions.

  • Data Acquisition: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® assay from DiscoverX is a commonly used platform.

Protocol (based on PathHunter® eXpress β-Arrestin Assay):

  • Cell Plating: PathHunter® eXpress GPR120 cells are thawed and plated in the provided 96-well or 384-well assay plates and incubated for 24-48 hours.

  • Compound Preparation: An 11-point serial dilution of the test compounds is prepared.

  • Compound Addition: The diluted compounds are added to the cell plate.

  • Incubation: The plate is incubated for 90 minutes at 37°C.

  • Detection: A working solution of PathHunter® Detection Reagents is prepared and added to each well. The plate is then incubated for 60 minutes at room temperature.

  • Signal Measurement: The chemiluminescent signal is read on a standard luminescence plate reader.

  • Data Analysis: The signal intensity is plotted against the agonist concentration to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo method to assess the effect of a compound on glucose metabolism.

Protocol:

  • Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the experimental conditions.

  • Fasting: Animals are fasted for 5-6 hours prior to the test.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

  • Compound Administration: The GPR120 agonist or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Glucose Challenge: After a set period (e.g., 30 minutes), a bolus of glucose (typically 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Blood glucose levels are plotted over time. The area under the curve (AUC) is calculated to quantify the overall effect on glucose tolerance.

Conclusion

References

Validating Insulin Sensitizers: A Comparative Guide to 9-PohSA and Alternatives Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel insulin-sensitizing agents is a cornerstone of metabolic disease research. This guide provides a comparative analysis of 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9-PohSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), against established insulin-sensitizing pathways involving GPR120 and PPARγ. We delve into the validation of these molecules and pathways using knockout mouse models, presenting available experimental data, detailed protocols for key assays, and visual representations of the underlying signaling mechanisms.

Introduction to this compound and its Class

This compound belongs to the FAHFA family, a class of endogenous lipids linked to improved insulin sensitivity. While direct knockout model validation for this compound is not yet available in published literature, studies on closely related PAHSAs (palmitic acid esters of hydroxy stearic acids) suggest that the insulin-sensitizing effects of this lipid class may be mediated through the G-protein coupled receptor 120 (GPR120). However, it is important to note that there are conflicting reports regarding the efficacy of PAHSAs in improving glucose control, and some data suggest that this compound specifically may not enhance glucose uptake in adipocytes[1][2]. This guide will, therefore, present the current understanding of FAHFAs as potential insulin sensitizers and compare their proposed mechanisms with the well-validated pathways of GPR120 and PPARγ agonists.

Comparative Analysis of Insulin Sensitizers

To objectively evaluate the role of this compound and its alternatives, we compare their performance based on data from studies utilizing wild-type and knockout mouse models.

Table 1: In Vivo Effects on Glucose Homeostasis
Compound/ClassMouse ModelKey FindingsReference(s)
FAHFAs (e.g., PAHSAs) High-Fat Diet-Fed MiceImproved glucose tolerance and insulin sensitivity.[3][4]
High-Fat Diet-Fed MiceNo significant improvement in glucose control.[2]
Omega-3 Fatty Acids Wild-Type (WT) on High-Fat DietImproved glucose tolerance and insulin sensitivity.
GPR120 Knockout (KO) on High-Fat DietNo improvement in glucose tolerance or insulin sensitivity.
Rosiglitazone (TZD) Wild-Type (WT) on High-Fat DietImproved insulin sensitivity and glucose tolerance.
Adipocyte-specific PPARγ KORosiglitazone still improves whole-body glucose tolerance.
Muscle-specific PPARγ KORosiglitazone still ameliorates high-fat diet-induced defects.
Table 2: Cellular Effects on Glucose Uptake
Compound/ClassCell TypeKey FindingsReference(s)
This compound 3T3-L1 AdipocytesDoes not increase insulin-stimulated glucose uptake.
Other FAHFAs (e.g., PAHSAs) 3T3-L1 AdipocytesPotentiate insulin-stimulated glucose uptake.
Omega-3 Fatty Acids (DHA) Primary Adipocytes (WT)Modest increase in glucose uptake.
Primary Adipocytes (GPR120 KO)No effect on glucose uptake.
Unsaturated Fatty Acids Rat Epididymal AdipocytesStimulated basal glucose uptake (average 34% increase).

Signaling Pathways in Insulin Sensitization

The insulin-sensitizing effects of these compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound and FAHFAs (Proposed Pathway)

FAHFAs are thought to signal through GPR120, a receptor for fatty acids. Activation of GPR120 in adipocytes and macrophages can lead to anti-inflammatory effects and potentially enhanced insulin signaling, although the direct effects of this compound on this pathway are still under investigation.

FAHFA_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Gq_11 Gq_11 GPR120->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Anti_Inflammatory Anti-inflammatory Effects Ca_PKC->Anti_Inflammatory Insulin_Sensitizing Insulin Sensitizing Effects Ca_PKC->Insulin_Sensitizing

Proposed signaling pathway for this compound via GPR120.
Alternative Pathway 1: GPR120 Agonism by Omega-3 Fatty Acids

Omega-3 fatty acids are well-established GPR120 agonists. Their binding to GPR120 on macrophages suppresses inflammatory signaling, a key contributor to insulin resistance. In adipocytes, GPR120 activation can enhance glucose uptake.

Omega3_GPR120_Signaling cluster_macrophage Macrophage cluster_adipocyte Adipocyte Omega-3 FA Omega-3 FA GPR120_M GPR120 Omega-3 FA->GPR120_M beta_arrestin2 β-Arrestin 2 GPR120_M->beta_arrestin2 TAK1_inhibition Inhibition of TAK1 Activation beta_arrestin2->TAK1_inhibition NFkB_JNK_inhibition Inhibition of NF-κB & JNK TAK1_inhibition->NFkB_JNK_inhibition Anti_Inflammatory_M Anti-inflammatory Effects NFkB_JNK_inhibition->Anti_Inflammatory_M Omega-3 FA_A Omega-3 FA GPR120_A GPR120 Omega-3 FA_A->GPR120_A PI3K_Akt PI3K-Akt Pathway GPR120_A->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

GPR120 signaling by Omega-3 Fatty Acids.
Alternative Pathway 2: PPARγ Agonism by Thiazolidinediones (TZDs)

TZDs, such as rosiglitazone, are synthetic ligands for the nuclear receptor PPARγ. Activation of PPARγ in adipose tissue alters the expression of numerous genes involved in lipid metabolism and insulin signaling, leading to improved systemic insulin sensitivity.

TZD_PPARg_Signaling cluster_adipocyte Adipocyte TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg PPARγ TZD->PPARg RXR RXR PPARg->RXR PPRE PPRE in DNA RXR->PPRE Gene_Expression Altered Gene Expression PPRE->Gene_Expression Adiponectin ↑ Adiponectin Gene_Expression->Adiponectin FFA_uptake ↑ FFA Uptake Gene_Expression->FFA_uptake Systemic_Effects Systemic Insulin Sensitization Adiponectin->Systemic_Effects FFA_uptake->Systemic_Effects

PPARγ signaling by Thiazolidinediones.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of insulin sensitizers. Below are detailed methodologies for key in vivo experiments in mouse models.

Glucose Tolerance Test (GTT)
  • Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

  • Procedure:

    • Fast mice for 6 hours with free access to water.

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Plot blood glucose levels over time and calculate the area under the curve (AUC) for a quantitative measure of glucose tolerance.

Insulin Tolerance Test (ITT)
  • Objective: To assess the systemic response to insulin.

  • Procedure:

    • Fast mice for 4-6 hours with free access to water.

    • Record baseline blood glucose from a tail snip.

    • Administer human insulin (typically 0.75 U/kg body weight) via IP injection.

    • Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.

    • Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp
  • Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

  • Procedure:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for recovery.

    • Fast the mouse overnight.

    • Infuse a constant high dose of insulin through the jugular vein catheter.

    • Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, normal level (euglycemia).

    • Monitor blood glucose every 5-10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.

    • The GIR required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.

Experimental Workflow for Validating an Insulin Sensitizer

The following diagram illustrates a typical workflow for validating a novel insulin sensitizer using knockout models.

Experimental_Workflow start Identify Potential Insulin Sensitizer (e.g., this compound) in_vitro In Vitro Studies (e.g., Adipocyte Glucose Uptake) start->in_vitro wt_studies In Vivo Studies in Wild-Type (WT) Mice (GTT, ITT, Clamp) in_vitro->wt_studies ko_selection Select Relevant Knockout (KO) Model (e.g., GPR120 KO) wt_studies->ko_selection ko_studies In Vivo Studies in KO Mice (GTT, ITT, Clamp) ko_selection->ko_studies comparison Compare Effects in WT vs. KO Mice ko_studies->comparison validation Validate Mechanism of Action comparison->validation Effect Abolished in KO no_effect Re-evaluate Mechanism comparison->no_effect Effect Persists in KO

References

Unraveling the Signaling Cascades of 9-PohSA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the downstream signaling pathways of 9-hydroxy-10-octadecenoic acid (9-PohSA), a member of the emerging class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). This guide provides a comparative overview of its anti-inflammatory and metabolic effects, supported by quantitative data and detailed experimental protocols to aid researchers in the fields of pharmacology, immunology, and drug development.

Core Signaling Pathway: GPR120-Mediated NF-κB Inhibition

The primary mechanism through which this compound exerts its anti-inflammatory effects is by activating G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This interaction initiates a signaling cascade that culminates in the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it induces the expression of various pro-inflammatory cytokines. Pre-treatment with this compound has been shown to inhibit this nuclear translocation of p65, thereby downregulating the expression of key inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2][3].

dot

This compound Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120/FFAR4 This compound->GPR120 IKK IKK Complex GPR120->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates DNA Inflammatory Genes NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound signaling via GPR120 to inhibit NF-κB.

Comparative Anti-Inflammatory Efficacy

Studies have demonstrated that this compound exhibits potent anti-inflammatory properties, often comparable to or, in some instances, more effective than other related FAHFAs.

CompoundCell TypeAssayTargetConcentrationEffect
This compound RAW 264.7 macrophagesRT-qPCRIL-1β Gene Expression2 µMSignificant suppression of LPS-induced expression[4]
This compound RAW 264.7 macrophagesRT-qPCRIL-6 Gene Expression2 µMSignificant suppression of LPS-induced expression[4]
This compound RAW 264.7 macrophagesRT-qPCRIL-1β Gene Expression10 µMStrong suppression of LPS-induced expression
This compound RAW 264.7 macrophagesRT-qPCRIL-6 Gene Expression10 µMStrong suppression of LPS-induced expression
9-PAHSA RAW 264.7 macrophagesRT-qPCRIL-1β Gene Expression2 µM & 10 µMNo significant effect on LPS-induced expression
9-PAHSA RAW 264.7 macrophagesRT-qPCRIL-6 Gene Expression2 µM & 10 µMNo significant effect on LPS-induced expression
9-OAHSA RAW 264.7 macrophagesRT-qPCRIL-1β Gene Expression2 µM & 10 µMSignificant suppression of LPS-induced expression
9-OAHSA RAW 264.7 macrophagesRT-qPCRIL-6 Gene Expression2 µM & 10 µMSignificant suppression of LPS-induced expression
9-PAHSA Human CD4+ T-cellsChemotaxis AssayCXCL10 Secretion10 µM2-fold reduction of LPS-induced secretion
9-PAHSA Human CD4+ T-cellsChemotaxis AssayCXCL10 Secretion100 µM3.7-fold reduction of LPS-induced secretion
5-PAHSA Human CD4+ T-cellsChemotaxis AssayCXCL10 Secretion100 µM1.8-fold reduction of LPS-induced secretion

Metabolic Signaling Pathways

Beyond its anti-inflammatory role, this compound is implicated in metabolic regulation. The activation of GPR120 by FAHFAs like 9-PAHSA, a close structural analog of this compound, has been shown to promote the browning of white adipose tissue. This process is also linked to the inhibition of the LPS/NF-κB pathway.

dot

This compound Metabolic Signaling This compound This compound GPR120 GPR120 This compound->GPR120 NFkB NF-κB Pathway GPR120->NFkB Adipocyte_Browning Adipocyte Browning GPR120->Adipocyte_Browning Glucose_Uptake Insulin-Stimulated Glucose Uptake GPR120->Glucose_Uptake NFkB->Adipocyte_Browning Inhibition of this pathway promotes browning Western Blot Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting cluster_analysis Analysis A Cell Treatment with This compound and LPS B Nuclear/Cytoplasmic Fractionation A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody (anti-p65) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Image Acquisition and Analysis I->J

References

A Comparative Analysis of the Metabolic Effects of 9-PAHSA and Omega-3 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of 9-palmitic acid, 10-hydroxy-stearic acid (9-PAHSA) and omega-3 fatty acids. The information is compiled from preclinical and clinical studies to support research and development in metabolic therapeutics.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. Both 9-PAHSA, a recently discovered endogenous lipid, and omega-3 fatty acids, well-established dietary fats, have garnered considerable attention for their potential therapeutic benefits in these conditions. This guide systematically compares their effects on key metabolic parameters, their underlying mechanisms of action, and the experimental evidence supporting their roles.

Comparative Overview of Metabolic Effects

Metabolic Parameter9-PAHSAOmega-3 Fatty Acids (EPA & DHA)
Insulin Sensitivity Enhances insulin sensitivity and glucose tolerance in preclinical models.[1][2][3][4] Levels of PAHSAs are positively correlated with insulin sensitivity in humans.[3] However, some studies in mice have not observed significant improvements in glucose control.Improves insulin sensitivity in some preclinical and clinical studies, though results in human trials have been inconsistent. May help reduce the risk of developing type 1 diabetes.
Lipid Metabolism Reduces intracellular lipid accumulation in hepatocytes, suggesting a therapeutic role in steatosis (fatty liver).Primarily known for their robust triglyceride-lowering effects. May cause a modest increase in LDL-C, particularly formulations containing DHA. Can reduce liver fat in individuals with NAFLD.
Inflammation Exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. These effects are partly mediated through the G protein-coupled receptor 120 (GPR120).Possess potent anti-inflammatory effects by decreasing the production of inflammatory eicosanoids and cytokines. DHA may have stronger anti-inflammatory effects than EPA.
Adipose Tissue Promotes the "browning" of white adipose tissue, which increases energy expenditure.Can inhibit immune cell infiltration and inflammation in adipose tissue of individuals with obesity.
Cardiovascular Health Has shown potential to improve cardiovascular complications associated with diabetes in preclinical models.Associated with a reduced risk of cardiovascular disease, partly through their anti-inflammatory and triglyceride-lowering effects.
Gut Microbiota The beneficial metabolic effects of PAHSAs may be dependent on the gut microbiota in the context of diet-induced obesity.Can positively influence the composition and function of the gut microbiota.

Signaling Pathways

Both 9-PAHSA and omega-3 fatty acids exert their metabolic effects through the activation of G protein-coupled receptors, primarily GPR120.

9-PAHSA Signaling

9-PAHSA has been identified as a ligand for GPR120 and GPR43. Its activation of GPR120 is linked to anti-inflammatory effects and enhanced glucose uptake. Through GPR43, 9-PAHSA can reduce hepatic glucose production and lipolysis in white adipose tissue.

GPR120_Signaling_9PAHSA 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds to PLC PLC GPR120->PLC Activates Glucose_Uptake Enhanced Glucose Uptake GPR120->Glucose_Uptake Promotes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaM Ca²⁺/Calmodulin IP3->CaM Increases Ca²⁺ PKC PKC DAG->PKC Activates NFkB_inhibition Inhibition of NF-κB Pathway PKC->NFkB_inhibition

Caption: 9-PAHSA signaling through GPR120.

Omega-3 Fatty Acid Signaling

Omega-3 fatty acids, particularly EPA and DHA, are well-characterized agonists of GPR120 and GPR40. Activation of GPR120 by omega-3s mediates potent anti-inflammatory and insulin-sensitizing effects. GPR40 activation is involved in the modulation of insulin secretion.

GPR120_Signaling_Omega3 Omega-3 FAs Omega-3 Fatty Acids (EPA, DHA) GPR120 GPR120 Omega-3 FAs->GPR120 Bind to β_Arrestin_2 β-Arrestin 2 GPR120->β_Arrestin_2 Recruits Insulin_Sensitizing Insulin-Sensitizing Effects GPR120->Insulin_Sensitizing TAB1_TAK1_IKK_IKB TAB1/TAK1/IKK/IκB Complex β_Arrestin_2->TAB1_TAK1_IKK_IKB Inhibits NFkB_inhibition Inhibition of NF-κB Activation TAB1_TAK1_IKK_IKB->NFkB_inhibition Anti_Inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_Inflammatory

Caption: Omega-3 fatty acid signaling via GPR120.

Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects
  • Cell Culture: Murine macrophages (e.g., RAW 264.7) or human adipocytes are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of 9-PAHSA or omega-3 fatty acids (EPA or DHA) for a specified period (e.g., 2-24 hours).

  • Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA.

    • Gene Expression: Changes in the expression of inflammatory genes are measured by quantitative real-time PCR (qRT-PCR).

    • Signaling Pathway Analysis: Activation of key inflammatory signaling proteins (e.g., NF-κB, MAPKs) is assessed by Western blotting.

In Vivo Assessment of Insulin Sensitivity in Murine Models
  • Animal Model: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 8-12 weeks) or genetic models of obesity and diabetes (e.g., db/db mice) are commonly used.

  • Administration: 9-PAHSA or omega-3 fatty acids are administered via oral gavage or intraperitoneal injection for a defined period (e.g., 2-8 weeks).

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, mice are given an oral or intraperitoneal bolus of glucose. Blood glucose levels are measured at baseline and at various time points post-injection to assess glucose clearance.

    • ITT: After a short fast, mice are injected with insulin. Blood glucose levels are monitored to determine the rate of glucose disposal in response to insulin.

  • Euglycemic-Hyperinsulinemic Clamp: This gold-standard technique directly measures whole-body insulin sensitivity by infusing insulin at a constant rate while maintaining euglycemia through a variable glucose infusion.

Experimental_Workflow_Insulin_Sensitivity cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment of Insulin Sensitivity DIO_mice Diet-Induced Obese Mice PAHSA_admin 9-PAHSA Administration DIO_mice->PAHSA_admin Vehicle_control Vehicle Control DIO_mice->Vehicle_control dbdb_mice db/db Mice Omega3_admin Omega-3 FA Administration dbdb_mice->Omega3_admin dbdb_mice->Vehicle_control GTT Glucose Tolerance Test (GTT) PAHSA_admin->GTT ITT Insulin Tolerance Test (ITT) PAHSA_admin->ITT Omega3_admin->ITT Clamp Euglycemic-Hyperinsulinemic Clamp Omega3_admin->Clamp Vehicle_control->GTT Vehicle_control->Clamp

Caption: Workflow for assessing insulin sensitivity in vivo.

Conclusion

Both 9-PAHSA and omega-3 fatty acids demonstrate promising metabolic benefits, acting through overlapping and distinct mechanisms. Omega-3 fatty acids are well-established for their potent triglyceride-lowering and anti-inflammatory effects. 9-PAHSA, a more recently identified lipid, shows potential in improving insulin sensitivity, reducing hepatic steatosis, and promoting the browning of white fat. Further research, particularly direct comparative clinical trials, is warranted to fully elucidate their respective therapeutic potentials and to identify patient populations that may derive the most benefit from each of these bioactive lipids.

References

The Potential of 9-PAHSA as a Therapeutic Target for Metabolic Syndrome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The search for novel therapeutic targets to combat this growing epidemic is a major focus of biomedical research. One such emerging target is 9-hydroxystearoyl-palmitoyl-ester (9-PAHSA), an endogenous lipid molecule that has shown promise in preclinical studies for its beneficial effects on glucose metabolism and inflammation.

This guide provides an objective comparison of 9-PAHSA's performance with established therapeutic alternatives for metabolic syndrome, supported by experimental data. We will delve into its proposed mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols. A critical aspect of this guide is the transparent discussion of the conflicting findings in the literature regarding 9-PAHSA's efficacy, offering potential explanations for these discrepancies.

Comparative Efficacy of 9-PAHSA and Alternative Therapies

The following tables summarize the quantitative data on the effects of 9-PAHSA and current first-line treatments for metabolic syndrome—Metformin, GLP-1 Receptor Agonists, SGLT2 Inhibitors, and PPAR Agonists—on key metabolic parameters. It is important to note that the data for 9-PAHSA are from preclinical studies in animal models, while the data for the alternative therapies are largely from human clinical trials.

Table 1: Effects on Glucose Homeostasis

Therapeutic AgentModel/Study PopulationDosage/AdministrationChange in Fasting GlucoseImprovement in Glucose Tolerance (OGTT)Change in Insulin Sensitivity (HOMA-IR or equivalent)Reference(s)
9-PAHSA (Positive Findings) High-Fat Diet (HFD)-fed mice50 mg/kg, oral gavage, 4 weeks↓ (transiently at 2 weeks)↑ (slight improvement)Not explicitly reported[1]
HFD-fed miceNot specified[2]
9-PAHSA (Contradictory Findings) Diet-Induced Obese (DIO) miceAcute and subchronic treatmentNo significant improvementNo significant improvementNo significant improvement[3]
Metformin Obese, insulin-resistant adolescents2000 mg/day, 18 monthsNo significant difference vs. placeboNot reportedNo significant difference vs. placebo[4]
Type 2 Diabetes patientsMonotherapy↓ (improved insulin sensitivity)[5]
GLP-1 Receptor Agonists (Liraglutide) Individuals with obesity and prediabetesNot specified↓ (postprandial)↑ (rapid improvement, weight-loss independent)
SGLT2 Inhibitors (Dapagliflozin/Empagliflozin) Type 2 Diabetes patients6 months↓ (from 218.78 to 162.39 mg/dL)Not explicitly reportedNot explicitly reported, but HbA1c ↓ by 1.38%
PPARγ Agonists (Thiazolidinediones) Type 2 Diabetes patientsNot specified↑ (powerful glucose-lowering agents)

Table 2: Effects on Lipid Profile

Therapeutic AgentModel/Study PopulationDosage/AdministrationChange in TriglyceridesChange in Total CholesterolChange in LDL CholesterolChange in HDL CholesterolReference(s)
9-PAHSA db/db mice50 mg/kg, oral gavage, 4 weeksNo significant differenceNo significant differenceNo significant differenceNo significant difference
Metformin Type 2 Diabetes patientsMeta-analysis of RCTs↓ (-0.24 mmol/L)No significant change
GLP-1 Receptor Agonists Not specifiedNot specified
SGLT2 Inhibitors Type 2 Diabetes patients6 months↓ (-22.91 mg/dL)No significant changeNo significant changeNo significant change
PPARα Agonists (Fibrates) Patients with dyslipidemiaNot specified↓ (powerful lowering effect)Not specifiedNot specified

Mechanisms of Action: A Visual Comparison

The therapeutic effects of these compounds are rooted in their distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the signaling pathways for 9-PAHSA and its alternatives.

9-PAHSA Signaling Pathway

G cluster_membrane Cell Membrane GPR40 GPR40 PLC PLC GPR40->PLC GPR120 GPR120 GPR120->PLC PI3K PI3K GPR120->PI3K Inflammation ↓ Inflammation GPR120->Inflammation PAHSA 9-PAHSA PAHSA->GPR40 PAHSA->GPR120 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Autophagy ↑ Autophagy AKT->Autophagy Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed signaling pathway for 9-PAHSA.

Metformin Signaling Pathway

G Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria AMP_ATP ↑ AMP/ATP ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake Lipid_Syn ↓ Lipid Synthesis AMPK->Lipid_Syn

Caption: Simplified signaling pathway for Metformin.

GLP-1 Receptor Agonist Signaling Pathway

G cluster_membrane Pancreatic β-cell Membrane GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Glucagon_Secretion ↓ Glucagon Secretion GLP1R->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Satiety ↑ Satiety GLP1R->Satiety GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Caption: Signaling pathway for GLP-1 Receptor Agonists.

SGLT2 Inhibitor Mechanism of Action

G cluster_kidney Kidney Proximal Tubule SGLT2 SGLT2 Transporter Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 inhibits Glucosuria ↑ Urinary Glucose Excretion (Glucosuria) SGLT2_Inhibitor->Glucosuria Blood_Glucose ↓ Blood Glucose Glucosuria->Blood_Glucose

Caption: Mechanism of action for SGLT2 Inhibitors.

PPAR Agonist Signaling Pathway

G cluster_nucleus Nucleus PPAR PPAR RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism ↑ Lipid Metabolism Gene_Transcription->Lipid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Adipocyte_Diff Adipocyte Differentiation Gene_Transcription->Adipocyte_Diff PPAR_Agonist PPAR Agonist PPAR_Agonist->PPAR

Caption: Signaling pathway for PPAR Agonists.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating therapeutic targets. Below are methodologies for key in vivo and in vitro experiments cited in the context of 9-PAHSA research.

In Vivo Experiment: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a composite based on methodologies frequently used in metabolic research.

G start Start fasting Fast mice (6-16 hours) start->fasting baseline Baseline blood glucose measurement (t=0) fasting->baseline gavage Oral gavage with glucose (1-2 g/kg) baseline->gavage measurements Blood glucose measurements at 15, 30, 60, 90, 120 min gavage->measurements auc Calculate Area Under the Curve (AUC) measurements->auc end End auc->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Materials:

  • C57BL/6J mice on a high-fat diet (or other relevant model)

  • Glucose solution (20-40% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fasting: Fast mice for 6 to 16 hours prior to the test, with free access to water. The duration of fasting can significantly impact results and should be consistent across experiments.

  • Baseline Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip.

  • Glucose Administration: Immediately after the baseline reading, administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure glucose levels.

  • Data Analysis: Plot the glucose concentrations over time to generate a glucose tolerance curve. The Area Under the Curve (AUC) is calculated to quantify the overall glucose excursion.

In Vivo Experiment: Insulin Tolerance Test (ITT) in Mice

This protocol is a composite of standard procedures for assessing insulin sensitivity.

G start Start fasting Fast mice (4-6 hours) start->fasting baseline Baseline blood glucose measurement (t=0) fasting->baseline injection Intraperitoneal (IP) injection of insulin (0.75-1.5 U/kg) baseline->injection measurements Blood glucose measurements at 15, 30, 45, 60 min injection->measurements analysis Calculate rate of glucose disposal measurements->analysis end End analysis->end

Caption: Experimental workflow for an Insulin Tolerance Test (ITT).

Materials:

  • Fasted mice

  • Human insulin solution (e.g., Humulin R) diluted in sterile saline

  • Syringes and needles for intraperitoneal injection

  • Glucometer and test strips

Procedure:

  • Fasting: Fast mice for 4-6 hours. A shorter fasting period compared to OGTT is used to avoid hypoglycemia.

  • Baseline Glucose: Obtain a baseline blood glucose reading at time 0.

  • Insulin Administration: Administer insulin via intraperitoneal (IP) injection (typically 0.75-1.5 U/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.

  • Data Analysis: Plot the percentage of initial glucose remaining at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

In Vitro Experiment: 2-NBDG Glucose Uptake Assay in Adipocytes

This protocol describes a common method for measuring glucose uptake in cultured cells.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other relevant cell line)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Insulin Stimulation: Wash the cells with KRH buffer and then incubate with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C to stimulate glucose uptake.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 10-30 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation/emission ~485/535 nm) or by flow cytometry.

In Vitro Experiment: Western Blot for AKT Phosphorylation

This protocol outlines the steps to assess the activation of the insulin signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AKT Ser473 and anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT signal.

The 9-PAHSA Controversy: A Matter of Methodology?

The initial excitement surrounding 9-PAHSA as a potential therapeutic for metabolic syndrome has been tempered by subsequent studies that failed to replicate the initial positive findings. Several factors have been proposed to explain these discrepancies, highlighting the critical importance of methodological details in preclinical research.

  • Vehicle for Administration: The vehicle used to dissolve and administer 9-PAHSA in vivo appears to be a significant factor. Some of the initial positive studies used a vehicle containing PEG400 and Tween-80, while some of the studies with negative results used olive oil. Olive oil itself contains bioactive molecules that can improve glucose tolerance, potentially masking the effects of 9-PAHSA.

  • Animal Model and Diet: The specific mouse strain, age, and the composition of the high-fat diet can all influence the metabolic phenotype and the response to therapeutic interventions.

  • Dosage and Administration Route: The dose of 9-PAHSA and whether it is administered orally or via injection can lead to different pharmacokinetic and pharmacodynamic profiles.

  • Severity of Metabolic Dysfunction: The beneficial effects of 9-PAHSA may be more apparent in models with established and severe metabolic disease.

Conclusion

9-PAHSA remains an intriguing molecule with a plausible mechanism of action for improving metabolic health. The initial preclinical data demonstrating its ability to improve glucose tolerance and reduce inflammation are promising. However, the lack of consistent reproducibility in subsequent studies raises important questions about its robustness as a therapeutic target. The conflicting findings underscore the need for standardized, rigorous experimental protocols in preclinical metabolic research.

In comparison, established therapies such as Metformin, GLP-1 receptor agonists, SGLT2 inhibitors, and PPAR agonists have a wealth of clinical data supporting their efficacy in managing various aspects of metabolic syndrome. While 9-PAHSA and other endogenous lipids may yet prove to be valuable therapeutic avenues, further research is required to clarify the conditions under which they exert their beneficial effects and to establish a clear and reproducible therapeutic window. For drug development professionals, the story of 9-PAHSA serves as a valuable case study in the challenges of translating promising basic research into viable clinical candidates.

References

Validating the Clinical Relevance of 9-PohSA as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emerging field of lipidomics has identified novel bioactive lipids with the potential to serve as biomarkers for various diseases. Among these, 9-hydroxy-10-stearic acid (9-PohSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, has garnered significant interest for its potential role in inflammation, cardiovascular health, and metabolic regulation. This guide provides a comprehensive comparison of this compound with other relevant FAHFAs and established clinical biomarkers, supported by experimental data and detailed methodologies.

This compound and its Potential Clinical Utility

This compound is an endogenous lipid consisting of palmitoleic acid esterified to 9-hydroxystearic acid.[1][2] Studies have shown that this compound, along with other FAHFAs, possesses anti-inflammatory and anti-diabetic properties.[2][3] Its levels have been found to be altered in various physiological and pathophysiological states, suggesting its potential as a clinical biomarker.

Comparative Analysis of this compound with Alternative Biomarkers

To validate the clinical relevance of this compound, it is crucial to compare its performance against other FAHFAs and established biomarkers for specific conditions. This section provides a comparative overview for two key areas: inflammation/cardiovascular disease and insulin resistance.

Inflammation and Cardiovascular Disease

Chronic inflammation is a key driver of cardiovascular disease (CVD). Several biomarkers are used to assess inflammation and predict CVD risk.

Comparison with other FAHFAs:

In healthy individuals, this compound and 9-OAHSA (oleic acid ester of 9-hydroxystearic acid) are two of the most abundant FAHFAs found in circulation.[4] Both have demonstrated a strong positive correlation with each other and are negatively correlated with fasting blood glucose, S-adenosyl-l-homocysteine (SAH), and trimethylamine N-oxide (TMAO), which are markers associated with cardiovascular risk. In vitro studies have shown that both this compound and 9-OAHSA can suppress the production of pro-inflammatory cytokines, such as IL-1β and IL-6, in response to lipopolysaccharide (LPS) stimulation.

Comparison with Established Biomarkers:

C-reactive protein (CRP) is a well-established inflammatory marker used to assess CVD risk. While direct comparative studies on the sensitivity and specificity of this compound versus CRP are limited, the available data suggests that this compound may offer a more nuanced view of metabolic inflammation. A key distinction is that while CRP is a general marker of systemic inflammation, this compound levels are more directly linked to lipid metabolism and its impact on inflammatory pathways.

BiomarkerTypeKey FindingsAdvantagesLimitations
This compound Endogenous Lipid (FAHFA)- Negatively correlated with cardiovascular risk markers (SAH, TMAO). - Suppresses pro-inflammatory cytokines (IL-1β, IL-6).- Reflects metabolic inflammation. - May provide insights into lipid-mediated inflammatory pathways.- Limited data on sensitivity and specificity. - Not yet a routinely measured clinical biomarker.
9-OAHSA Endogenous Lipid (FAHFA)- Strong positive correlation with this compound. - Negatively correlated with cardiovascular risk markers (SAH, TMAO). - Suppresses pro-inflammatory cytokines.- Similar to this compound, reflects metabolic inflammation.- Similar limitations to this compound.
C-reactive protein (CRP) Acute-phase Protein- Well-established biomarker for systemic inflammation and CVD risk.- Widely available and standardized assay. - Strong predictive value for cardiovascular events.- Non-specific marker of inflammation. - Can be elevated in various non-cardiovascular conditions.
Insulin Resistance and Metabolic Syndrome

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome. The homeostasis model assessment of insulin resistance (HOMA-IR) is a commonly used index to quantify insulin resistance.

Comparison with other FAHFAs:

Levels of certain FAHFAs, particularly palmitic acid esters of hydroxy stearic acids (PAHSAs), have been shown to be reduced in individuals with insulin resistance. While some studies suggest a negative correlation between this compound and fasting blood glucose, the relationship with insulin resistance is still under investigation and some findings have been inconsistent.

Comparison with Established Biomarkers:

HOMA-IR is calculated from fasting glucose and insulin levels and is a standard measure of insulin resistance in clinical research. A direct comparison of the diagnostic performance of this compound with HOMA-IR is not yet available. However, this compound may provide a different perspective on the metabolic dysregulation associated with insulin resistance, particularly concerning lipid metabolism.

BiomarkerTypeKey FindingsAdvantagesLimitations
This compound Endogenous Lipid (FAHFA)- Negatively correlated with fasting blood glucose in some studies.- May reflect lipid-induced metabolic stress.- Inconsistent findings regarding its direct role in insulin resistance. - Lacks direct comparison with HOMA-IR.
PAHSAs Endogenous Lipid (FAHFA)- Levels are reduced in insulin-resistant individuals. - Correlate with insulin sensitivity.- Potential early markers of metabolic dysfunction.- Not routinely measured in clinical practice.
HOMA-IR Calculated Index- Gold standard for quantifying insulin resistance in epidemiological studies.- Well-validated and widely used. - Good correlation with the euglycemic clamp technique.- Requires both fasting glucose and insulin measurements. - Can be influenced by factors other than insulin resistance.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms and the methods used to measure these biomarkers is essential for their validation and clinical implementation.

Anti-inflammatory Signaling Pathway of FAHFAs

FAHFAs, including this compound, are known to exert their anti-inflammatory effects through G protein-coupled receptors (GPCRs), particularly GPR120. Activation of GPR120 by FAHFAs can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to a reduction in the expression of inflammatory cytokines.

FAHFA_Signaling FAHFA FAHFA (e.g., this compound) GPR120 GPR120 FAHFA->GPR120 Binds to beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruits TAK1 TAK1 beta_arrestin2->TAK1 Inhibits NFkB NF-κB Pathway TAK1->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Upregulates

FAHFA Anti-inflammatory Signaling Pathway
Experimental Workflow for this compound Quantification

The accurate measurement of this compound in biological samples is critical for its validation as a biomarker. The following workflow outlines a typical liquid chromatography-mass spectrometry (LC-MS/MS) based method for the quantification of FAHFAs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction SPE Solid-Phase Extraction (SPE) for FAHFA enrichment Extraction->SPE Derivatization Derivatization (optional) SPE->Derivatization LC Liquid Chromatography (LC) (Reversed-Phase) Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) (Negative Ion Mode, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification

LC-MS/MS Workflow for FAHFA Quantification

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol is adapted from established methods for FAHFA analysis.

1. Sample Preparation:

  • Lipid Extraction (Folch Method):

    • To 100 µL of serum or plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

    • Vortex vigorously for 1 minute.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Condition a silica SPE cartridge with the same non-polar solvent.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to elute neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the eluted fraction under nitrogen.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium hydroxide.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or ammonium hydroxide.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the FAHFAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C34H64O4, MW: 536.9 g/mol ), the precursor ion would be [M-H]⁻ at m/z 535.9. Product ions would be determined by fragmentation of the parent molecule.

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve using known concentrations of this compound standards.

  • Quantify the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Conclusion and Future Directions

This compound shows promise as a biomarker for assessing metabolic inflammation and cardiovascular risk. Its negative correlation with established risk markers and its anti-inflammatory properties provide a strong rationale for its continued investigation. However, to fully validate its clinical relevance, further research is needed. Specifically, large-scale prospective studies are required to directly compare the diagnostic and prognostic performance of this compound with established biomarkers like CRP and HOMA-IR. Such studies should aim to determine the sensitivity, specificity, and predictive value of this compound for specific clinical endpoints. The development and standardization of robust and high-throughput analytical methods for this compound quantification will also be crucial for its successful translation into a routine clinical tool. By addressing these gaps, the scientific community can fully elucidate the potential of this compound as a valuable biomarker for personalized medicine in the context of cardiovascular and metabolic diseases.

References

The Efficacy of 9-PAHSA in Animal Models of Diabetes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), in various animal models of diabetes. This analysis is presented alongside other G protein-coupled receptor 120 (GPR120) agonists, offering a comprehensive overview of their therapeutic potential.

Introduction

Diabetes mellitus, particularly Type 2 diabetes (T2DM), is a growing global health concern characterized by insulin resistance and hyperglycemia. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for T2DM.[1] Activation of GPR120 by long-chain fatty acids and synthetic agonists has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[2][3] Furthermore, GPR120 activation is associated with anti-inflammatory effects and improved insulin sensitivity in various tissues.[1][4]

9-PAHSA is an endogenous lipid that has demonstrated anti-diabetic and anti-inflammatory properties in preclinical studies. This guide will compare the efficacy of 9-PAHSA with other synthetic GPR120 agonists, providing available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Comparative Efficacy of GPR120 Agonists

The following tables summarize the quantitative data on the efficacy of 9-PAHSA and other GPR120 agonists in different animal models of diabetes.

Table 1: Effects of GPR120 Agonists on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice

CompoundAnimal ModelDosageTreatment DurationKey FindingsReference
9-PAHSA High-Fat Diet (HFD)-induced obese mice50 mg/kg4 weeksSignificantly decreased fasting blood glucose in the third week; increased insulin sensitivity.
Compound 5g (Thiazolidinedione derivative)Diet-induced obese (DIO) miceNot specifiedNot specifiedExhibited anti-diabetic activity by promoting insulin secretion.
Compound 20 (Phenylpropanoic acid derivative)C57BL/6J mice1, 3, 10 mg/kgAcuteDose-dependently reduced plasma glucose levels in an intraperitoneal glucose tolerance test (IPGTT).
TUG-891 Diet-induced obese (DIO) miceNot specified4 weeksProduced a significant reduction in glucose levels, similar to its deuterated analog.

Table 2: Effects of GPR120 Agonists on Glucose Homeostasis in Genetic Models of Diabetes

CompoundAnimal ModelDosageTreatment DurationKey FindingsReference
9-PAHSA db/db mice50 mg/kg2 weeksReduced blood glucose levels.
9-PAHSA db/db mice50 mg/kg4 weeksAmeliorated carotid vascular calcification and attenuated myocardial hypertrophy and dysfunction.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess how quickly an animal can clear a glucose load from its blood.

1. Animal Preparation:

  • Animal Model: C57BL/6J mice, diet-induced obese (DIO) mice, or db/db mice are commonly used.
  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
  • Fasting: Mice are typically fasted for 6 hours (morning) or overnight (16-18 hours) with free access to water.

2. Procedure:

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.
  • Glucose Administration: A sterile glucose solution (typically 20%) is administered orally via gavage at a dose of 2 g/kg body weight.
  • Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
  • Data Analysis: Blood glucose concentrations are plotted against time. The Area Under the Curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Drug Administration
  • Preparation of 9-PAHSA: 9-PAHSA can be dissolved in a vehicle such as a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water. The solution should be warmed and vortexed to ensure complete dissolution.

  • Administration: The prepared solution is typically administered via oral gavage for daily dosing.

Signaling Pathways and Experimental Workflow

GPR120 Signaling Pathway

Activation of GPR120 by agonists like 9-PAHSA initiates a cascade of intracellular events that contribute to its anti-diabetic effects. The primary signaling pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), ultimately promoting GLP-1 secretion from enteroendocrine cells. Another important pathway involves β-arrestin-2, which mediates the anti-inflammatory effects of GPR120.

GPR120_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq activates beta_arrestin β-arrestin-2 GPR120->beta_arrestin recruits Ligand 9-PAHSA / GPR120 Agonist Ligand->GPR120 PLC PLC Gaq->PLC activates IP3 IP3 PLC->IP3 produces PKC PKC PLC->PKC activates Ca2 ↑ [Ca2+] IP3->Ca2 induces GLP1 GLP-1 Secretion Ca2->GLP1 PKC->GLP1 Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: GPR120 signaling cascade upon agonist binding.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like 9-PAHSA in a mouse model of diabetes.

Experimental_Workflow start Start: Select Animal Model (e.g., DIO mice, db/db mice) acclimation Acclimation Period (1-2 weeks) start->acclimation grouping Randomization into Groups (Vehicle, 9-PAHSA, Comparator) acclimation->grouping treatment Daily Treatment Administration (e.g., Oral Gavage) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt During/After Treatment itt Perform Insulin Tolerance Test (ITT) ogtt->itt Separate Day tissue Tissue Collection (Blood, Pancreas, Liver, Adipose) itt->tissue At Endpoint analysis Biochemical & Molecular Analysis (Insulin, GLP-1, Gene Expression) tissue->analysis end End: Data Analysis & Interpretation analysis->end

Caption: General workflow for in vivo diabetes studies.

Conclusion

9-PAHSA and other GPR120 agonists demonstrate significant potential for the treatment of Type 2 diabetes by improving glucose homeostasis and exerting anti-inflammatory effects. The data presented in this guide, derived from various animal models, highlights the promise of targeting the GPR120 receptor. However, it is important to note that some studies have reported conflicting results regarding the efficacy of PAHSAs, suggesting that further research is needed to fully elucidate their therapeutic potential and the optimal conditions for their use. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in this exciting area of drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 9-Pohsa: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on the safe and compliant disposal of 9-((9Z)-hexadecenoyloxy)octadecanoic acid (9-Pohsa) is critical for maintaining laboratory safety and environmental integrity. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document provides a comprehensive disposal procedure based on the known chemical properties of this compound and general principles of hazardous waste management in a laboratory setting. This protocol is intended for researchers, scientists, and drug development professionals.

It is imperative to note that this guide should be used in conjunction with your institution's specific hazardous waste management policies. Always consult with your Environmental Health and Safety (EHS) department for final approval of your disposal method.

Understanding this compound: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₃₄H₆₄O₄
Molecular Weight 536.9 g/mol
Physical State Solid
Chemical Class Fatty Acid Ester

Step-by-Step Disposal Protocol for this compound

This section outlines the procedural steps for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel are outfitted with the appropriate PPE to minimize exposure risks.

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn to protect against accidental spills.

  • Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions and to ensure the waste is directed to the correct disposal stream.

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for solid this compound waste. The container must be compatible with fatty acid esters.

  • Labeling: The waste container must be prominently labeled with "Hazardous Waste," the full chemical name "9-((9Z)-hexadecenoyloxy)octadecanoic acid," and the approximate quantity.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS department.[1] Incompatible wastes should be kept separate to avoid violent reactions or the emission of flammable or toxic gases.[2]

On-Site Storage

Proper storage of the collected waste is essential while awaiting final disposal.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste satellite accumulation area (SAA).[2]

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate the impact of any potential leaks.

  • Incompatible Materials: Ensure that the storage area is free of incompatible materials, such as strong oxidizing agents.[2]

Final Disposal

The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to schedule a pickup for the hazardous waste.

  • Documentation: Meticulously complete all required waste disposal forms as mandated by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste B->C D Is the waste container compatible and properly labeled? C->D E Place waste in a labeled, compatible container D->E No F Store in designated Satellite Accumulation Area with secondary containment D->F Yes E->F G Contact EHS for waste pickup F->G H Complete all necessary waste disposal documentation G->H I Waste collected by licensed disposal company for final treatment/disposal H->I J End I->J

Caption: Logical workflow for the proper disposal of this compound.

This procedural guide provides a framework for the responsible disposal of this compound. By adhering to these steps and consulting with your institution's EHS professionals, you can ensure a safe laboratory environment and compliance with all relevant regulations.

References

Personal protective equipment for handling 9-Pohsa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 9-palmitoleoyloxy-octadecanoic acid (9-POHSA). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this bioactive lipid in a laboratory setting, establishing a foundation of safety and trust for researchers.

Immediate Safety Considerations

While this compound itself is not classified as a hazardous substance, it is a research chemical with largely unknown toxicological properties. Therefore, it must be handled with caution. Furthermore, this compound is commonly supplied as a solution in methyl acetate, a flammable and hazardous solvent. All safety procedures must account for the hazards of the solvent.

Key Hazard Information (for this compound in Methyl Acetate) [1]

HazardDescription
Physical Hazards Highly flammable liquid and vapor.
Health Hazards Causes serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness.
Environmental Hazards Slightly hazardous for water.[1]
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects against splashes of the methyl acetate solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the solvent and this compound.
Body Protection Laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Not required under normal use with adequate ventilation.Use in a well-ventilated area or a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage temperature is -20°C.[2][3][4]

  • Container Integrity : Keep the container tightly closed when not in use. If the container has been opened, it must be carefully resealed and kept upright to prevent leakage.

Handling and Use
  • Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing : To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice.

  • Aqueous Solutions : this compound is sparingly soluble in aqueous buffers. Do not store aqueous solutions for more than one day to avoid hydrolysis.

  • General Hygiene : Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these steps, primarily addressing the hazard of methyl acetate:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collection : Collect the absorbed material into a suitable container for disposal.

  • Cleaning : Clean the spill area thoroughly with soap and water.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

Waste Categorization
  • Unused Product : If the product is in its original methyl acetate solution, it should be treated as flammable chemical waste.

  • Contaminated Materials : Any materials contaminated with the this compound solution (e.g., pipette tips, gloves, absorbent materials) should also be disposed of as chemical waste.

  • Non-Hazardous Form : If this compound has been reconstituted in a non-hazardous solvent and is not considered a biological hazard, it may be disposed of as non-hazardous laboratory waste, in compliance with institutional guidelines.

Disposal Procedure
  • Segregation : Keep this compound waste separate from other waste streams.

  • Labeling : Clearly label all waste containers with their contents.

  • Collection : Arrange for collection by your institution's environmental health and safety department or a licensed waste disposal contractor.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Solubility : this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).

  • Stability : As a fatty acid ester, this compound is susceptible to hydrolysis. Avoid prolonged exposure to aqueous environments.

  • Inert Atmosphere : For long-term storage or sensitive experiments, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

G start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store at -20°C in a Ventilated Area inspect->store prep_work Prepare for Experiment store->prep_work ppe Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves prep_work->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handle Handle this compound (Dispense, Reconstitute, etc.) fume_hood->handle spill_check Spill Occurred? handle->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes experiment_complete Experiment Complete spill_check->experiment_complete No spill_procedure->handle dispose Dispose of Waste per Protocol (Chemical or Non-Hazardous) experiment_complete->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。